molecular formula C4H9NO B1459317 N-Trideuteromethyloxetan-3-amine CAS No. 1403767-20-3

N-Trideuteromethyloxetan-3-amine

Cat. No.: B1459317
CAS No.: 1403767-20-3
M. Wt: 90.14 g/mol
InChI Key: JUIXJPRSYHSLHK-FIBGUPNXSA-N
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Description

N-Trideuteromethyloxetan-3-amine is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 90.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(trideuteriomethyl)oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIXJPRSYHSLHK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-20-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to N-Trideuteromethyloxetan-3-amine: A Novel Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Trideuteromethyloxetan-3-amine, a strategically deuterated building block with significant potential in drug discovery and development. The incorporation of a trideuteromethyl group offers a powerful tool to modulate metabolic stability and enhance pharmacokinetic profiles of bioactive molecules. This document delineates the core chemical properties, plausible synthetic routes, and detailed analytical methodologies for this compound. Furthermore, it explores the mechanistic underpinnings of deuterium's influence on drug metabolism and provides insights into the potential applications of this compound in the design of safer and more effective pharmaceuticals. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of isotopic labeling in their therapeutic programs.

Introduction: The Strategic Advantage of Deuterium in Medicinal Chemistry

The substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a sophisticated and powerful strategy in modern drug design.[1][2] This seemingly subtle modification, which does not alter the fundamental pharmacodynamics of a molecule, can profoundly influence its pharmacokinetic properties. The key to this influence lies in the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can significantly slow the rate of metabolic reactions that involve the cleavage of this bond, a common pathway for drug deactivation and clearance.

This compound emerges as a particularly valuable building block by combining the metabolic "hardening" effect of a trideuteromethyl group with the desirable physicochemical properties of the oxetane ring. The oxetane motif is increasingly recognized as a versatile bioisostere for gem-dimethyl and carbonyl groups, often improving solubility, metabolic stability, and three-dimensional character of drug candidates.[3][4] This guide will delve into the specific chemical attributes of this compound, providing a foundational understanding for its application in the synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound, with the CAS number 1403767-20-3, is a secondary amine featuring a deuterated methyl group attached to the nitrogen of an oxetane-3-amine scaffold.[5] While extensive peer-reviewed data for this specific isotopologue is limited, its fundamental properties can be reliably compiled from available commercial data and extrapolated from its non-deuterated counterparts.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

Identifier/PropertyValueSource(s)
CAS Number 1403767-20-3[5]
Molecular Formula C₄H₆D₃NO[5]
Molecular Weight 90.139 g/mol [5]
Exact Mass 90.087242 u[5]
IUPAC Name N-(methyl-d₃)oxetan-3-amineN/A
Synonyms N-(2H3)Methyl-3-oxetanamine[5]
Density 1.0 ± 0.1 g/cm³[5]
Boiling Point 112.3 ± 33.0 °C at 760 mmHg[5]
Flash Point 27.6 ± 14.8 °C[5]
LogP -1.04[5]
Index of Refraction 1.442[5]

Synthesis and Characterization

While a specific, validated synthesis for this compound is not extensively documented in peer-reviewed literature, a robust synthetic strategy can be devised based on established methodologies for the preparation of 3-aminooxetanes and deuterated amines.[6][7][8] The proposed pathway involves the reductive amination of oxetan-3-one with trideuteromethylamine.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available oxetan-3-one and a deuterated methylamine source.

G cluster_0 Synthesis of this compound A Oxetan-3-one C Imine Intermediate A->C Condensation B Methyl-d3-amine (CD3NH2) B->C D This compound C->D Reduction (e.g., NaBH4)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

Materials:

  • Oxetan-3-one

  • Methyl-d₃-amine hydrochloride (CD₃NH₂·HCl)

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Amine Free-Basing: To a solution of Methyl-d₃-amine hydrochloride (1.1 equivalents) in anhydrous DCM, add triethylamine (1.2 equivalents) at 0 °C. Stir the mixture for 20-30 minutes to generate the free amine.

  • Imine Formation: To the stirred suspension, add oxetan-3-one (1.0 equivalent) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra, the following data is predicted based on the known spectroscopic behavior of analogous compounds.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The trideuteromethyl group (CD₃) will not show a signal in the ¹H NMR spectrum. The key signals will be from the protons on the oxetane ring. The protons at the 2- and 4-positions of the oxetane ring are diastereotopic and are expected to appear as two sets of multiplets or an AB quartet system, likely in the range of δ 4.5-4.8 ppm. The proton at the 3-position would appear as a multiplet, likely around δ 3.5-4.0 ppm. The N-H proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR: The carbon spectrum will show a signal for the carbon of the trideuteromethyl group, which will appear as a multiplet due to coupling with deuterium. The carbons of the oxetane ring are expected to appear in the range of δ 60-80 ppm.

  • ²H NMR (Deuterium NMR): A single resonance corresponding to the trideuteromethyl group would be observed, confirming the position of isotopic labeling.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500 (broad)N-H StretchSecondary Amine
2950 - 2850C-H StretchOxetane Ring
2200 - 2100C-D StretchTrideuteromethyl Group
1100 - 1000C-O-C StretchOxetane Ring
980 - 960Ring VibrationOxetane Ring

3.3.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic incorporation.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z 90. Fragmentation patterns would likely involve the loss of the trideuteromethyl group or cleavage of the oxetane ring.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, confirming the elemental composition and the presence of three deuterium atoms. The calculated exact mass is 90.087242.[5]

Reactivity Profile and Applications in Drug Discovery

Chemical Reactivity

This compound behaves as a typical secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to participate in a wide range of chemical transformations. These include, but are not limited to:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones to form tertiary amines.

The oxetane ring, while generally stable, can undergo ring-opening reactions under strongly acidic or nucleophilic conditions, a reactivity profile that can be exploited in certain synthetic designs.[9]

G cluster_1 Reactivity of this compound A This compound B Amide A->B Acylation (RCOCl) C Tertiary Amine A->C Alkylation (R'X) D Sulfonamide A->D Sulfonylation (RSO2Cl)

Caption: Key reactions involving this compound.

Applications in Drug Development

The primary application of this compound in drug discovery lies in its use as a building block to introduce a metabolically stable N-methyl group into a drug candidate.

Key Advantages:

  • Enhanced Metabolic Stability: The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are often responsible for N-demethylation. This can lead to a longer drug half-life, reduced clearance, and increased overall drug exposure.

  • Improved Pharmacokinetic Profile: By slowing metabolism, deuterium labeling can lead to more predictable and less variable patient-to-patient pharmacokinetics.[2] This may allow for lower or less frequent dosing, improving patient compliance and convenience.

  • Reduced Formation of Undesirable Metabolites: In some cases, the metabolites of a drug can be pharmacologically active or even toxic. By blocking a specific metabolic pathway through deuteration, the formation of such metabolites can be minimized, potentially leading to a better safety profile.

  • Isotopic Tracer Studies: The deuterium label serves as an excellent tracer for use in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the precise tracking of the molecule and its metabolites in biological systems using mass spectrometry.[10]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the same precautions as other volatile secondary amines. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and strategically designed building block for medicinal chemistry. The convergence of the metabolically robust trideuteromethyl group and the advantageous physicochemical properties of the oxetane ring provides a powerful tool for overcoming common pharmacokinetic challenges in drug development. By leveraging the principles of the kinetic isotope effect, researchers can rationally design drug candidates with improved metabolic stability, enhanced safety profiles, and more favorable dosing regimens. This technical guide provides a foundational understanding of the chemical properties, synthesis, and potential applications of this compound, empowering scientists to unlock its full potential in the creation of next-generation therapeutics.

References

  • Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(36), 9945–9949. [Link]

  • Cogan, D. A., & Ellman, J. A. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. Organic Letters, 12(5), 1116–1119. [Link]

  • Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. PubMed. [Link]

  • Lai, Z., Zhang, R., Feng, Q., & Sun, J. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science (RSC Publishing). [Link]

  • Cogan, D. A., & Ellman, J. A. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. PubMed. [Link]

  • Wang, P., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. [Link]

  • Wang, P., et al. (2021). The synthetic routes to deuterated methylamine hydrochloride 4 and... ResearchGate. [Link]

  • Sharma, R., & Upreti, V. V. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. ResearchGate. [Link]

  • Google Patents. (n.d.). US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof.
  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]

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  • Tros, M., et al. (2022). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. ACS Publications. [Link]

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  • Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)
  • Chemsrc. (2025). This compound | CAS#:1403767-20-3. [Link]

Sources

N-Trideuteromethyloxetan-3-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Trideuteromethyloxetan-3-amine: Synthesis, Characterization, and Applications in Drug Development

Introduction

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Strategic molecular modifications can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Among these strategies, the site-selective incorporation of deuterium, the stable heavy isotope of hydrogen, has emerged as a powerful tool to enhance metabolic stability.[1] This guide provides a comprehensive technical overview of this compound, a deuterated building block of significant interest to researchers, scientists, and drug development professionals.

The core value of this compound lies in the synergistic combination of a trideuteromethyl group and an oxetane ring. The trideuteromethyl group can impart metabolic stability through the kinetic isotope effect, while the oxetane moiety is a well-regarded scaffold in drug design, known for improving physicochemical properties such as aqueous solubility and metabolic stability.[2][3] This guide will delve into the synthesis, in-depth characterization, and strategic applications of this compound, providing a foundational resource for its effective use in the development of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical building block is a thorough understanding of its physical and chemical properties. This compound is identified by the CAS Number: 1403767-20-3 .[4][5]

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₄H₆D₃NO[4]
Molecular Weight 90.139 g/mol [4]
Boiling Point 112.3 ± 33.0 °C at 760 mmHg[4]
Density 1.0 ± 0.1 g/cm³[4]
Flash Point 27.6 ± 14.8 °C[4]
LogP -1.04[4]
Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The following workflow ensures a comprehensive characterization.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ²H) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS Chromatography Chromatography (HPLC/GC-MS) Compound->Chromatography Structure Structural Confirmation NMR->Structure Isotopic_Purity Isotopic Purity NMR->Isotopic_Purity MS->Structure MS->Isotopic_Purity Purity Purity Assessment Chromatography->Purity

Caption: Recommended analytical workflow for this compound.

NMR spectroscopy is the gold standard for confirming the site of deuterium incorporation.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the oxetane ring protons. Notably, the characteristic singlet or multiplet for an N-methyl group will be absent, confirming the successful trideuteromethylation. The protons on the carbon adjacent to the nitrogen will typically appear in the 2.3-3.0 ppm range.[6] The addition of D₂O can be used to identify any exchangeable N-H protons, though in this secondary amine, the N-H signal may be broad or not observed.[6]

  • ¹³C NMR: The carbon-13 NMR spectrum will show the expected signals for the carbons of the oxetane ring. The signal for the trideuteromethyl carbon will appear as a multiplet due to coupling with deuterium.

  • ²H NMR: Deuterium NMR will show a signal corresponding to the trideuteromethyl group, providing direct evidence of deuteration.

Mass spectrometry is crucial for confirming the molecular weight and isotopic purity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide an accurate mass measurement, which should correspond to the calculated exact mass of C₄H₆D₃NO (90.087242).[4]

  • Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 90. The fragmentation pattern is expected to show characteristic losses. A key fragment would likely be observed at m/z 58, resulting from alpha-cleavage, a common fragmentation pathway for aliphatic amines.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is the primary method for quantifying the purity of the compound and detecting any non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify any volatile impurities. The mass spectrometer provides an additional layer of confirmation for the identity of the main component.

Synthesis of this compound

A robust and reproducible synthetic route is essential for the accessibility of this valuable building block. While a specific detailed protocol for this compound is not extensively published, a highly plausible synthesis can be constructed based on established methods for the synthesis of tertiary amines and deuterated compounds.[8] The proposed synthesis involves the reductive amination of oxetan-3-one with methyl-d3-amine or the direct N-alkylation of oxetan-3-amine with a deuterated methylating agent. A common and practical approach is the N-alkylation of oxetan-3-amine.

Synthetic Workflow

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Oxetan_amine Oxetan-3-amine Reaction_step N-Alkylation Oxetan_amine->Reaction_step Methylating_agent Methyl-d3 Iodide or Methyl-d3 Tosylate Methylating_agent->Reaction_step Final_Product This compound Reaction_step->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the N-alkylation of oxetan-3-amine using methyl-d3 iodide.

Materials:

  • Oxetan-3-amine

  • Methyl-d3 iodide (CD₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware for reaction, extraction, and purification

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-amine (1.0 equivalent) and anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) to the stirred solution.

  • Addition of Methylating Agent: Add methyl-d3 iodide (1.1-1.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Applications in Drug Development and Research

The strategic incorporation of this compound into drug candidates can offer several advantages.

Enhancing Metabolic Stability via the Kinetic Isotope Effect

The primary application of deuteration in drug design is to improve metabolic stability.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down metabolic pathways that involve the cleavage of a C-H bond as the rate-determining step.

Many drug molecules containing an N-methyl group are susceptible to oxidative N-demethylation by cytochrome P450 (CYP450) enzymes. By replacing the N-methyl group with a trideuteromethyl group, the rate of this metabolic process can be reduced, leading to:

  • Increased drug half-life and exposure.

  • Reduced formation of potentially active or toxic N-demethylated metabolites.

  • Lower dosing frequency and improved patient compliance.

Use as a Stable Isotope Labeled Internal Standard

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for accurate and precise quantification. This compound can be used to synthesize the deuterated version of a drug candidate containing the N-methyloxetan-3-amine moiety. This deuterated analog serves as an ideal internal standard as it co-elutes with the non-deuterated analyte and exhibits similar ionization efficiency, effectively compensating for matrix effects and variations in sample processing.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery and development. Its unique structure combines the metabolic stabilizing effect of a trideuteromethyl group with the beneficial physicochemical properties of an oxetane ring. This in-depth technical guide has provided a comprehensive overview of its properties, a robust analytical workflow for its characterization, a plausible synthetic protocol, and its key applications in medicinal chemistry. For researchers and scientists aiming to optimize the pharmacokinetic profiles of their drug candidates, this compound represents a strategic tool for creating safer and more effective medicines.

References

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  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of Methyl-d3-amine Hydrochloride.
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Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Trideuteromethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical characteristics of N-Trideuteromethyloxetan-3-amine, a deuterated isotopologue of N-methyloxetan-3-amine. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of this compound. The guide details its synthesis, predicted physicochemical properties, spectroscopic profile, chemical reactivity, and stability. Furthermore, it provides detailed experimental protocols for its synthesis and characterization, underpinned by established scientific principles and methodologies. The incorporation of a trideuteromethyl group offers a strategic advantage in drug discovery by potentially modulating metabolic pathways through the kinetic isotope effect, thereby enhancing pharmacokinetic profiles.

Introduction: The Significance of Deuterated Oxetanes in Medicinal Chemistry

The oxetane ring has emerged as a valuable motif in medicinal chemistry, often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1] This four-membered heterocycle can impart favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[1] When combined with isotopic labeling, specifically the substitution of hydrogen with its stable isotope deuterium, the resulting compounds can exhibit significantly altered pharmacokinetic profiles.

The replacement of a methyl group with a trideuteromethyl group introduces a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage of the C-D bond by enzymes such as cytochrome P450. This can result in a longer plasma half-life, reduced formation of potentially toxic metabolites, and an improved therapeutic window for drug candidates.

This compound combines the advantageous properties of the oxetane ring with the metabolic stability conferred by the trideuteromethyl group, making it a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide a thorough understanding of its fundamental characteristics to facilitate its application in research and development.

Physicochemical Properties

PropertyPredicted Value for this compoundReported Value for N-methyloxetan-3-amineSource(s)
Molecular Formula C₄H₆D₃NOC₄H₉NO[2]
Molecular Weight 90.14 g/mol 87.12 g/mol [2]
CAS Number 1403767-20-3952182-03-5[2]
Appearance Colorless to pale yellow liquid (predicted)Liquid[3]
Boiling Point ~112-121 °C at 760 mmHg112.3 ± 33.0 °C; 121.4 °C[2][3]
Density ~0.97-1.0 g/mL at 25 °C0.965 g/cm³; 0.979 g/mL[2][3]
Refractive Index ~1.442-1.443 at 20 °C1.442; 1.443[2][3]
Flash Point ~27.6-40 °C27.6 ± 14.8 °C; 40 °C[2][3]
pKa (predicted) ~8.678.67 ± 0.20[4]
Water Solubility Very Soluble (predicted)Very Soluble (307 g/L at 25°C)[2]
LogP (predicted) -0.3954-0.3954[5]

Note: The physical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, with minor variations in boiling point and density due to the increased mass.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 3-aminooxetane. This approach consists of the N-methylation of 3-aminooxetane using a deuterated methylating agent, followed by purification.

Proposed Synthetic Pathway

G cluster_0 Synthetic Pathway 3-Aminooxetane 3-Aminooxetane Reaction Reaction 3-Aminooxetane->Reaction Step 1: N-methylation Methyl-d3 iodide CD3I Methyl-d3 iodide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Reaction->Product Purification

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Aminooxetane

  • Methyl-d3 iodide (CD₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-aminooxetane (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to make a 0.5 M solution.

  • Addition of Methylating Agent: Add methyl-d3 iodide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The predicted spectra are based on the known spectral data of its non-deuterated analog and the principles of NMR, IR, and MS for deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 4.6-4.8 ppm (m, 2H): Methylene protons of the oxetane ring adjacent to the oxygen atom (-O-CH₂-).

  • δ 4.4-4.6 ppm (m, 2H): Methylene protons of the oxetane ring adjacent to the substituted carbon (-C-CH₂-).

  • δ 3.5-3.7 ppm (m, 1H): Methine proton on the carbon bearing the amino group (-CH-N-).

  • δ 1.5-2.0 ppm (br s, 1H): Amine proton (-NH-). This signal will disappear upon D₂O exchange.

  • No signal around 2.4 ppm: The absence of a singlet corresponding to the N-methyl protons confirms the successful incorporation of the trideuteromethyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~75 ppm: Methylene carbons of the oxetane ring adjacent to the oxygen atom (-O-CH₂-).

  • δ ~55 ppm: Methine carbon of the oxetane ring bearing the amino group (-CH-N-).

  • δ ~35 ppm (septet, J ≈ 20-22 Hz): Carbon of the trideuteromethyl group (-CD₃). The signal will appear as a multiplet due to coupling with deuterium.

G cluster_0 NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) 1H_NMR 1H NMR Acquisition (400 MHz) SamplePrep->1H_NMR 13C_NMR 13C NMR Acquisition (100 MHz) SamplePrep->13C_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H_NMR->DataProcessing 13C_NMR->DataProcessing StructureVerification Structure Verification DataProcessing->StructureVerification

Caption: Workflow for NMR-based structural verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3300-3500N-H stretch (secondary amine)Weak to medium, sharp
2950-3000C-H stretch (aliphatic)Medium to strong
2050-2260C-D stretch (CD₃)Weak to medium
1100-1300C-N stretch (aliphatic amine)Medium
950-1000Oxetane ring breathingStrong

Note: The C-D stretching vibrations appear at lower wavenumbers compared to C-H stretches due to the heavier mass of deuterium.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and the level of deuterium incorporation.

  • Expected Molecular Ion (M⁺): m/z = 90.14

  • Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of N-methyloxetan-3-amine, with characteristic losses of fragments from the oxetane ring and the side chain. A prominent fragment would likely correspond to the loss of the trideuteromethyl radical, resulting in a peak at m/z 72. The presence of the M+3 peak relative to the non-deuterated analog confirms the incorporation of three deuterium atoms.

Chemical Reactivity and Stability

Reactivity

The chemical reactivity of this compound is primarily governed by two key features: the nucleophilicity of the secondary amine and the strain of the oxetane ring.

  • Amine Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. It can readily react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones (reductive amination).

  • Oxetane Ring Opening: The four-membered oxetane ring is strained and susceptible to ring-opening reactions under acidic conditions.[6] Protonation of the ring oxygen activates the ring towards nucleophilic attack, leading to the formation of 1,3-disubstituted propanes. The ring is generally stable under basic and neutral conditions.[7]

Chemical Stability

This compound is expected to be a relatively stable compound under standard laboratory conditions (i.e., at room temperature, protected from light and strong acids). However, prolonged exposure to strong acids can lead to the degradation of the oxetane ring. Amines, in general, can be susceptible to oxidation over time, especially in the presence of air and light. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C).

Experimental Protocol: Assessment of Chemical Stability

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water and acetonitrile

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Control Sample: Keep 1 mL of the stock solution at room temperature.

  • Sample Preparation for Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze all samples by HPLC to determine the percentage of degradation and identify any degradation products.

Solubility

The solubility of this compound is a key parameter for its use in various applications. Based on the "like dissolves like" principle and data from its non-deuterated analog, its solubility profile can be predicted.

  • Water: Expected to be very soluble due to the presence of the polar amine and ether functional groups, which can form hydrogen bonds with water.[2]

  • Polar Organic Solvents (e.g., Methanol, Ethanol, Acetonitrile): Expected to be miscible.

  • Nonpolar Organic Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

Experimental Protocol: Determination of Solubility

The isothermal shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, methanol, acetonitrile, toluene, hexane)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC or GC for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let any undissolved solute settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or GC.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained oxetane ring and a metabolically robust trideuteromethyl group offers significant potential for the development of novel therapeutics with improved pharmacokinetic properties. This technical guide has provided a comprehensive overview of its physical and chemical characteristics, including detailed protocols for its synthesis and characterization. The information presented herein is intended to serve as a foundational resource for researchers and scientists, enabling them to confidently utilize this compound in their research endeavors. Further experimental validation of the predicted properties will undoubtedly solidify its position as a key component in the modern medicinal chemist's toolbox.

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N-Trideuteromethyloxetan-3-amine structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of N-Trideuteromethyloxetan-3-amine

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of deuterium into molecular scaffolds is a cornerstone of modern pharmaceutical development, offering a powerful tool to modulate metabolic pathways and enhance pharmacokinetic profiles. This compound is a valuable building block in this endeavor, combining the desirable physicochemical properties of the oxetane ring with the metabolic stability conferred by the N-trideuteromethyl group.[1][2] The definitive confirmation of its molecular structure, including the precise location and extent of isotopic labeling, is a non-negotiable prerequisite for its application in drug discovery. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of this compound, grounded in the principles of analytical cross-validation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, detailing not just the protocols but the fundamental rationale driving the experimental design.

Introduction: The Analytical Imperative

The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, prized for its ability to improve aqueous solubility and metabolic stability while acting as a hydrogen bond acceptor.[3] When this scaffold is further functionalized with a deuterated methyl group, the resulting compound becomes a high-value asset for kinetic isotope effect studies and for developing drug candidates with enhanced metabolic stability.[4][]

However, the value of such a compound is entirely dependent on the certainty of its structure. Isotopic scrambling, incomplete deuteration, or unexpected side reactions during synthesis can yield a product that is analytically unfit for its intended purpose. Therefore, a rigorous and orthogonal analytical approach is not merely procedural but essential for ensuring scientific integrity. This guide presents a self-validating system where each analytical technique provides a unique piece of the structural puzzle, which, when assembled, yields an unambiguous confirmation.

The Elucidation Workflow: A Strategy of Orthogonal Verification

A robust structural elucidation is not a linear process but an integrated workflow. Data from each technique must corroborate the others to build a conclusive case. Our approach is designed to systematically confirm the molecular framework and the precise location of the isotopic label.

Figure 1: A high-level overview of the integrated analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isotopic Verification

NMR spectroscopy is the definitive technique for confirming hydrogen-to-deuterium substitution, providing atomic-level detail on the location and extent of labeling.[6] A trifecta of experiments—¹H, ¹³C, and ²H NMR—is required for a complete picture.

¹H NMR Spectroscopy: Elucidation by Absence

The most immediate evidence of successful N-trideuteromethylation in a ¹H NMR spectrum is the conspicuous absence of the N-CH₃ proton signal. While this provides strong initial evidence, it is an indirect observation and must be corroborated by direct detection methods.

Expected ¹H NMR Spectrum of this compound:

  • Oxetane Ring Protons (CH₂-O): Two sets of multiplets, typically observed downfield due to the deshielding effect of the adjacent oxygen atom. Expected chemical shift: ~4.6-5.0 ppm.[7][8]

  • Oxetane Ring Protons (CH₂-C): A multiplet, typically observed upfield relative to the CH₂-O protons. Expected chemical shift: ~2.6-2.9 ppm.[9]

  • Oxetane Ring Methine Proton (CH-N): A multiplet coupled to the adjacent methylene protons. Expected chemical shift: ~3.5-4.0 ppm.

  • Amine Proton (N-H): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. Expected chemical shift: ~1.5-3.0 ppm. This signal will disappear upon a D₂O shake.[10]

  • N-Methyl Protons (N-CD₃): Signal should be absent or reduced to trace impurity levels. The corresponding signal for the non-deuterated analog would appear as a singlet around 2.4-2.6 ppm.

²H (Deuterium) NMR Spectroscopy: Direct Confirmation

²H NMR provides unequivocal, direct evidence of deuterium incorporation.[11] While it has a similar chemical shift range to ¹H NMR, the resolution is typically lower.[12] The key is the presence of a signal at the chemical shift corresponding to the N-methyl position.

Protocol for ²H NMR Acquisition:

  • Sample Preparation: Prepare a concentrated solution (~20-50 mg) of the analyte in a non-deuterated solvent (e.g., CHCl₃ or CH₂Cl₂). Using a deuterated solvent would create an overwhelmingly large solvent signal, obscuring the analyte signal.[13]

  • Spectrometer Setup: Utilize a spectrometer equipped with a broadband probe. The experiment is run unlocked, as no deuterated lock solvent is present.[13] Shimming can be performed on the proton signal of the solvent or by observing the FID.

  • Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio, as the deuterium nucleus is less sensitive than the proton.

  • Data Analysis: A single resonance should be observed in the region of ~2.4-2.6 ppm, confirming the presence of deuterium on the N-methyl group. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.[14]

¹³C NMR Spectroscopy: Observing the Isotope Effect

The ¹³C NMR spectrum confirms the carbon backbone of the oxetane ring and provides further evidence of deuteration through the carbon-deuterium coupling.

  • Oxetane Carbons (C-O & C-C): Resonances corresponding to the three distinct carbons of the oxetane ring are expected. The carbons adjacent to the oxygen will be the most downfield.

  • N-Methyl Carbon (N-CD₃): The signal for this carbon will be split into a multiplet (typically a 1:3:6:7:6:3:1 septet) due to coupling with the three deuterium atoms (Spin I=1). This splitting pattern is a hallmark of a -CD₃ group and provides definitive proof of the label's location on that specific carbon. The resonance may also experience a slight upfield isotopic shift compared to its non-deuterated counterpart.[15]

Figure 2: Logical relationship of NMR experiments for confirming deuteration.

Mass Spectrometry (MS): Validating Molecular Weight and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing volatile small molecules like this compound. It provides two critical pieces of information: the molecular weight and the fragmentation pattern, both of which are altered by deuteration.[6][16]

Molecular Ion Confirmation

The primary goal is to identify the molecular ion peak [M]⁺•. For this compound (C₄H₆D₃NO), the exact mass will be 3 Daltons higher than its non-deuterated analog, N-methyloxetan-3-amine (C₄H₉NO).

  • Expected MW (C₄H₆D₃NO): ~90.1 g/mol

  • Reference MW (C₄H₉NO): ~87.1 g/mol

Observing a molecular ion peak at m/z 90 confirms the incorporation of three deuterium atoms. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight. However, with an odd number of deuterium atoms, this rule is inverted, and an even molecular weight is expected, which is consistent with our analyte.[17]

Fragmentation Pattern Analysis

Electron Impact (EI) ionization is employed to induce reproducible fragmentation, creating a molecular fingerprint. Aliphatic amines characteristically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[17][18] This fragmentation pathway is the most diagnostic for confirming the location of the deuterated methyl group.

Figure 3: Predicted primary fragmentation pathways for this compound under EI-MS.

The key diagnostic fragment arises from the loss of the deuterated methyl radical (•CD₃, mass = 18 amu). This results in a fragment ion at m/z = 72. In the non-deuterated analog, this would be a loss of a •CH₃ radical (mass = 15 amu), resulting in a fragment at m/z = 72. The shift in this key fragmentation confirms the label is on the methyl group. Another significant fragment would be [CH₂=N(H)CD₃]⁺ at m/z 49, resulting from cleavage within the oxetane ring.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Use a standard non-polar column (e.g., DB-5ms). The deuterated compound may have a slightly shorter retention time than its protiated analog due to the chromatographic H/D isotope effect.[19]

  • MS Detection: Acquire data in Electron Impact (EI) mode at 70 eV to generate a standard, reproducible fragmentation pattern.

  • Data Analysis: Identify the molecular ion peak at m/z 90. Analyze the fragmentation pattern, looking specifically for the key fragments at m/z 72 and m/z 49 to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. For this analysis, the two most important regions are the N-H stretching region and the C-D stretching region.

Expected FTIR Absorptions:

  • N-H Stretch: As a secondary amine, a single, sharp, medium-intensity peak is expected in the range of 3350-3310 cm⁻¹.[20] The presence of this peak confirms the secondary amine functionality and rules out tertiary or primary amines.

  • C-H Stretches: Aliphatic C-H stretches from the oxetane ring will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-D Stretches: The key diagnostic feature is the appearance of C-D stretching vibrations from the trideuteromethyl group. These are typically found in the 2000-2250 cm⁻¹ region, a frequency significantly lower than C-H stretches due to the heavier mass of deuterium. The presence of peaks in this region is strong evidence for deuteration.

  • C-N Stretch: A medium to weak band for the aliphatic C-N stretch is expected in the 1250-1020 cm⁻¹ range.[20]

  • N-H Bend/Wag: An N-H wag is expected in the 910-665 cm⁻¹ region.[20]

The combination of a secondary N-H stretch and the appearance of C-D stretches provides powerful, complementary evidence to the NMR and MS data.

Summary of Analytical Data

The conclusive structural elucidation of this compound relies on the convergence of all analytical data, as summarized below.

Analytical Technique Parameter Expected Observation Structural Implication
¹H NMR N-Methyl SignalAbsent or trace level at ~2.4-2.6 ppmSuccessful replacement of N-CH₃ with N-CD₃.
Oxetane SignalsMultiplets at ~4.6-5.0, ~2.6-2.9, ~3.5-4.0 ppmConfirms the integrity of the oxetane ring structure.
²H NMR N-Methyl SignalSingle resonance at ~2.4-2.6 ppmDirect and unambiguous confirmation of deuterium presence.
¹³C NMR N-Methyl CarbonSeptet resonanceConfirms three deuterium atoms are attached to the methyl carbon.
GC-MS Molecular Ion [M]⁺•m/z = 90Confirms molecular formula C₄H₆D₃NO and 99%+ isotopic purity.
Key Fragmentm/z = 72 ([M-18]⁺)Confirms the CD₃ group is attached to the nitrogen (α-cleavage).
FTIR N-H StretchSingle band at ~3350-3310 cm⁻¹Confirms secondary amine functionality.
C-D StretchBands in the 2000-2250 cm⁻¹ regionConfirms the presence of C-D bonds.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique, orthogonal analytical strategy. By integrating the findings from ¹H, ²H, and ¹³C NMR, GC-MS, and FTIR, we construct a self-validating body of evidence. The absence of the N-CH₃ signal in ¹H NMR is explained by the direct observation of the N-CD₃ signal in ²H NMR. The molecular weight increase of 3 Da observed in the mass spectrum is quantitatively consistent with the NMR data. Finally, the vibrational spectroscopy data from FTIR confirms both the secondary amine functional group and the presence of the C-D bonds. This rigorous, cross-validated approach ensures the highest level of confidence in the material's identity, purity, and isotopic integrity, making it fit for purpose in demanding drug discovery and development applications.

References

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A Technical Guide to the Synthesis and Application of N-Trideuteromethyloxetan-3-amine for Bioanalytical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Trideuteromethyloxetan-3-amine is a stable isotope-labeled (SIL) analog of N-methyloxetan-3-amine, a structural motif of interest in modern drug discovery. A thorough review of major chemical supplier catalogs indicates that this compound is not a readily available commercial product and typically requires custom synthesis.[1][2] This guide addresses this gap by providing a comprehensive, scientifically-grounded technical overview for its preparation and use. The primary application for this compound is as a high-fidelity internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). We present a robust synthetic protocol via direct N-alkylation, detail essential characterization and quality control methods, and discuss the principles of its application in pharmacokinetic and drug metabolism studies.

Introduction: Addressing the Commercial Unavailability

For researchers in drug metabolism and pharmacokinetics (DMPK), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and reproducible quantification in complex biological matrices.[3] A SIL-IS is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for variability.[4][5]

This compound, with its three-dalton mass shift from the parent compound, is an ideal SIL-IS. However, its niche application means it is not maintained as a stock item by most major chemical suppliers. This guide, therefore, serves as a practical manual for research groups requiring this molecule, enabling its production through a straightforward and reliable synthetic route.

Proposed Synthetic Strategy: Direct N-Alkylation

The most direct and efficient pathway to synthesize this compound is the N-alkylation of a commercially available precursor, oxetan-3-amine, with a deuterated methylating agent. This reaction is a classic nucleophilic substitution (Sₙ2) where the primary amine acts as the nucleophile.

Key Starting Materials:

  • Oxetan-3-amine (or its hydrochloride salt): This precursor is widely available from various suppliers.[6][7][8][9] If the hydrochloride salt is used, an additional equivalent of base is required to liberate the free amine in situ.

  • Trideuteromethyl Iodide (CD₃I): This is a common and highly effective reagent for introducing a trideuteromethyl group.[10] It is commercially available from multiple sources specializing in deuterated compounds.

The overall synthetic scheme is depicted below.

Figure 1: Synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a typical laboratory scale.

Materials and Equipment:

  • Oxetan-3-amine hydrochloride (1.0 eq)

  • Trideuteromethyl iodide (CD₃I, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)

  • Acetonitrile (CH₃CN, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

  • Silica gel for column chromatography

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add oxetan-3-amine hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Scientist's Note: The use of an inert atmosphere prevents the introduction of atmospheric moisture. Potassium carbonate acts as both a base to neutralize the hydrochloride salt and to scavenge the hydriodic acid (HI) byproduct formed during the reaction.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add trideuteromethyl iodide (1.1 eq) to the suspension via syringe.

    • Scientist's Note: A slight excess of the alkylating agent ensures the complete consumption of the starting amine. Acetonitrile is a good choice of solvent as it is polar aprotic, effectively dissolving the reagents without interfering with the Sₙ2 reaction.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: a. Filter the reaction mixture to remove the inorganic salts (K₂CO₃, KI). b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. Re-dissolve the residue in dichloromethane (DCM). d. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Scientist's Note: The aqueous washes remove any remaining inorganic salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate fully under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

    • Scientist's Note: The primary challenge in this synthesis is controlling over-alkylation to the tertiary amine. Chromatography is essential to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear oil.

Workflow Setup 1. Reaction Setup (Flask, Amine HCl, K₂CO₃, N₂ atm) Solvent 2. Add Anhydrous Acetonitrile Setup->Solvent Reagent 3. Add CD₃I (1.1 eq) Solvent->Reagent React 4. Stir at RT (12-18h) Reagent->React Monitor 5. Monitor by TLC or LC-MS React->Monitor Filter 6. Filter Solids Monitor->Filter Concentrate1 7. Concentrate Filtrate Filter->Concentrate1 Extract 8. Dissolve in DCM & Wash (NaHCO₃, Brine) Concentrate1->Extract Dry 9. Dry (MgSO₄) & Concentrate Extract->Dry Purify 10. Silica Gel Chromatography Dry->Purify Final 11. Pure Product (Concentrated Oil) Purify->Final

Figure 2: Step-by-step experimental workflow for synthesis and purification.

Structural Confirmation and Quality Control

Confirming the identity, purity, and isotopic enrichment of the final product is critical. The following analytical techniques are mandatory.

Analytical Technique Expected Result / Observation
¹H NMR Absence of a singlet/quartet peak for an N-CH₃ group. Presence of characteristic peaks for the oxetane ring protons.
¹³C NMR A 1:1:1 triplet for the -CD₃ carbon atom (typically around 30-40 ppm) due to coupling with deuterium.
Mass Spectrometry (MS) Molecular ion ([M+H]⁺) peak at m/z 91.1, which is 3 Da higher than the non-deuterated analog (N-methyloxetan-3-amine, m/z 88.1).[11]
Chemical Purity (HPLC/GC) Should be ≥98% to ensure it does not contribute to the analyte signal.[4]
Isotopic Purity (MS) Should be ≥98% to minimize "crosstalk" from the M+1 and M+2 peaks of the analyte.[4]

Application in Quantitative Bioanalysis

The synthesized this compound serves as an ideal internal standard for quantifying its non-deuterated counterpart in biological samples (e.g., plasma, urine, tissue homogenates).

Principle of Isotope Dilution Mass Spectrometry (IDMS):

  • Spiking: A known, fixed amount of the deuterated internal standard is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.

  • Co-extraction: Both the analyte and the SIL-IS undergo the same extraction, cleanup, and potential derivatization steps. Any loss of analyte during this process is mirrored by a proportional loss of the SIL-IS.

  • Co-elution: In LC-MS, the analyte and SIL-IS have nearly identical chemical properties and will co-elute from the chromatography column.[3]

  • Differential Detection: The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio.

  • Quantification: The concentration of the analyte is determined by the ratio of its peak area to the peak area of the known amount of internal standard. This ratio corrects for variations in sample recovery, matrix effects, and instrument response.

IDMS_Concept cluster_prep Sample Preparation cluster_analysis LC-MS Analysis BioSample Biological Sample (Analyte = Unknown Conc.) Spike Spike with SIL-IS (Known Conc.) BioSample->Spike Extract Extraction / Cleanup (Analyte & SIL-IS lost proportionally) Spike->Extract LC LC Separation (Analyte & SIL-IS Co-elute) Extract->LC MS MS Detection (Separate by m/z) LC->MS Data Data Processing (Calculate Peak Area Ratio: Analyte / SIL-IS) MS->Data Result Accurate Analyte Concentration Data->Result

Figure 3: Conceptual workflow of Isotope Dilution Mass Spectrometry.

Conclusion

While not commercially available off-the-shelf, this compound is readily accessible to researchers through a well-established N-alkylation protocol. Its synthesis from common starting materials is straightforward, and its proper characterization ensures its utility. As a stable isotope-labeled internal standard, it is an indispensable tool for enabling robust, accurate, and regulatory-compliant quantification of N-methyloxetan-3-amine in complex bioanalytical studies, ultimately supporting the advancement of drug discovery and development programs.

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An In-depth Technical Guide on the Core Mechanism of Action of N-Trideuteromethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Trideuteromethyloxetan-3-amine represents a sophisticated approach in medicinal chemistry, leveraging the principles of kinetic isotope effects to enhance the therapeutic profile of its parent compound, N-methyloxetan-3-amine. While direct research on this specific deuterated molecule is not extensively published, this guide synthesizes established principles of pharmacology and drug metabolism to delineate its postulated mechanism of action. By examining the roles of the oxetane ring, the amine functional group, and the strategic N-trideuteromethyl modification, we can project a high-resolution model of its biological activity. This document serves as a technical resource for researchers and drug development professionals, providing a foundational understanding of the compound's pharmacodynamics, its metabolic fate, and the experimental methodologies required for its comprehensive evaluation.

Introduction: Rationale and Molecular Design

The structure of this compound is a thoughtful convergence of three key medicinal chemistry motifs, each contributing to its overall pharmacological profile.

  • The Oxetane Scaffold: The four-membered oxetane ring is a versatile and increasingly popular feature in modern drug design.[1][2][3] It serves as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[4][5] The inclusion of the oxetane can lead to significant improvements in physicochemical properties such as aqueous solubility and metabolic stability, while also reducing lipophilicity.[1][2][5] The inherent strain and polarity of the oxetane ring can also enforce favorable conformations for receptor binding.[1][4]

  • The 3-Amino Group: The amine at the 3-position is a critical pharmacophoric element. Its basicity, which is subtly attenuated by the electron-withdrawing nature of the adjacent oxetane oxygen, is crucial for forming ionic interactions and hydrogen bonds with biological targets.[4] This feature is common in many centrally active compounds, particularly those targeting neurotransmitter systems.

  • N-Trideuteromethylation: The Metabolic Guard: The defining feature of this molecule is the replacement of the three hydrogen atoms on the N-methyl group with deuterium. This "heavy hydrogen" isotope forms a stronger covalent bond with carbon than protium (regular hydrogen).[6][7] This seemingly minor change has profound consequences for the molecule's metabolism, a concept known as the deuterium kinetic isotope effect (KIE).[7] Specifically, it retards the rate of enzymatic cleavage of this bond, a common metabolic pathway for N-methyl amines.[6][7]

The overarching design strategy is, therefore, to begin with a bioactive core (N-methyloxetan-3-amine) and strategically apply deuteration to protect a known metabolic "soft spot." This is intended to improve the drug's pharmacokinetic profile, potentially leading to a longer half-life, increased bioavailability, and a reduction in the formation of certain metabolites.[7][8]

Postulated Core Mechanism of Action: Monoamine Reuptake Inhibition

Based on the structural features of the parent compound, N-methyloxetan-3-amine, the most probable mechanism of action is the inhibition of one or more monoamine transporters.[9] These transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[9][10] Inhibition of these transporters leads to an increased concentration and prolonged activity of these neurotransmitters in the synapse.[9][10] This mechanism is the foundation for many widely used antidepressants and psychostimulants.[10][11][12]

The N-methyl-3-amino-oxetane moiety bears structural resemblance to the pharmacophores of known monoamine reuptake inhibitors (MRIs). The amine group is essential for interacting with key acidic residues within the transporter's binding pocket, while the oxetane likely contributes to the overall shape, polarity, and binding orientation.

The specific selectivity profile (i.e., its relative affinity for SERT, NET, and DAT) would need to be determined experimentally. However, it is plausible that it functions as a triple reuptake inhibitor (SNDRI) or shows selectivity for one or two of the transporters.

Signaling Pathway Diagram

Monoamine_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (Monoamines) Release Release MAT Monoamine Transporter (SERT, NET, DAT) Monoamines Monoamines (5-HT, NE, DA) Release->Monoamines Exocytosis Monoamines->MAT Reuptake Receptor Postsynaptic Receptors Monoamines->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Compound N-Trideuteromethyl- oxetan-3-amine Compound->MAT Inhibition

Caption: Inhibition of monoamine reuptake by this compound.

The Impact of N-Trideuteromethylation on Pharmacokinetics and Metabolism

The primary consequence of replacing -CH₃ with -CD₃ is the increased strength of the C-D bond compared to the C-H bond. This directly impacts the rate of metabolic reactions that involve the cleavage of this bond.

Attenuation of N-Demethylation

N-demethylation is a common Phase I metabolic reaction, often catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.[13][14][15][16] This process converts the N-methyl amine to a secondary amine and formaldehyde.

By slowing down this N-demethylation, this compound is expected to exhibit:

  • Increased Half-Life and Exposure: With a key metabolic pathway inhibited, the parent drug remains in circulation for a longer period, increasing its overall exposure (AUC).[7][17][18][19]

  • Reduced Formation of the N-desmethyl Metabolite: The concentration of the N-demethylated metabolite will be significantly lower.[17][18][19] This can be advantageous if the metabolite has a different (and undesirable) pharmacological profile, is inactive, or contributes to side effects.

  • Potential for Metabolic Shunting: By blocking one metabolic route, the drug may be more extensively metabolized through alternative pathways (e.g., ring hydroxylation, glucuronidation).[6][8] This "metabolic shunting" needs to be characterized to ensure no new toxic metabolites are formed.[8]

Metabolic Pathway Diagram

Metabolic_Pathway Parent_H N-Methyloxetan-3-amine (Parent Drug) CYP_H CYP-mediated N-demethylation (e.g., CYP2D6, CYP3A4) Other_CYP Alternative Metabolic Pathways Parent_D This compound (Deuterated Drug) CYP_D CYP-mediated N-demethylation (Rate Slowed by KIE) Metabolite_H N-desmethyl Metabolite Metabolite_D N-desmethyl Metabolite (Reduced Formation) Other_Metabolites Other Metabolites (e.g., Hydroxylation) Shunted_Metabolites Other Metabolites (Potentially Increased Formation) CYP_H->Metabolite_H k_H CYP_D->Metabolite_D k_D (k_D < k_H) Other_CYP->Other_Metabolites k_other Other_CYP->Shunted_Metabolites k_other (shunted)

Caption: Comparative metabolism of parent vs. deuterated compound.

Experimental Protocols for Mechanistic Elucidation

To validate the postulated mechanism of action, a series of in vitro and in vivo experiments are required. The causality behind these choices is to first establish the direct interaction with the target (binding), then confirm the functional consequence of that interaction (uptake inhibition), and finally, to observe the physiological outcome in a living system (neurotransmitter levels).

Protocol 1: In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human SERT, NET, and DAT.

Methodology: Radioligand Binding Assay [20][21][22]

  • Membrane Preparation:

    • Utilize HEK293 cells (or similar) stably expressing recombinant human SERT, NET, or DAT.

    • Harvest cells and homogenize them in a cold lysis buffer.

    • Isolate cell membranes containing the transporters via differential centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine protein concentration.[21]

  • Competitive Binding:

    • In a 96-well plate, combine the membrane preparation with a fixed concentration of a specific high-affinity radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from free radioligand.[21]

    • Wash filters with ice-cold buffer to remove non-specific binding.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) by non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Uptake Inhibition Assay

Objective: To measure the potency (IC50) of this compound to inhibit the uptake of neurotransmitters by their respective transporters.

Methodology: Radiotracer Uptake Assay [23][24][25]

  • Cell Plating:

    • Seed HEK293 cells stably expressing hSERT, hNET, or hDAT into 96-well plates and allow them to form a monolayer.

  • Inhibition Assay:

    • Wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

    • Initiate neurotransmitter uptake by adding a solution containing a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT).

    • Incubate for a short, defined period to measure the initial rate of uptake.[23]

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells to release the internalized radiotracer.

  • Quantification and Analysis:

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Plot the percentage of uptake inhibition versus the log concentration of the test compound to determine the IC50 value.

Data Summary Table (Hypothetical)
TargetBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
hSERT [Experimental Value][Experimental Value]
hNET [Experimental Value][Experimental Value]
hDAT [Experimental Value][Experimental Value]
Protocol 3: In Vivo Microdialysis

Objective: To measure the effect of systemic administration of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in a specific brain region of a living animal (e.g., rat).

Methodology: Intracerebral Microdialysis [26][27][28][29]

  • Surgical Implantation:

    • Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in monoamine terminals (e.g., prefrontal cortex or nucleus accumbens).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[26]

    • After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sampling:

    • Administer this compound systemically (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples to measure the change in neurotransmitter levels over time.

  • Sample Analysis:

    • Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[27]

  • Data Analysis:

    • Express the post-administration neurotransmitter concentrations as a percentage of the baseline levels and plot against time. This will reveal the magnitude and duration of the drug's effect on synaptic monoamine concentrations.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: Monoamine Reuptake Inhibitor Binding Protocol 1: Radioligand Binding Assay Start->Binding Test Target Interaction Uptake Protocol 2: Functional Uptake Assay Binding->Uptake Confirm Functional Effect Data_Ki Determine Ki values (Affinity) Binding->Data_Ki Microdialysis Protocol 3: In Vivo Microdialysis Uptake->Microdialysis Validate In Vivo Data_IC50 Determine IC50 values (Potency) Uptake->Data_IC50 Data_NT Measure Extracellular Neurotransmitter Levels Microdialysis->Data_NT Conclusion Mechanism Confirmation

Caption: A logical workflow for elucidating the mechanism of action.

Conclusion

This compound is a rationally designed molecule that is postulated to act as a monoamine reuptake inhibitor. Its core pharmacology is likely dictated by the N-methyloxetan-3-amine scaffold, which positions it to interact with SERT, NET, and/or DAT. The key innovation—trideuteromethylation—is a pharmacokinetic strategy aimed at enhancing metabolic stability by slowing CYP-mediated N-demethylation. This is predicted to increase the drug's half-life and overall exposure while reducing the formation of its N-desmethyl metabolite. The comprehensive experimental plan outlined in this guide, progressing from in vitro binding and functional assays to in vivo neurochemical monitoring, provides a robust framework for definitively elucidating its mechanism of action and validating its therapeutic potential.

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An In-depth Technical Guide to N-Trideuteromethyloxetan-3-amine: A Novel Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Trideuteromethyloxetan-3-amine, a deuterated heterocyclic building block with significant potential in medicinal chemistry. By leveraging the unique properties of both the oxetane ring and isotopic labeling, this compound offers a compelling tool for researchers and drug development professionals seeking to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

Introduction: The Strategic Value of Deuteration and the Oxetane Moiety

The pursuit of metabolically robust and efficacious drug candidates has led to the exploration of innovative molecular scaffolds and modification strategies.[1][2] this compound emerges at the confluence of two powerful tactics in modern drug design: the use of deuterium-for-hydrogen substitution to enhance metabolic stability and the incorporation of the oxetane ring as a versatile bioisostere.[3][4]

The Deuterium Advantage:

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass.[2] This seemingly subtle change has profound implications for the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow the rate of metabolic reactions that involve the cleavage of a C-H bond.[5][6] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, medicinal chemists can:

  • Enhance Metabolic Stability: Decrease the rate of oxidative metabolism, leading to a longer drug half-life.[1][5]

  • Improve Pharmacokinetic Profiles: A longer half-life can result in reduced dosing frequency and improved patient compliance.[1]

  • Reduce Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can mitigate the production of harmful byproducts.[5]

  • Increase Therapeutic Efficacy: Prolonged exposure of the active pharmaceutical ingredient (API) can lead to enhanced therapeutic effects.

The Oxetane Moiety in Medicinal Chemistry:

The four-membered oxetane ring has gained considerable traction as a valuable structural motif in drug discovery.[3][4] It is often employed as a bioisosteric replacement for more common functionalities like gem-dimethyl or carbonyl groups.[3][4] The incorporation of an oxetane ring can impart several beneficial properties:

  • Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance the solubility of a molecule, a critical factor for bioavailability.[4]

  • Reduced Lipophilicity: Compared to a gem-dimethyl group, an oxetane can lower the lipophilicity of a compound, which can be advantageous for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.[3]

  • Metabolic Stability: The oxetane ring itself is generally resistant to metabolic degradation.[4]

  • Novel Chemical Space: The introduction of a strained four-membered ring provides access to unique three-dimensional structures and can lead to novel intellectual property.[3]

This compound synergistically combines these advantages, offering a building block that can simultaneously introduce a metabolically stabilized N-methyl group and the favorable physicochemical properties of the oxetane core.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1403767-20-3[7][8][9]
Molecular Formula C₄H₆D₃NO[7]
Molecular Weight 90.139 g/mol [7]
IUPAC Name (methyl-d3)oxetan-3-amine[9]
Density (Predicted) 1.0±0.1 g/cm³[7]
Boiling Point (Predicted) 112.3±33.0 °C at 760 mmHg[7]
Flash Point (Predicted) 27.6±14.8 °C[7]

Proposed Synthetic Pathway

G start Oxetan-3-one step1 Reductive Amination start->step1 product This compound step1->product High Yield reagents1 CD3NH2*HCl Na(OAc)3BH reagents1->step1

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and should be optimized for specific laboratory conditions.

Materials:

  • Oxetan-3-one

  • Trideuteromethylamine hydrochloride (CD₃NH₂·HCl)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add oxetan-3-one (1.0 eq.), trideuteromethylamine hydrochloride (1.1 eq.), and 1,2-dichloroethane.

  • Base Addition: Add triethylamine (1.2 eq.) to the suspension and stir for 20 minutes at room temperature to form the free base of the deuterated amine.

  • Reductive Amination: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction mixture is then stirred at room temperature for 12-18 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block for a range of applications in pharmaceutical research.

Enhancing Metabolic Stability of N-Methylated Compounds

The N-methyl group is a common functionality in many drug molecules. However, it is often susceptible to oxidative demethylation by cytochrome P450 enzymes. By replacing the N-methyl group with an N-trideuteromethyl group, the metabolic stability of the parent molecule can be significantly enhanced.[1][5] This can lead to improved oral bioavailability and a longer duration of action.

G cluster_0 Standard N-Methyl Drug cluster_1 Deuterated N-Methyl Drug a Drug-N-CH3 b CYP450 Metabolism a->b c Drug-NH + HCHO (Rapid Metabolism) b->c d Drug-N-CD3 e CYP450 Metabolism d->e f Drug-NH + DCDO (Slowed Metabolism) e->f

Caption: Kinetic Isotope Effect on N-Demethylation.

Development of Novel PET Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. The development of novel PET tracers is crucial for visualizing and quantifying biological processes. While this specific molecule is deuterated and not radiolabeled, the underlying amine chemistry is highly relevant for the synthesis of PET ligands.[13][14][15] The amine functionality of this compound can be readily derivatized to incorporate a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The deuteration can also serve to improve the in vivo stability of the resulting PET tracer.[13]

A Versatile Scaffold for Fragment-Based Drug Discovery

The low molecular weight and desirable physicochemical properties of this compound make it an attractive fragment for use in fragment-based drug discovery (FBDD) campaigns. The primary amine provides a handle for further chemical elaboration, allowing for the growth of the fragment into a more potent lead compound. The oxetane ring provides a unique three-dimensional vector for exploration of protein binding pockets.

Conclusion

This compound represents a sophisticated and strategically designed building block for modern medicinal chemistry. By combining the metabolic stability conferred by deuteration with the favorable physicochemical properties of the oxetane moiety, this compound offers a powerful tool for overcoming common challenges in drug discovery, such as poor metabolic stability and low solubility. Its versatility as a synthetic intermediate for creating metabolically robust drug candidates and novel PET tracers underscores its significant potential to contribute to the development of the next generation of therapeutics.

References

  • Current time inform
  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffili
  • What are Deuterated Drugs: Everything to know - Simson Pharma Limited.
  • This compound | CAS#:1403767-20-3 | Chemsrc.
  • Deuter
  • Deuterated drugs; where are we now? - PMC - PubMed Central.
  • Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine | Biochemistry.
  • 1403767-20-3 this compound.
  • This compound 97% | CAS: 1403767-20-3 | AChemBlock.
  • Development of Deuterium and Fluorine-18 Labeled Glutamine as a PET Imaging Agent with Enhanced in Vivo Stability | Journal of Nuclear Medicine.
  • A general, versatile and divergent synthesis of selectively deuter
  • Radiochemistry for positron emission tomography - PMC - NIH.
  • Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PMC - PubMed Central.
  • Synthesis of Perdeuterated Alkyl Amines/Amides with Pt/C as Catalyst under Mild Conditions - Oak Ridge National Labor
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
  • Oxetanes: formation, reactivity and total syntheses of n
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchG

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A Comprehensive Technical Guide to the Safe Handling of N-Trideuteromethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Trideuteromethyloxetan-3-amine is a deuterated isotopologue of N-methyloxetan-3-amine, a valuable building block in modern medicinal chemistry. The incorporation of an oxetane ring, a four-membered cyclic ether, is a common strategy to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The trideuteromethyl group (-CD₃) serves as a stable isotopic label, making this compound particularly useful in pharmacokinetic studies, metabolite identification, and as an internal standard in quantitative bioanalysis.

While the substitution of protium with deuterium has a negligible effect on the compound's chemical reactivity and toxicological profile, the inherent characteristics of the oxetane and secondary amine functional groups necessitate a robust understanding of its safe handling, storage, and disposal. The strained oxetane ring can be susceptible to ring-opening reactions, and the secondary amine moiety imparts basic and nucleophilic character. This guide provides a detailed overview of the safety and handling protocols for this compound, based on the known data of its non-deuterated analogue and the general principles of chemical safety for oxetanes and amines.

Chemical Identity and Physical Properties

The safety profile of a compound is intrinsically linked to its physical properties. The data presented below is for the non-deuterated analogue, N-methyloxetan-3-amine, and serves as a reliable proxy for the deuterated compound.

PropertyValueSource
Molecular Formula C₄H₆D₃NO[1]
Molecular Weight 90.14 g/mol [1]
CAS Number 1403767-20-3[1]
Appearance Colorless to light yellow clear liquid
Boiling Point ~112.3 °C at 760 mmHg[1][2]
Density ~1.0 g/cm³[1]
Flash Point ~27.6 °C[1][2]
Storage Temperature 4°C, protect from light[3]

Hazard Identification and GHS Classification

Understanding the potential hazards is the first step in ensuring laboratory safety. Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with its flammability, corrosivity, and potential toxicity.

GHS Hazard Statements for N-methyloxetan-3-amine:

  • H226: Flammable liquid and vapor.[4]

  • H302: Harmful if swallowed.[5][6]

  • H312: Harmful in contact with skin.[5]

  • H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[6][7]

  • H318 / H319: Causes serious eye damage / Causes serious eye irritation.[6][8]

  • H332: Harmful if inhaled.[5]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements (Selected):

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][5]

  • P233: Keep container tightly closed.[5]

  • P261: Avoid breathing mist/vapors/spray.[5][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][10]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10]

Chemical Structure

Caption: Chemical structure of this compound.

Safe Handling and Engineering Controls

The causality behind safe handling protocols is to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact—and to prevent ignition of flammable vapors.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory for all operations that involve open containers, such as transferring, weighing, or running reactions.[8] The fume hood provides a physical barrier and actively removes potentially harmful and flammable vapors.

  • Ignition Sources: Due to the compound's low flash point, all work must be conducted away from open flames, hot plates, and non-intrinsically safe electrical equipment.[4][5] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[4][5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[12][13]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN166 (EU) or NIOSH (US) standards.[9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or pinholes before each use. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[12]

Storage and Disposal

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[14] The recommended storage temperature is 4°C to minimize vaporization.[3] Protect from light.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and other incompatible materials.[14][15] The secondary amine is basic and will react exothermically with acids.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[9] Do not dispose of down the drain.[8] Waste should be collected in a designated, properly labeled container for flammable chemical waste.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Inhalation: Move the person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][16]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Spill Response Protocol

For small spills, follow this workflow. For large spills, evacuate the area and contact emergency responders.

start Spill Detected evacuate Evacuate immediate area Alert personnel start->evacuate ppe Don appropriate PPE (respirator, gloves, goggles) evacuate->ppe ignite Remove all ignition sources Increase ventilation ppe->ignite contain Contain spill with absorbent material (e.g., vermiculite, sand) ignite->contain collect Carefully collect absorbed material using non-sparking tools contain->collect waste Place in a sealed, labeled container for hazardous waste collect->waste decon Decontaminate spill area with appropriate solvent waste->decon end Spill Cleaned decon->end

Caption: Workflow for small spill response.

Experimental Protocol: N-Acetylation (Example)

This section provides a sample experimental workflow, highlighting the integration of safety measures at each step.

Objective: To perform an N-acetylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (base)

  • Dichloromethane (solvent)

  • Nitrogen or Argon gas supply

Methodology:

  • System Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

    • Perform all operations within a certified chemical fume hood.

  • Reagent Preparation:

    • In the fume hood, draw a calculated volume of this compound using a clean, dry syringe.

    • Safety Rationale: The use of a syringe minimizes exposure to vapors.

    • Add the amine to the reaction flask containing anhydrous dichloromethane.

  • Reaction Execution:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Safety Rationale: This controls the exothermic reaction between the amine and acetyl chloride.

    • Slowly add triethylamine via syringe, followed by the dropwise addition of acetyl chloride. Maintain the internal temperature below 5°C.

    • Safety Rationale: Slow, dropwise addition prevents a runaway reaction.

    • Allow the reaction to stir at room temperature for the specified time, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • Safety Rationale: This neutralizes any remaining acid chloride and the amine hydrochloride salt. Perform quenching slowly to manage any gas evolution.

    • Perform liquid-liquid extraction. All solvent removal must be done on a rotary evaporator with the vacuum pump protected by a cold trap and vented into the fume hood.

Safety Workflow for Experimental Handling

start Plan Experiment risk_assess Conduct Risk Assessment (Review SDS, identify hazards) start->risk_assess ppe Select & Don PPE (Goggles, Lab Coat, Gloves) risk_assess->ppe fume_hood Work in Fume Hood Verify airflow ppe->fume_hood reagents Transfer Reagents (Use syringe/cannula) fume_hood->reagents reaction Run Reaction (Monitor temperature, pressure) reagents->reaction quench Quench Reaction (Slow, controlled addition) reaction->quench purify Purify Product (Vent rotary evaporator to hood) quench->purify waste Segregate & Dispose Waste (Halogenated/Non-halogenated) purify->waste end Procedure Complete waste->end

Caption: Step-by-step safety workflow for a typical chemical reaction.

References

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  • Safety Data Sheet - 3-(4-nitrophenyl)-Oxetane. AA Blocks. [Link]

  • N-methyloxetan-3-amine | CAS#:952182-03-5. Chemsrc. [Link]

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  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • Safety Data Sheet - CLEAN AMINE®. Greenbook.net. [Link]

  • What are the safety precautions when handling organic amine mixtures? Yueyang Chem. [Link]

  • N-methyloxolan-3-amine | C5H11NO. PubChem - NIH. [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]

  • 3-Amino-3-methyloxetane | C4H9NO. PubChem - NIH. [Link]

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Methodological & Application

N-Trideuteromethyloxetan-3-amine as an internal standard in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: N-Trideuteromethyloxetan-3-amine

A Robust Internal Standard for High-Precision Bioanalytical Quantification by Isotope Dilution Mass Spectrometry

Abstract

This document provides a comprehensive technical guide for the application of this compound (d3-N-methyloxetan-3-amine) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its corresponding analyte, N-methyloxetan-3-amine, in complex biological matrices. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), drug metabolism (DMPK), and bioequivalence (BE) studies. We outline the core principles of isotope dilution mass spectrometry (IDMS), provide detailed experimental procedures from sample preparation to LC-MS/MS analysis, and discuss method validation in accordance with major regulatory guidelines.

Introduction: The Imperative for an Ideal Internal Standard

Accurate and precise quantification of xenobiotics in biological fluids is the cornerstone of modern drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is susceptible to variations introduced during sample preparation and analysis, such as incomplete extraction recovery, sample loss, and matrix effects (ion suppression or enhancement).

To correct for this variability, an internal standard (IS) is employed. The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for internal standardization in mass spectrometry. By replacing specific hydrogen atoms with deuterium, a SIL-IS like this compound is rendered chemically identical to the analyte but distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This co-eluting, chemically analogous standard experiences the same extraction inefficiencies and matrix effects as the analyte, allowing for highly reliable and reproducible quantification.

Principle: Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound is based on the principle of isotope dilution. A known, fixed quantity of the deuterated internal standard is added ("spiked") into every sample, calibrator, and quality control (QC) sample at the earliest stage of the sample preparation process. The analyte and the SIL-IS are then co-extracted and analyzed simultaneously by LC-MS/MS.

The mass spectrometer measures the peak area ratio of the analyte to the internal standard. Because any sample loss or matrix effect will impact both the analyte and the SIL-IS proportionally, this ratio remains constant regardless of analytical variability. The concentration of the analyte in an unknown sample is then determined by comparing its measured analyte/IS ratio to a calibration curve constructed from known concentrations of the analyte, each containing the same amount of internal standard.

G cluster_sample Biological Sample Analyte Analyte (Unknown Amount) Spike Spiking Analyte->Spike IS Internal Standard (IS) This compound (Known Amount) IS->Spike Prep Sample Preparation (Extraction, Cleanup) Potential for loss affects both equally Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Principle of Isotope Dilution Mass Spectrometry.

Physicochemical Properties

The properties of the analyte (N-methyloxetan-3-amine) and the internal standard are critical for method development.

PropertyAnalyte (N-methyloxetan-3-amine)Internal Standard (this compound)
Synonyms N-Methyl-3-oxetanamined3-N-methyloxetan-3-amine
CAS Number 952182-03-5Not available
Molecular Formula C₄H₉NOC₄H₆D₃NO
Molecular Weight 87.12 g/mol 90.14 g/mol
Monoisotopic Mass 87.0684 Da90.0872 Da
Mass Difference -+3.0188 Da
Isotopic Purity Not applicableTypically ≥98%
Chemical Purity Typically ≥97%Typically >99%

Note: Properties are based on available data for the parent compound and theoretical values for the deuterated analog.

Detailed Experimental Protocol

This protocol provides a robust starting point for the quantification of N-methyloxetan-3-amine in human plasma. Optimization may be required based on specific laboratory instrumentation and conditions.

Materials and Reagents
  • Analytes: N-methyloxetan-3-amine, this compound (SIL-IS)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic acid, optima grade

  • Biological Matrix: Blank human plasma (K2-EDTA)

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of N-methyloxetan-3-amine (Analyte) and this compound (IS).

    • Dissolve each in separate volumetric flasks with MeOH to achieve a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the Analyte stock solution with 50:50 ACN:Water to create calibration standards.

  • Internal Standard Working Solution (IS-WS) (400 ng/mL):

    • Dilute the IS stock solution with MeOH to a final concentration of 400 ng/mL. This solution will be used for spiking all samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

  • Aliquot Samples: Pipette 50 µL of each sample (calibrator, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Spike with Internal Standard: Add 25 µL of the IS-WS (400 ng/mL) to every tube/well.

  • Precipitate Proteins: Add 200 µL of ice-cold ACN to each sample. The 4:1 ratio of ACN to plasma ensures efficient protein removal.

  • Mix: Vortex the tubes/plate for 2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate for analysis, avoiding disturbance of the protein pellet.

  • Inject: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

G Sample 1. Aliquot Sample 50 µL Plasma (Cal, QC, Unk) Spike 2. Spike with IS Add 25 µL of IS Working Solution Sample->Spike Precipitate 3. Precipitate Add 200 µL ice-cold ACN Spike->Precipitate Mix 4. Mix Vortex for 2 min Precipitate->Mix Centrifuge 5. Centrifuge 14,000 x g, 10 min, 4°C Mix->Centrifuge Transfer 6. Transfer Supernatant 150 µL to new plate Centrifuge->Transfer Inject 7. Inject LC-MS/MS Analysis Transfer->Inject

Bioanalytical Sample Preparation Workflow.
LC-MS/MS Instrumentation and Parameters
  • LC System: A standard UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient from 5% to 95% B over 3-5 minutes.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

MRM Transitions (Hypothetical): The following MRM transitions must be optimized on the specific instrument used. The precursor ion will be the protonated molecule [M+H]⁺.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-methyloxetan-3-amine88.1To be determinedTo be determined
This compound91.1To be determinedTo be determined

Note: Product ions and collision energies require empirical determination by infusing the pure compounds into the mass spectrometer.

Method Validation Considerations

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. Validation should be performed in accordance with the latest guidelines from regulatory bodies such as the FDA and EMA.

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different sources of blank matrix.

  • Calibration Curve (Linearity): A calibration curve with at least six non-zero points should demonstrate a linear relationship between the analyte/IS ratio and concentration. The correlation coefficient (r²) should be ≥0.995.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (%CV) should be evaluated at a minimum of four QC levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High). Acceptance criteria are typically within ±15% (±20% for LLOQ).

  • Matrix Effect: Assessed to ensure that matrix components do not cause ion suppression or enhancement. The IS-normalized matrix factor should be consistent across different matrix sources.

  • Recovery: The extraction efficiency of the analyte and IS from the biological matrix. While the SIL-IS corrects for variability, recovery should still be consistent and reproducible.

  • Stability: Analyte stability must be demonstrated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

This compound serves as an ideal internal standard for the LC-MS/MS quantification of N-methyloxetan-3-amine in biological matrices. Its use within an isotope dilution framework corrects for analytical variability, thereby ensuring the highest level of accuracy, precision, and robustness. The protocol and validation guidelines presented here provide a comprehensive framework for developing and implementing a reliable bioanalytical method suitable for regulated drug development studies.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
  • Mamidala, R., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913-920.
  • SlideShare. Bioanalytical method validation emea. [Link]

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  • Xu, K., et al. (2012).

Application Notes & Protocols: N-Trideuteromethyloxetan-3-amine for Advanced Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2] Stable isotope labeling has emerged as a transformative technique, providing unparalleled precision in tracking the metabolic fate of new chemical entities.[3][4] This guide details the application of N-Trideuteromethyloxetan-3-amine, a novel and strategically designed tracer, for use in advanced metabolic studies.

This molecule incorporates two key structural features: a trideuterated N-methyl group for unambiguous mass spectrometric tracking and an oxetane ring, a motif of increasing importance in medicinal chemistry for its ability to modulate physicochemical properties and metabolic pathways.[5][6][7] We provide the scientific rationale for its use, detailed protocols for both in vitro and in vivo applications, and data interpretation guidelines for researchers in pharmacology and drug development.

The Tracer: this compound - A Dual-Function Probe

This compound is not merely a labeled compound; it is a purpose-built tool designed to answer critical questions about drug metabolism. Its utility stems from the combination of its isotopic label and its functional scaffold.

2.1 Physicochemical Properties

A summary of the key properties of this compound provides essential data for experimental design.

PropertyValueSource(s)
CAS Number 1403767-20-3[8][9]
Molecular Formula C₄H₆D₃NO[8]
Molecular Weight 90.139 g/mol [8]
Exact Mass 90.087242 Da[8]
IUPAC Name n-(methyl-d3)oxetan-3-amine[9]
2.2 The Trideuterated Methyl Group (-CD₃): A High-Fidelity Metabolic Reporter

The replacement of three protium (¹H) atoms with deuterium (²H) on the N-methyl group is the core of this tracer's function. This substitution is conservative, meaning it does not significantly alter the compound's biological activity, but provides profound analytical advantages.[3][10]

  • Mass Spectrometric Detection: The +3 Dalton mass increase creates a distinct isotopic signature, allowing mass spectrometers to easily differentiate the tracer and its metabolites from endogenous molecules and non-deuterated analogues.[11]

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[12] Cleavage of this bond, a key step in N-demethylation by Cytochrome P450 (CYP) enzymes, is therefore slower.[13] This phenomenon, known as the KIE, can be exploited to probe metabolically vulnerable "soft spots" and understand the rate-limiting steps of metabolism. By comparing the metabolism of the deuterated and non-deuterated compound, researchers can quantify the contribution of N-demethylation to the overall clearance of the molecule.

2.3 The Oxetane-3-amine Scaffold: Probing Modern Metabolic Pathways

The oxetane ring is no longer an exotic heterocycle but a strategic building block in modern medicinal chemistry, valued for its ability to improve aqueous solubility, metabolic stability, and three-dimensionality.[5][6][14][15]

  • Alternative Metabolic Routes: A critical finding in recent years is that oxetane rings can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form 1,3-diols.[14][16][17] This provides a metabolic clearance pathway that is independent of the CYP450 system.[6][17] Utilizing a tracer with this scaffold allows researchers to investigate the competition between CYP-mediated N-demethylation and mEH-mediated hydrolysis, which is crucial for predicting potential drug-drug interactions (DDIs).[14]

  • Amine Functionality: The tertiary amine group itself is a common feature in pharmaceuticals and a known site for various metabolic transformations.[18][19]

Application I: In Vitro Metabolic Stability & Metabolite Identification

In vitro assays are the first step in characterizing a compound's metabolic profile, offering a rapid and cost-effective way to predict in vivo behavior.[20][21]

3.1 Objective

To determine the rate of metabolic degradation (metabolic stability) of this compound and to identify its primary metabolites using human liver microsomes (HLMs).

3.2 Experimental Rationale

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs, making them an excellent system for this initial screen.[22][23] By monitoring the disappearance of the parent compound over time, we can calculate its intrinsic clearance.[20][24] The deuterated label simplifies the search for metabolites in the complex microsomal matrix.

3.3 Detailed Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Materials:

  • This compound (stock solution: 10 mM in DMSO)

  • Pooled Human Liver Microsomes (protein concentration: 20 mg/mL)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar, stable compound)

  • Positive Control (e.g., Testosterone, known to be metabolized by CYPs)

  • 96-well incubation plate and a thermal shaker

Procedure:

  • Preparation: Thaw microsomes and NADPH system on ice. Prepare a microsomal working solution by diluting the stock to 1.0 mg/mL in phosphate buffer.

  • Incubation Setup: In the 96-well plate, combine the microsomal working solution and buffer. Pre-warm the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound to achieve a final concentration of 1 µM. Immediately add the NADPH regenerating system to start the reaction. The final microsomal protein concentration should be 0.5 mg/mL.[23]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing 2-3 volumes of ice-cold ACN with the internal standard.[23] The 0-minute sample is taken immediately after adding the tracer but before adding NADPH.

  • Quench Reaction: The addition of ACN precipitates the microsomal proteins and stops the enzymatic reaction.

  • Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.

3.4 Data Analysis & Interpretation
  • Metabolic Stability: Quantify the peak area of the parent compound relative to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant.

    • Half-life (t₁/₂): t₁/₂ = 0.693 / k

    • Intrinsic Clearance (Cl_int): Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein)

  • Metabolite Identification: Perform a parent ion scan or neutral loss scan on the LC-MS/MS to search for predicted metabolites. The heavy label is key here.

Metabolic ReactionStructural ChangeExpected Mass Shift from Parent
N-Demethylation Loss of -CD₃ group-34.04 Da (loss of CD₃N, replaced with NH)
Oxetane Hydrolysis Ring opening by H₂O+18.01 Da
Hydroxylation Addition of -OH group+16.00 Da
N-Oxidation Addition of Oxygen to N+16.00 Da
3.5 Visualization: In Vitro Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment (37°C) cluster_proc Processing cluster_analysis Analysis Tracer Tracer Stock (10 mM) Incubation Incubation Plate (Tracer, HLM, Buffer) Tracer->Incubation HLM HLM Stock (20 mg/mL) HLM->Incubation NADPH NADPH System Buffer Phosphate Buffer Buffer->Incubation Start Initiate Reaction (Add NADPH) Incubation->Start Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Start->Timepoints Time Course Quench Quench Reaction (Ice-Cold ACN + IS) Timepoints->Quench Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Interpretation (t½, Clint, Met ID) LCMS->Data

Caption: Workflow for in vitro metabolic stability assay.

Application II: In Vivo Pharmacokinetic (PK) and Metabolite Profiling

In vivo studies are essential to understand how a compound behaves in a complex biological system, providing data on its ADME profile.[25][26]

4.1 Objective

To determine the pharmacokinetic parameters and identify the major circulating and excreted metabolites of this compound following administration to a rodent model.

4.2 Experimental Rationale

Administering the deuterated tracer allows for its direct measurement in biological fluids without interference from endogenous compounds.[3][27] By collecting blood, urine, and feces over a time course, a complete picture of the drug's absorption, distribution, metabolic fate, and routes of excretion can be constructed.[2][28] This is a foundational study guided by regulatory agencies like the FDA.[29][30]

4.3 Detailed Protocol: Rodent Pharmacokinetic Study

Animals:

  • Male Sprague-Dawley rats (n=3-5 per group), acclimated for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Dosing:

  • Formulation: Prepare a dosing solution of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water for oral gavage; saline for intravenous).

  • Administration: Administer a single dose, for example, 5 mg/kg via oral gavage (PO) or 1 mg/kg via tail vein injection (IV).

Sample Collection:

  • Blood: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.

  • Excreta: House animals in metabolic cages to allow for separate collection of urine and feces over 24 or 48 hours.

Sample Processing:

  • Plasma: Use protein precipitation. Add 3 volumes of ice-cold ACN (with internal standard) to 1 volume of plasma. Vortex, centrifuge, and analyze the supernatant.

  • Urine: Dilute with water/ACN, centrifuge, and analyze the supernatant.

  • Feces: Homogenize fecal samples, extract with an appropriate solvent, centrifuge, and analyze the supernatant.

4.4 Bioanalytical Method: LC-MS/MS Analysis

The key is to develop a sensitive and specific LC-MS/MS method to quantify the parent tracer and identify its metabolites.

  • Instrumentation: A triple quadrupole mass spectrometer is ideal for quantification, while a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is superior for metabolite identification.

  • Method Development: Optimize chromatographic conditions to separate the parent compound from its metabolites. Tune the mass spectrometer to monitor the specific mass transitions (MRM for triple quadrupole) for the parent compound and any synthesized metabolite standards.

  • Metabolite Hunting: Use the +3 Da mass signature as a filter. Any metabolite that retains the N-methyl group will also be +3 Da heavier than its corresponding non-deuterated version. This allows for powerful data mining techniques to pinpoint drug-related material.

4.5 Visualization: Potential Metabolic Pathways

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound (Parent, M+3) N_Demethyl N-H Oxetan-3-amine (N-Demethylation, M) Mass Shift: -34 Da Parent->N_Demethyl CYP-mediated Hydrolysis Diol Metabolite (Oxetane Hydrolysis, M+3+18) Mass Shift: +18 Da Parent->Hydrolysis mEH-mediated Hydroxylation Hydroxylated Metabolite (Hydroxylation, M+3+16) Mass Shift: +16 Da Parent->Hydroxylation CYP-mediated N_Oxide N-Oxide Metabolite (N-Oxidation, M+3+16) Mass Shift: +16 Da Parent->N_Oxide CYP/FMO-mediated Excretion Excretion (Urine / Feces) Parent->Excretion Unchanged N_Demethyl->Excretion Glucuronide Glucuronide Conjugate (e.g., on Diol) Hydrolysis->Glucuronide UGT-mediated Hydroxylation->Glucuronide UGT-mediated Glucuronide->Excretion

Caption: Potential metabolic fate of the tracer.

Regulatory and Advanced Considerations
  • Metabolites in Safety Testing (MIST): Regulatory bodies like the FDA have specific guidelines regarding the identification and safety qualification of metabolites that are unique to humans or present at disproportionately high levels in humans compared to preclinical safety species.[28][31] Using a tracer like this compound early in development is critical for identifying these metabolites and planning necessary safety studies.[2][29]

  • Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts during liquid chromatography. This effect is generally small but should be characterized during analytical method development.

  • Cross-Study Comparison: This tracer can be used in a "cassette" dosing study alongside a lead clinical candidate. The well-defined metabolic pathways of the tracer can serve as an internal control for the metabolic competency of the in vitro or in vivo system, adding a layer of validation to the results for the primary drug candidate.

Conclusion

This compound is a highly versatile and informative tool for modern drug metabolism research. The strategic placement of the deuterium label provides an unambiguous signal for mass spectrometry, while the oxetane-amine scaffold engages with both classical (CYP450) and contemporary (mEH) metabolic pathways. By following the protocols outlined in this guide, researchers can gain deep and actionable insights into a compound's metabolic stability, clearance pathways, and potential for drug-drug interactions, thereby accelerating the journey from laboratory discovery to clinical application.[3]

References
  • AquigenBio.
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  • PMC. Deuterium Metabolic Imaging – Back to the Future.
  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?
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  • ACS Publications. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
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  • Certara. Why are Human Radiolabeled Mass-balance Studies Important in Clinical Pharmacology & Drug Development?
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  • AChemBlock. This compound 97% | CAS: 1403767-20-3.
  • ChemRxiv. Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery.
  • News-Medical.net. New chemical reaction creates a faster, simpler way of making tertiary amines for medicines.
  • BenchChem. An In-Depth Technical Guide to 3-Phenyloxetan-3-amine: Structure, Properties, and Therapeutic Potential.
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Application Note: Preparation and Handling of Stock Solutions of N-Trideuteromethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven guide for the preparation, handling, and storage of stock solutions of N-Trideuteromethyloxetan-3-amine (d3-NMOA). As a deuterated isotopologue, d3-NMOA is a critical reagent in drug metabolism and pharmacokinetic (DMPK) studies, often serving as an internal standard in mass spectrometry-based bioanalysis. The integrity of experimental data relies heavily on the accuracy, purity, and stability of its stock solutions. This document outlines best practices, explains the scientific rationale behind procedural choices, and provides step-by-step protocols to ensure the preparation of high-quality, reliable stock solutions for research and development applications.

Introduction and Scientific Context

This compound is the stable isotope-labeled analogue of N-methyloxetan-3-amine. The incorporation of deuterium atoms (-CD₃) provides a distinct mass shift, making it an ideal internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) assays. The C-D bond is stronger than the C-H bond, which can also impart metabolic stability, a property explored in drug discovery to enhance pharmacokinetic profiles.[1]

The accuracy of a stock solution is the foundation of quantitative analysis.[2] Errors in preparation, such as inaccurate weighing or volume measurement, propagate through all subsequent dilutions, leading to systematic errors in experimental results.[2] Furthermore, the chemical nature of d3-NMOA—a secondary amine containing a deuterated group—necessitates specific handling procedures to prevent degradation and maintain isotopic purity. This guide provides the necessary protocols to mitigate these risks.

Compound Properties and Safety Imperatives

Before handling, it is crucial to be familiar with the physicochemical properties and potential hazards of this compound.

Physicochemical Data

A summary of the key properties for this compound is presented below.

PropertyValueSource
CAS Number 1403767-20-3Chemsrc[3]
Molecular Formula C₄H₆D₃NOChemsrc[3]
Molecular Weight 90.139 g/mol Chemsrc[3]
Density 1.0 ± 0.1 g/cm³Chemsrc[3]
Boiling Point 112.3 ± 33.0 °C at 760 mmHgChemsrc[3]
Flash Point 27.6 ± 14.8 °CChemsrc[3]
Safety and Handling

While a specific Safety Data Sheet (SDS) for the deuterated compound was not available, data from analogous oxetane amines suggest the following hazards.[4][5] Researchers must consult the supplier-specific SDS upon receipt of the compound.

  • Potential Hazards: Harmful if swallowed, may cause skin irritation, and poses a risk of serious eye damage.[4]

  • Required Personal Protective Equipment (PPE): Safety glasses or goggles, a lab coat, and chemical-resistant gloves are mandatory.

  • Engineering Controls: All weighing and solution preparation steps involving the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.[6]

Rationale for Protocol Design: A Chemist's Perspective

The selection of solvents and materials is not arbitrary; it is dictated by the chemical structure of d3-NMOA to ensure stability and accuracy.

The Critical Choice of Solvent

The primary goal is to preserve the integrity of the compound. This involves preventing both chemical degradation and isotopic exchange.

  • Preventing H/D Back-Exchange: The trideuteromethyl group (-CD₃) is generally stable. However, to eliminate any potential for hydrogen/deuterium (H/D) back-exchange, the use of aprotic, anhydrous solvents for the primary stock solution is paramount. Protic solvents like water or methanol contain exchangeable protons and are not recommended for long-term storage of the concentrated stock.

  • Ensuring Chemical Stability: Amines are susceptible to degradation through oxidation and reaction with atmospheric carbon dioxide. Additionally, they are hygroscopic and can absorb moisture from the air, which may lead to undesirable side reactions.[7]

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are excellent choices. DMSO is a polar aprotic solvent with excellent solvating power and is less volatile than ACN. Acetonitrile is often preferred for LC-MS applications due to its volatility and compatibility with reversed-phase chromatography.

Ensuring Accuracy: Equipment and Technique

Stock solution preparation is a cornerstone of analytical chemistry where precision is key.[8]

  • Weighing: An analytical balance with a readability of at least 0.1 mg should be used for accurate mass determination.

  • Volumetrics: Use Class A volumetric flasks to ensure the final volume is accurate.[8] Avoid using graduated cylinders or beakers for preparing the final stock solution, as their volume markings are approximate.[8]

  • Quantitative Transfer: This technique is essential to ensure that all of the weighed solid is transferred into the volumetric flask, preventing loss of material and a lower-than-intended final concentration.[8]

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution of this compound in anhydrous DMSO.

Required Materials and Equipment
  • This compound (MW: 90.139 g/mol )

  • Anhydrous DMSO (or Acetonitrile), ≥99.8% purity

  • Analytical balance (± 0.1 mg)

  • 10 mL Class A volumetric flask with a stopper

  • Weighing paper or a small, clean beaker

  • Spatula

  • Pasteur pipettes or micropipettes

  • Vortex mixer

  • Argon or Nitrogen gas (optional, for long-term storage)

Calculation of Required Mass

The first step is to calculate the mass of d3-NMOA required. The formula for this calculation is:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

For 10 mL of a 10 mM solution:

  • Mass = (0.010 mol/L) × (0.010 L) × (90.139 g/mol )

  • Mass = 0.0090139 g = 9.01 mg

Step-by-Step Experimental Procedure
  • Preparation: Place the sealed vial of d3-NMOA in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate. This crucial step prevents atmospheric moisture from condensing on the cold solid when the vial is opened.

  • Weighing: In a chemical fume hood, place a piece of weighing paper on the analytical balance and tare it. Carefully weigh out approximately 9.01 mg of d3-NMOA. Record the exact mass to four decimal places (e.g., 0.0090 g).

  • Dissolution: Carefully transfer the weighed solid into a clean, dry 10 mL Class A volumetric flask.

  • Quantitative Transfer: Add ~5-7 mL of anhydrous DMSO to the flask. Swirl gently to dissolve the solid. To ensure all material is transferred, rinse the weighing paper (or beaker) with a small amount of DMSO and add the rinse to the volumetric flask. Repeat this rinsing step twice.

  • Bringing to Volume: Once the solid is completely dissolved, continue to add anhydrous DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.[2] A brief vortex can also be used.

  • Final Concentration Calculation: If the weighed mass was different from the target, recalculate the exact concentration of the stock solution using the actual mass.

    • Actual Concentration (mM) = [Mass weighed (mg) / 90.139 ( g/mol )] / 0.010 (L)

Workflow Visualization

G cluster_prep Preparation cluster_execution Execution in Fume Hood cluster_final Finalization Equilibrate Equilibrate Compound Vial Weigh Weigh Solid (Analytical Balance) Equilibrate->Weigh Calculate Calculate Required Mass Calculate->Weigh Transfer Quantitative Transfer to Volumetric Flask Weigh->Transfer Dissolve Add ~7mL Solvent & Dissolve Transfer->Dissolve TopUp Bring to Final Volume with Solvent Dissolve->TopUp Mix Stopper & Invert (Homogenize) TopUp->Mix Label Label Vial Clearly (Name, Conc., Date) Mix->Label Store Aliquot & Store Label->Store

Figure 1: Workflow for preparing a primary stock solution of d3-NMOA.

Quality Control, Storage, and Stability

Proper storage is essential to maintain the integrity of the stock solution over time.

Immediate Quality Checks
  • Visual Inspection: The final solution should be clear and free of any particulate matter.

  • Labeling: The storage vial must be clearly labeled with the compound name, exact concentration, solvent, preparation date, and preparer's initials.[9]

Recommended Storage Conditions

To prevent degradation and solvent evaporation, follow these storage guidelines.

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down potential degradation reactions.
Aliquoting Store in small, single-use volumesMinimizes freeze-thaw cycles which can compromise compound stability.
Container Amber glass or polypropylene vials with PTFE-lined screw capsProtects from light and ensures an airtight seal to prevent solvent evaporation and moisture entry.[7]
Inert Atmosphere Blanket aliquots with Argon or Nitrogen before sealingFor maximum long-term stability, this displaces oxygen and moisture, preventing oxidative degradation of the amine.[10]

Protocol: Preparation of Working Solutions

Working solutions are typically prepared by diluting the concentrated stock into an aqueous buffer or biological matrix for immediate use.

Step-by-Step Dilution Procedure
  • Remove one aliquot of the frozen stock solution and allow it to thaw completely at room temperature.

  • Vortex the stock solution gently to ensure it is homogeneous before opening.

  • Using a calibrated pipette, transfer the required volume of the stock solution into a new vial containing the desired volume of the diluent (e.g., phosphate-buffered saline, cell culture medium).

  • Vortex the newly prepared working solution thoroughly.

  • Use the working solution promptly, ideally within the same day. The stability of d3-NMOA in aqueous media is likely lower than in the anhydrous stock solution.

Dilution Workflow Visualization

G Stock Thaw & Vortex Stock Aliquot Pipette Pipette Stock Volume Stock->Pipette Mix Dispense & Vortex Working Solution Pipette->Mix Diluent Aqueous Diluent (e.g., PBS) Diluent->Mix Use Use Promptly Mix->Use

Figure 2: General workflow for preparing a working solution via dilution.

References

  • This compound | CAS#:1403767-20-3. Chemsrc. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Shutdown and startup of an amine system. Gas Processing & LNG. [Link]

  • What is a very good lab recommendation on the practical for the preparation of a stock solution? Quora. [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Preparation of various deuterated compounds. ResearchGate. [Link]

  • Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. MDPI. [Link]

  • 3-Amino-3-methyloxetane. PubChem. [Link]

  • N-cyclopropyloxetan-3-amine. PubChem. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-Trideuteromethyloxetan-3-amine Concentration as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of N-Trideuteromethyloxetan-3-amine as a stable isotope-labeled internal standard (SIL-IS). This guide is intended for researchers, scientists, and drug development professionals who are utilizing this specific internal standard in their quantitative LC-MS/MS workflows. Here, we provide in-depth troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your bioanalytical methods.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my assay?

A1: this compound serves as a stable isotope-labeled internal standard. Its fundamental role is to act as an internal reference to correct for variability during sample preparation and analysis. Since it is chemically almost identical to the unlabeled analyte (differing only in isotopic composition), it experiences similar effects from sample loss during extraction, matrix effects like ion suppression or enhancement, and instrument variability. By adding a known quantity of the deuterated standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization leads to more accurate and precise results.

Q2: Why is a deuterated standard like this compound preferred over a structurally similar analog?

A2: Deuterated internal standards are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement. This co-elution is critical for accurate compensation.[1] Structurally similar, but non-isotopically labeled internal standards may have different retention times and be affected differently by the sample matrix, leading to less accurate correction.[2]

Q3: What are the ideal characteristics of the this compound I use?

A3: For reliable and accurate quantification, your this compound should possess high chemical and isotopic purity. High isotopic purity (preferably >98%) is crucial to avoid interference from the unlabeled analyte.[1][3] The deuterium labels should be in stable positions on the molecule to prevent hydrogen-deuterium exchange with the solvent or matrix.[4] The mass difference of three daltons (from the three deuterium atoms) is generally sufficient to prevent spectral overlap with the natural isotopic peaks of the unlabeled analyte.[4]

Q4: Can I use the same stock solution of this compound to prepare my calibration standards and quality control samples?

A4: According to regulatory guidelines, calibration standards and QCs should ideally be prepared from separate stock solutions. However, they may be prepared from the same stock solution if the accurate preparation and stability of that stock solution have been verified.[5]

II. Troubleshooting Guide: Concentration Optimization

Optimizing the concentration of your internal standard is a critical step in method development. An inappropriate concentration can lead to a range of issues, from poor assay sensitivity to non-linear calibration curves.

Issue 1: High Variability in Internal Standard Response Across Samples

Symptoms:

  • The peak area of this compound is inconsistent across your sample set, including calibration standards, QCs, and unknown samples.

  • Poor precision (%CV > 15%) in your quality control samples.

Potential Causes & Solutions:

  • Inconsistent Addition of Internal Standard: This is a common source of error. Ensure that the internal standard is added consistently to every sample at the very beginning of the sample preparation process.[1] This ensures it accounts for variability in all subsequent steps.[6]

    • Protocol: Use a calibrated pipette and add the internal standard solution to the biological matrix before any protein precipitation, liquid-liquid extraction, or solid-phase extraction steps.

  • Matrix Effects: Significant variations in the matrix composition between samples can lead to differing degrees of ion suppression or enhancement, affecting the internal standard signal.[7][8]

    • Diagnostic Experiment: Perform a post-extraction addition experiment. Compare the response of the internal standard in a neat solution to its response when spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.

    • Solution: While the purpose of the SIL-IS is to correct for this, extreme matrix effects can still be problematic. Consider further sample cleanup or dilution to minimize these effects.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal drift.[9]

    • Solution: Monitor the internal standard response throughout an analytical run. A consistent drift may indicate a need for instrument cleaning or calibration.

Issue 2: Non-Linear Calibration Curve

Symptoms:

  • Your calibration curve does not fit a linear regression model, or shows significant deviation at the high or low ends of the concentration range.

Potential Causes & Solutions:

  • Inappropriate Internal Standard Concentration: An internal standard concentration that is too low or too high relative to the analyte concentrations can lead to non-linearity.

    • General Guideline: A common starting point is to use an internal standard concentration that provides a signal intensity similar to that of the analyte at the mid-point of the calibration range. Some studies suggest a concentration that is 50% of the highest calibration standard.

    • Optimization Protocol:

      • Prepare a series of analyte solutions at different concentrations spanning your expected range.

      • Spike a constant, but varied in separate experiments, amount of this compound into each.

      • Analyze the samples and plot the analyte/IS peak area ratio against the analyte concentration.

      • Select the internal standard concentration that provides the best linearity (R² > 0.99) over your desired quantitation range.

  • Isotopic Interference ("Cross-Talk"): At very high analyte concentrations, the natural isotopes of the analyte can contribute to the signal of the deuterated internal standard, artificially inflating its response and causing the curve to bend.

    • Solution: While this compound has a +3 Da mass shift which helps minimize this, if you are working with extremely high analyte concentrations, you may need to consider mathematical corrections if your software allows for it.

Issue 3: Poor Signal-to-Noise for the Internal Standard

Symptoms:

  • The peak for this compound is difficult to distinguish from the baseline noise, especially in blank samples.

Potential Causes & Solutions:

  • Internal Standard Concentration is Too Low: The most straightforward cause is an insufficient amount of the internal standard being added to the samples.

    • Solution: Gradually increase the concentration of the this compound spiking solution until a robust and reproducible signal is achieved.

  • Poor Ionization Efficiency: The ionization conditions of your mass spectrometer may not be optimal for this compound.

    • Solution: Perform tuning and optimization of the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) by infusing a solution of the internal standard.

Data Presentation: Recommended Starting Concentrations

The optimal concentration is highly method-dependent. However, the following table provides a general starting point for optimization experiments.

Analyte Concentration RangeRecommended Starting IS ConcentrationRationale
Low (pg/mL to low ng/mL)Equivalent to the mid-point of the calibration curve (e.g., if range is 1-100 ng/mL, start with IS at ~50 ng/mL)Ensures a detectable and stable IS signal without overwhelming the detector at the lower end of the curve.
High (µg/mL range)~50% of the Upper Limit of Quantification (ULOQ)Helps to normalize ionization suppression effects that can be more pronounced at higher analyte concentrations.
Experimental Workflow for Optimization

The following diagram illustrates a typical workflow for optimizing the concentration of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_analyte Prepare Analyte Calibration Standards prep_samples Spike IS into Analyte Standards and Blank Matrix prep_analyte->prep_samples prep_is Prepare a Range of IS Spiking Solutions (e.g., Low, Medium, High) prep_is->prep_samples lcms_analysis LC-MS/MS Analysis prep_samples->lcms_analysis eval_linearity Assess Calibration Curve Linearity (R²) for each IS Concentration lcms_analysis->eval_linearity eval_precision Evaluate Precision (%CV) of IS Response lcms_analysis->eval_precision eval_sn Check Signal-to-Noise of IS lcms_analysis->eval_sn decision Is Linearity, Precision, and S/N Acceptable? eval_linearity->decision eval_precision->decision eval_sn->decision final Select Optimal IS Concentration decision->final Yes revise Revise IS Concentration and Repeat decision->revise No revise->prep_is

Caption: Workflow for optimizing internal standard concentration.

III. Advanced Troubleshooting

Chromatographic Isotope Effect

Issue: You observe a slight retention time shift between the analyte and this compound.

Explanation: This is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.

Impact and Solution: A small, consistent shift is generally not a problem, as long as the peaks are still within the same integration window and the effect is consistent across all samples. However, if the separation is significant, it could mean that the analyte and the internal standard are not experiencing the exact same matrix effects at the point of elution.[10] If this negatively impacts your data, you may need to adjust your chromatographic method (e.g., gradient, flow rate) to minimize the separation.

Logical Relationship Diagram: Causes of Poor IS Performance

G cluster_sample_prep Sample Preparation Issues cluster_lcms LC-MS/MS System Issues Poor_IS_Performance Poor IS Performance Inconsistent_Addition Inconsistent IS Addition Poor_IS_Performance->Inconsistent_Addition Degradation IS Degradation Poor_IS_Performance->Degradation Matrix_Effects Severe Matrix Effects Poor_IS_Performance->Matrix_Effects Instrument_Drift Instrument Drift/Instability Poor_IS_Performance->Instrument_Drift Wrong_Concentration Suboptimal IS Concentration Poor_IS_Performance->Wrong_Concentration

Caption: Potential causes of poor internal standard performance.

IV. Regulatory Considerations

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for bioanalytical method validation, with a strong emphasis on the performance of internal standards. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework. It is crucial to follow these guidelines, which include assessments of selectivity, matrix effect, accuracy, precision, and stability, all of which are influenced by the proper use of an internal standard.[5] The FDA strongly recommends the use of a stable isotope-labeled version of the analyte as the internal standard.

V. References

  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs. Retrieved January 20, 2026, from [Link]

  • Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2025, July 10). YouTube. Retrieved January 20, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 20, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved January 20, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024, May). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

  • Bijster, P., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace. Retrieved January 20, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved January 20, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved January 20, 2026, from [Link]

  • Falade, L., & Dandamudi, S. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (n.d.). In Handbook of LC-MS Bioanalysis. Retrieved January 20, 2026, from [Link]

  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360.

  • What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved January 20, 2026, from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved January 20, 2026, from [Link]

  • Dolan, J. W. (2015, June 1). Internal Standard Calibration Problems. LCGC International. Retrieved January 20, 2026, from [Link]

  • ICP-MS internal standard issues. (2024, October 17). Reddit. Retrieved January 20, 2026, from [Link]

  • Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Retrieved January 20, 2026, from [Link]

Sources

N-Trideuteromethyloxetan-3-amine stability issues in biological matrices

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Trideuteromethyloxetan-3-amine Stability in Biological Matrices

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and accurate quantification of this compound in biological matrices. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and potential stability issues of this compound.

Q1: What are the primary stability concerns for this compound in biological matrices like plasma or serum?

A1: The primary stability concerns for this compound in biological matrices revolve around three main areas: enzymatic degradation, chemical stability of the oxetane ring, and potential for hydrogen-deuterium (H/D) exchange. [1]Enzymatic processes, such as N-dealkylation, can cleave the trideuteromethyl group. [2][3]The oxetane ring itself can be susceptible to hydrolysis under certain conditions, and the stability of the deuterium label is crucial for its use as an internal standard. [2][4][5] Q2: How should I store my stock solutions and biological samples containing this compound to ensure stability?

A2: For long-term storage, stock solutions should be kept at -20°C or -80°C in a tightly sealed container to minimize solvent evaporation. Biological samples (plasma, serum, etc.) should be immediately frozen and stored at -80°C after collection and processing. [6]Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. If multiple analyses are required from the same sample, it is best practice to aliquot the sample after the first thaw. Q3: Is there a risk of the deuterium atoms on the N-trideuteromethyl group exchanging with hydrogen atoms from the matrix?

A3: While the carbon-deuterium (C-D) bond is generally more stable than a carbon-hydrogen (C-H) bond, the potential for H/D exchange exists, particularly under certain pH and temperature conditions. [][8]The N-trideuteromethyl group is generally considered a stable position for deuterium labeling. [9]However, it is crucial to assess for any in-source exchange in the mass spectrometer or back-exchange during sample preparation. [10]This can be evaluated by analyzing a high-concentration solution of the deuterated standard in a non-deuterated solvent. Q4: My analyte, N-methyloxetan-3-amine, and the deuterated internal standard, this compound, have slightly different retention times in my LC-MS method. Is this normal?

A4: Yes, this is a known phenomenon called the "chromatographic isotope effect". In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While often a minor difference, a significant separation could lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, potentially compromising the accuracy of quantification. [11][12]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you might encounter during your analysis.

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

  • Inconsistent analyte to internal standard area ratios across the analytical run. Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Steps
Metabolic Instability This compound may be degrading in the biological matrix due to enzymatic activity (e.g., N-dealkylation by Cytochrome P450 enzymes). [2][3]The oxetane ring could also undergo hydrolysis catalyzed by enzymes like microsomal epoxide hydrolase (mEH). [4][5][13][14][15]1. Conduct a Stability Assessment: Perform short-term and long-term stability studies in the relevant biological matrix at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C). [1] 2. Use Enzyme Inhibitors: If enzymatic degradation is suspected, repeat the stability study with the addition of broad-spectrum enzyme inhibitors to the matrix. 3. Optimize Sample Collection and Handling: Keep samples on ice during processing and minimize the time between collection and freezing.
Chemical Instability The oxetane ring can be susceptible to opening under acidic or strongly basic conditions. [2][16]The pH of your sample or extraction solvent could be promoting degradation.1. Check pH of Solutions: Ensure all solutions and buffers used during sample preparation are within a neutral pH range (pH 6-8). 2. Perform pH Stability Study: Assess the stability of this compound in buffers of varying pH to identify the optimal range.
Adsorption to Labware Amine-containing compounds can adsorb to glass or plastic surfaces, leading to variable recovery. [17]This is especially problematic at low concentrations.1. Use Silanized Glassware or Low-Binding Tubes: This will minimize surface interactions. 2. Add a Small Amount of Organic Solvent: Incorporating a small percentage of a polar organic solvent (e.g., acetonitrile or methanol) in your sample diluent can help reduce adsorption. 3. Consider Protein Precipitation with an Organic Solvent: This can help to keep the analyte in solution and reduce contact with container surfaces.
Differential Matrix Effects Components of the biological matrix can interfere with the ionization of the analyte and/or the internal standard in the mass spectrometer source. [18][19]Even with a deuterated internal standard, differential effects can occur if there is chromatographic separation. [11][12][20]1. Optimize Chromatographic Separation: Aim for co-elution of the analyte and internal standard to ensure they experience the same matrix effects. [21]If separation persists, ensure elution occurs in a region with minimal ion suppression. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components. [22] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Issue 2: Apparent Back-Exchange of Deuterium

Symptoms:

  • A significant signal is observed at the mass transition of the non-deuterated analyte in blank matrix samples spiked only with the deuterated internal standard.

  • The ratio of the deuterated to non-deuterated signal changes over time or under different analytical conditions.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Steps
Isotopic Impurity of the Standard The deuterated internal standard may contain a small percentage of the non-deuterated analyte from its synthesis.1. Check the Certificate of Analysis (CoA): Verify the isotopic purity of your internal standard. High isotopic enrichment (≥98%) is recommended. 2. Quantify the Contribution: Prepare a high-concentration solution of the internal standard and analyze it to determine the percentage of the non-deuterated form. This contribution should be negligible compared to the Lower Limit of Quantitation (LLOQ) of your assay.
In-Source H/D Exchange Deuterium atoms can exchange with hydrogen atoms in the ion source of the mass spectrometer, a process that can be influenced by temperature and solvent composition. 1. Optimize Ion Source Parameters: Systematically vary the source temperature and gas flows to find conditions that minimize in-source exchange. 2. Modify Mobile Phase: The composition of the mobile phase can influence the extent of H/D exchange. Experiment with different organic modifiers and additives.
Chemically-Mediated H/D Exchange The pH of the sample or mobile phase could be facilitating the exchange of deuterium for hydrogen. This is more likely with acidic or basic conditions. [23]1. Maintain Neutral pH: As with stability, ensure all solutions are kept at a neutral pH. 2. Avoid Protic Solvents in Reconstitution: If possible, use aprotic solvents for the final sample reconstitution before injection.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Assessment of Freeze-Thaw Stability

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Obtain a pool of the relevant blank biological matrix (e.g., human plasma).

  • Spike the matrix with this compound at two concentrations (low and high QC levels).

  • Divide the spiked matrix into at least four aliquots for each concentration.

  • Analyze one set of aliquots immediately (this is your baseline, Cycle 0).

  • Freeze the remaining aliquots at -80°C for at least 24 hours.

  • Thaw one set of aliquots completely at room temperature, and then refreeze them at -80°C. This is Cycle 1.

  • Repeat the thaw-analyze-refreeze process for the desired number of cycles (typically 3 to 5 cycles are evaluated). 8. Data Analysis: Calculate the mean concentration and coefficient of variation (%CV) for the replicates at each cycle. Compare the mean concentration of each cycle to the baseline (Cycle 0) concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline value. Diagram: Freeze-Thaw Stability Workflow

G cluster_0 Sample Preparation cluster_1 Analysis Cycles Spike Spike Blank Matrix Aliquot Aliquot Samples Spike->Aliquot Analyze0 Analyze Baseline (Cycle 0) Aliquot->Analyze0 Freeze1 Freeze (-80°C) Aliquot->Freeze1 Data Data Analysis Analyze0->Data Thaw1 Thaw & Analyze (Cycle 1) Freeze1->Thaw1 Freeze2 Freeze (-80°C) Thaw1->Freeze2 Thaw1->Data Thaw2 Thaw & Analyze (Cycle 2+) Freeze2->Thaw2 Thaw2->Data

Caption: Experimental workflow for assessing freeze-thaw stability.

Diagram: Potential Degradation Pathways

G cluster_0 This compound cluster_1 Degradation Products Start This compound Oxetane Ring N-CD3 N_Dealk N-dealkylation Oxetan-3-amine Start:p2->N_Dealk Enzymatic (CYP450) Ring_Open Ring Opening 1-(Trideuteromethylamino)propane-2,3-diol Start:p1->Ring_Open Hydrolysis (Enzymatic/Chemical) HD_Exchange H/D Exchange N-CHD2/CH2D/CH3-oxetan-3-amine Start:p2->HD_Exchange Chemical Exchange

Caption: Potential degradation pathways for this compound.

Section 4: References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS. Retrieved from

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11349–11433. [Link]

  • Wang, Y., et al. (2020). Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. ResearchGate. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205–220. [Link]

  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]

  • van den Broek, I., et al. (2017). The matrix effect of various matrices on the peak area of the deuterated internal standards. ResearchGate. Retrieved from [Link]

  • Peters, F. T. (2011). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Therapeutic Drug Monitoring, 33(4), 497-504. [Link]

  • BenchChem. (n.d.). Improving the stability of Estradiol Valerate-d4 in biological matrices. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Deuterated Compounds. Retrieved from

  • Raffa, R. B., & Pergolizzi, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scirp.org. Retrieved from [Link]

  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(17), 8031-8041. [Link]

  • Wang, Y., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. [Link]

  • A.D.L.M. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. Retrieved from [Link]

  • Van der Veken, P., et al. (2019). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 25(29), 7044-7056. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Seger, C., et al. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Kushnir, M. M., et al. (2014). Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. ResearchGate. Retrieved from [Link]

  • Hewavitharana, A. K. (2017). Matrix effects and application of matrix effect factor. ResearchGate. Retrieved from [Link]

  • Cydzik, M., et al. (2012). The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. Journal of The American Society for Mass Spectrometry, 23(5), 926-932. [Link]

  • Yarita, T., et al. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards. Journal of Chromatography A, 1396, 109-116. [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Ginter, E., et al. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(24), 5928. [Link]

  • Farmer, S. (2023). Deuterium Exchange. Chemistry LibreTexts. Retrieved from [Link]

  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. ResearchGate. Retrieved from [Link]

  • Toselli, F., et al. (2019). Hip to be square: oxetanes as design elements to alter metabolic pathways. Europe PMC. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 27(19), 6599. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 13(2), 215-236. [Link]

  • Barham, J. P., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 15995-16001. [Link]

  • Stepan, A. F., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4946-4950. [Link]

  • Navarro-Vázquez, A., et al. (2021). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. ResearchGate. Retrieved from [Link]

  • Al-Absi, H. R., et al. (2023). Role of Amine Structures in CO2 Adsorption Performance and Stability of Amine-Modified Bimodal Porous Silica. Gels, 9(10), 808. [Link]

  • Zeman, C. J., et al. (2021). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Molecules, 26(15), 4443. [Link]

  • Monneret, D., et al. (2016). Stability of Routine Biochemical Analytes in Whole Blood and Plasma From Lithium Heparin Gel Tubes During 6-hr Storage. Journal of Clinical Laboratory Analysis, 30(5), 569-574. [Link]

  • K-Y, G., & A, B. (2022). N-Dealkylation of Amines. Molecules, 27(13), 4236. [Link]

  • Kumar, A., et al. (2025). Bio-Analytical Method Development and Validation for The Estimation of Capecitabine in Plasma by Using RP-HPLC Method. South Eastern European Journal of Public Health. Retrieved from [Link]

  • Grogan, G. (2021). Enzyme morphinan N-demethylase for more sustainable opiate processing. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2025). Adsorption Behaviour of Film-forming Amine on Pre-oxidized Carbon Steel Surface. ResearchGate. Retrieved from [Link]

  • Liu, X., et al. (2015). Adsorption and decomposition of methylamine on a Pt(100) surface: a density functional theory study. Physical Chemistry Chemical Physics, 17(33), 21438-21446. [Link]

  • Tanthakit, P., et al. (2025). Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. ResearchGate. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(4), 2293-2301. [Link]

  • Danon, A., et al. (2012). The Structure of Adsorbed Species on Immobilized Amines in CO2 Capture: an in Situ IR Study. ResearchGate. Retrieved from [Link]

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Technical Support Center: Synthesis of N-Trideuteromethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Trideuteromethyloxetan-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable deuterated building block. Here, we address frequently encountered issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and efficient method is the reductive amination of oxetan-3-amine with a deuterated formaldehyde source, such as paraformaldehyde-d2 or formaldehyde-d2. This approach is generally preferred over direct alkylation with a trideuteromethyl halide due to better control over mono-alkylation and avoidance of harsh reagents that could compromise the oxetane ring.[1][2]

Q2: I'm observing a significant amount of the starting oxetan-3-amine in my final product. What is the likely cause?

This typically points to incomplete imine/enamine formation or inefficient reduction. The formation of the intermediate iminium ion is the rate-limiting step. Ensure your reaction conditions are weakly acidic (pH 5-7) to facilitate carbonyl activation without protonating the amine, which would render it non-nucleophilic. Additionally, verify the activity of your reducing agent.

Q3: My mass spectrometry results show incomplete deuteration (presence of -CHD2 and -CH2D species). Why is this happening?

This issue almost always stems from the purity of your deuterated source or proton scrambling. Ensure your deuterated formaldehyde or other C1 source is of high isotopic purity. Proton exchange can also occur if there are acidic protons in the solvent or on the catalyst. Using an anhydrous solvent and appropriate reaction conditions is critical.[3][4]

Q4: The oxetane ring appears to be opening, leading to byproducts like 1-(trideuteromethylamino)propane-1,3-diol. How can I prevent this?

The oxetane ring is susceptible to ring-opening under strongly acidic conditions.[5][6] Reductive amination should be performed under neutral to weakly acidic conditions. Avoid strong acids for pH adjustment or workup. If using a borohydride reagent that can generate acidic byproducts, consider buffering the reaction. The use of sodium triacetoxyborohydride (STAB) is often advantageous as it is less basic and performs well under neutral conditions.[7]

Q5: Is direct alkylation of oxetan-3-amine with CD3I a viable alternative?

While possible, direct alkylation with trideuteromethyl iodide (CD3I) often leads to over-alkylation, forming the quaternary ammonium salt.[2][8] Controlling the stoichiometry can be difficult, and this method often results in lower yields of the desired secondary amine and more complex purification. Reductive amination provides a more controlled, higher-yielding pathway to the mono-N-methylated product.[2]

Part 2: Troubleshooting Guide: Low Synthesis Yield

This section provides a deeper dive into specific experimental problems that lead to diminished yields and offers structured solutions.

Issue 1: Low Conversion of Oxetan-3-amine

Symptoms:

  • TLC/LC-MS analysis shows a large amount of unreacted oxetan-3-amine post-reaction.

  • Isolated product yield is significantly lower than expected based on the limiting reagent.

Root Cause Analysis & Solutions:

The primary causes for low conversion are suboptimal conditions for iminium ion formation and/or inefficient reduction.

Workflow: Diagnosing Low Conversion

Caption: Troubleshooting workflow for low starting material conversion.

Detailed Protocols & Explanations:

  • pH Optimization: The formation of the iminium intermediate is pH-dependent.

    • The "Why": At low pH (<4), the amine starting material is fully protonated and no longer nucleophilic. At high pH (>8), the carbonyl group of formaldehyde is not sufficiently activated for nucleophilic attack.

    • Protocol: Buffer the reaction mixture. Acetic acid is a common choice to maintain a pH between 5 and 7. Start with 0.5-1.0 equivalent of acetic acid relative to the oxetan-3-amine. Monitor the pH and adjust as needed.

  • Choice of Reducing Agent: The choice of hydride reagent is critical for selectively reducing the iminium ion in the presence of the carbonyl starting material.

    • The "Why": Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are milder reducing agents than sodium borohydride (NaBH₄).[2][7] They are more selective for iminium ions over ketones or aldehydes, allowing for a one-pot reaction where the imine forms and is reduced in situ.[1][2] STAB is often preferred as it is less toxic than NaBH₃CN.

    • Data Summary: Common Reducing Agents

      Reducing Agent Typical Solvent(s) Key Advantages Considerations
      NaBH(OAc)₃ (STAB) DCE, THF, DCM High selectivity for imines; non-toxic byproducts.[7] Moisture sensitive.
      NaBH₃CN MeOH, EtOH Water tolerant; high selectivity.[7] Highly toxic (cyanide).

      | NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Can reduce the aldehyde starting material; requires imine pre-formation.[2][7] |

    • Protocol: Use 1.2 to 1.5 equivalents of STAB. Add it to the mixture of oxetan-3-amine, deuterated formaldehyde source, and acetic acid in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

Issue 2: Formation of Impurities and Ring-Opening Byproducts

Symptoms:

  • LC-MS or GC-MS analysis reveals peaks corresponding to masses higher than the product, potentially matching diol or polymeric structures.

  • Complex NMR spectrum with signals inconsistent with the desired product.

Root Cause Analysis & Solutions:

The strained oxetane ring is the most vulnerable part of the molecule, particularly to acid-catalyzed nucleophilic attack.[5]

Logical Relationship: Preventing Ring Instability

RingOpening StrongAcid Cause: Excess Strong Acid (e.g., from workup, reagent degradation) RingOpening Effect: Oxetane Ring-Opening StrongAcid->RingOpening Sol_Buffer Solution: Use Buffered System (e.g., Acetic Acid) StrongAcid->Sol_Buffer Sol_Workup Solution: Employ Mild Basic Workup (e.g., sat. NaHCO3) StrongAcid->Sol_Workup HighTemp Cause: High Reaction Temperature (> 50-60°C) HighTemp->RingOpening Sol_TempControl Solution: Maintain Low-to-Moderate Temperature (0°C to RT) HighTemp->Sol_TempControl Byproducts Result: Formation of Diol/Polymeric Byproducts RingOpening->Byproducts

Caption: Cause-and-effect diagram for oxetane ring instability.

Detailed Protocols & Explanations:

  • Temperature Control:

    • The "Why": Higher temperatures can provide the activation energy needed for undesired pathways, including ring-opening.

    • Protocol: Begin the reaction at 0°C, especially during the addition of reagents. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS. Gentle heating (to ~40°C) should only be applied if the reaction is stalled.

  • Aqueous Workup:

    • The "Why": Quenching the reaction with a strong acid can cause immediate degradation of the product. A mild basic wash is essential to neutralize the acidic catalyst and any acidic byproducts from the reducing agent.

    • Protocol: Step-by-Step Mild Workup

      • Cool the reaction mixture to 0°C.

      • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

      • Stir for 15-20 minutes until gas evolution ceases.

      • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Part 3: Optimized Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound via reductive amination.

Materials:

  • Oxetan-3-amine (1.0 eq)

  • Paraformaldehyde-d₂ (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous Dichloroethane (DCE)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add oxetan-3-amine (1.0 eq), paraformaldehyde-d₂ (1.2 eq), and anhydrous DCE.

  • Acidification: Add glacial acetic acid (1.0 eq) to the suspension and stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Cool the reaction mixture to 0°C and carefully quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield this compound.

References

  • Benchchem.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Journal of the American Chemical Society. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.
  • National Institutes of Health.
  • Google Patents. Methods for making oxetan-3-ylmethanamines.
  • Wikipedia.
  • Organic Chemistry Portal.
  • ResearchGate.
  • PubMed Central. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.
  • National Institutes of Health. Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine.
  • Master Organic Chemistry.
  • National Institutes of Health. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)
  • ResearchGate.
  • AChemBlock. This compound 97% | CAS: 1403767-20-3.
  • National Institutes of Health. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents.
  • The Dong Group.
  • Royal Society of Chemistry. Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O.
  • National Institutes of Health. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • BOC Sciences. Deuteration of Amines and Amides Based on DCL™.
  • Chinese Chemical Letters. Selective Ring-Opening reactions of Unsymmetric Oxetanes.
  • National Institutes of Health.
  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Royal Society of Chemistry.
  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-3-amine.
  • YouTube. synthesis of tertiary amines.
  • National Institutes of Health.
  • Benchchem. An In-depth Technical Guide to 3-Phenyloxetan-3-amine.
  • ResearchGate. Optimization of the reaction conditions of TAL-f3 with aniline a.

Sources

Technical Support Center: Purification of N-Trideuteromethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Trideuteromethyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you overcome the unique challenges associated with this molecule.

This compound presents a unique set of purification challenges due to the combination of a polar amine group and a strained, potentially labile oxetane ring. The presence of the deuterated methyl group, while crucial for its intended applications, does not significantly alter the purification strategy compared to its non-deuterated analog. The key to successful purification lies in carefully selecting conditions that accommodate the molecule's polarity while preserving the integrity of the oxetane ring.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: Why is my compound streaking or showing poor separation during silica gel column chromatography?

Potential Cause: The primary amine in this compound is basic and interacts strongly with the acidic silanol groups on the surface of silica gel. This strong interaction can lead to peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the column, resulting in low recovery.

Troubleshooting Strategy: To mitigate the interaction with silica gel, you can modify the mobile phase or use an alternative stationary phase.

  • Strategy 1: Mobile Phase Modification.

    • Addition of a Competing Base: Incorporate a small amount of a basic modifier into your eluent system. Triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) at a concentration of 0.5-2% is commonly used.[1] This competing base will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically. A typical mobile phase could be a gradient of methanol in dichloromethane (DCM) with 1% triethylamine.

    • Protocol 1: Flash Column Chromatography with a Basic Modifier.

      • Prepare your mobile phase. For example, start with 100% DCM + 1% Et₃N and gradually increase the polarity by adding methanol (e.g., a gradient from 0% to 10% Methanol in DCM, with 1% Et₃N constant throughout).

      • Equilibrate your silica gel column with the initial mobile phase for at least 3-5 column volumes.

      • Dissolve your crude product in a minimum amount of the initial mobile phase.

      • Load the sample onto the column.

      • Run the column, collecting fractions and monitoring by thin-layer chromatography (TLC) or LC-MS.

  • Strategy 2: Alternative Stationary Phases.

    • Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which creates a less acidic environment and reduces the strong interactions with basic compounds.[1]

    • Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for the purification of amines.[1] However, it's important to use deactivated alumina (Brockmann Grade III or IV) to avoid potential compound degradation.

Question 2: My final product purity is low, and I suspect the presence of ring-opened byproducts. How can I avoid this?

Potential Cause: The oxetane ring is susceptible to ring-opening under acidic conditions.[2][3] This can be a significant issue if acidic reagents were used in the synthesis or if the purification conditions are not carefully controlled. The presence of an internal nucleophile (the amine) can also facilitate ring-opening under certain conditions.[2]

Troubleshooting Strategy: Maintaining neutral or basic conditions throughout the workup and purification is crucial.

  • Avoid Acidic Conditions:

    • During the reaction workup, use a basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acids.

    • As mentioned in the previous point, use a basic modifier in your mobile phase for chromatography or choose a basic stationary phase.

    • Avoid using reversed-phase HPLC with acidic modifiers like trifluoroacetic acid (TFA) or formic acid, as these can cause degradation of the oxetane ring.[3]

  • Temperature Control:

    • High temperatures can also promote ring-opening. Concentrate your product under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40 °C).

Question 3: I am having trouble removing residual starting materials or catalysts from my final product. What purification techniques are most effective?

Potential Cause: The choice of purification method may not be optimal for separating the target compound from specific impurities. For example, if a palladium catalyst was used in the synthesis, it may chelate to the amine, making it difficult to remove by standard chromatography.

Troubleshooting Strategy: A multi-step purification approach or specialized techniques may be necessary.

  • Liquid-Liquid Extraction:

    • A carefully planned series of extractions can remove many impurities. For instance, an acidic wash (e.g., with dilute HCl) can be used to extract the basic amine product into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. However, be cautious with the use of strong acids due to the potential for oxetane ring-opening.[3] A milder acidic wash with careful monitoring is advised.

  • Catalyst Scavengers:

    • If residual metal catalysts are present, consider using a scavenger. These are solid-supported reagents that selectively bind to metals. After stirring the scavenger with your product solution, it can be removed by simple filtration.

  • Preparative HPLC:

    • For high-purity requirements, preparative HPLC can be very effective.

    • Method: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: To avoid acidic conditions, use a mobile phase with a basic modifier, such as ammonium bicarbonate or a low concentration of ammonium hydroxide, to maintain a pH above 8.[1] This will ensure the amine is in its neutral form, leading to better peak shape and retention.

Data Summary: Recommended Purification Parameters
Purification MethodStationary PhaseRecommended Mobile Phase/ConditionsKey Considerations
Modified Flash Chromatography Silica GelDCM/MeOH with 0.5-2% Et₃N or NH₄OH[1]Cost-effective for larger scales. The basic modifier is essential to prevent streaking.
Alternative Normal Phase Amine-functionalized Silica or Basic AluminaHexanes/Ethyl Acetate or DCM/MeOHGood for compounds that are very sensitive to silica.
Preparative RP-HPLC C18Acetonitrile/Water with a basic modifier (e.g., 10 mM Ammonium Bicarbonate)Provides high purity. Avoid acidic modifiers to protect the oxetane ring.[3]
Liquid-Liquid Extraction -Use of dilute acid and base to partition the amineCan be effective for removing non-basic impurities. Use mild acidic conditions with caution.
Catalyst Removal -Scavenger resinsEffective for removing residual metal catalysts.
Visualization of Purification Workflow

G cluster_0 Purification Workflow for this compound Crude_Product Crude Product Workup Aqueous Workup (Neutral or Basic) Crude_Product->Workup Concentration Concentration in vacuo (Low Temp) Workup->Concentration Flash_Chromatography Modified Flash Chromatography (Silica + Basic Modifier) Concentration->Flash_Chromatography Purity_Check_1 Purity Assessment (NMR, LC-MS) Flash_Chromatography->Purity_Check_1 High_Purity_Needed High Purity Required? Purity_Check_1->High_Purity_Needed Prep_HPLC Preparative RP-HPLC (Basic Mobile Phase) High_Purity_Needed->Prep_HPLC Yes Final_Product Pure this compound High_Purity_Needed->Final_Product No Prep_HPLC->Final_Product

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: Due to the amine functionality, the compound can be sensitive to air and may absorb carbon dioxide. It is recommended to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (2-8 °C) to minimize degradation.

Q2: Which analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities. The absence of signals corresponding to ring-opened products is a key indicator of purity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and confirm the molecular weight. Using a method with a basic mobile phase is advisable to get good peak shapes.[4][5]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can also be used, but derivatization may be necessary to improve volatility and peak shape.[6][7] Care must be taken to avoid thermal degradation in the GC inlet.

Q3: Does the trideuteromethyl group affect the purification process? A: The isotopic labeling has a negligible effect on the polarity and reactivity of the molecule during purification. The purification challenges are dominated by the amine and oxetane functionalities. The primary concern is to choose a purification method that doesn't lead to H/D exchange. Purification under basic or neutral conditions is unlikely to cause exchange at the methyl group.

Q4: Can I use crystallization to purify this compound? A: Crystallization can be a very effective purification technique if a suitable solvent system can be found. This often requires screening a variety of solvents and solvent mixtures. If the compound is a low-melting solid or an oil at room temperature, crystallization may not be feasible. Forming a salt (e.g., hydrochloride) can sometimes facilitate crystallization, but the use of acid to form the salt must be done with extreme care to avoid ring-opening of the oxetane.

Troubleshooting Decision Tree

G Start Purification Issue Problem What is the main problem? Start->Problem Streaking Streaking/Tailing on Silica Problem->Streaking Poor Separation Low_Purity Low Purity/Byproducts Problem->Low_Purity Impurity Profile Catalyst Residual Catalyst Problem->Catalyst Metal Contamination Add_Base Add 0.5-2% Et3N or NH4OH to eluent Streaking->Add_Base Change_Column Use Amine-Silica or Alumina column Streaking->Change_Column Check_pH Ensure neutral/basic workup and purification conditions Low_Purity->Check_pH Scavenger Use a metal scavenger resin Catalyst->Scavenger Prep_HPLC Use preparative HPLC with a basic mobile phase Catalyst->Prep_HPLC Low_Temp Use low temperature for concentration Check_pH->Low_Temp

Caption: Decision tree for troubleshooting common purification issues.

References

  • Wuts, P. G. (2014). Oxetanes in Drug Discovery Campaigns. PMC, NIH. [Link]

  • Fustero, S., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Helda University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Reddit. (2022). Chromotography with free amines? r/chemhelp. [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • NIH. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. [Link]

  • ResearchGate. (2020). Cost Effective Accurate and Precise Analytical Method Development of Content Estimation of N-Nitrosodimethyl Amine and N-Nitrosodiethyl Amine in Olmesartan Medoxomil by GC-MS. [Link]

Sources

Minimizing isotopic exchange of N-Trideuteromethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to minimizing isotopic exchange of N-Trideuteromethyloxetan-3-amine.

Welcome to the technical support guide for this compound (d₃-MOA). This resource is designed for researchers, scientists, and drug development professionals to ensure the isotopic integrity of this valuable compound throughout its storage and application. Maintaining the high isotopic purity of the trideuteromethyl (-CD₃) group is paramount for its use in metabolic studies, as a pharmacokinetic tracer, or as a stabilized therapeutic agent. This guide provides in-depth answers to common questions and robust troubleshooting protocols based on established chemical principles.

The Core Principle: Understanding Isotopic Stability

The utility of this compound hinges on the stability of its three deuterium atoms. The strength of a carbon-deuterium (C-D) bond is significantly greater than that of a carbon-hydrogen (C-H) bond due to the Kinetic Isotope Effect (KIE) . This increased bond energy means that more energy is required to cleave a C-D bond, which can slow down metabolic processes at that site and reduce the rate of chemical reactions, including unwanted isotopic exchange.[1][] However, the label is not impervious to exchange under certain experimental conditions.

Isotopic exchange, the replacement of a deuterium atom with a proton from the surrounding environment, is the primary concern. This process is typically catalyzed by the presence of acids, bases, or certain metals and is influenced by factors such as temperature and the solvent system.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical mechanisms that can cause H/D exchange at the trideuteromethyl group?

There are two main catalytic pathways that can facilitate the exchange of deuterium for hydrogen on a carbon adjacent to an amine:

  • Acid-Catalyzed Exchange: In the presence of a strong acid, the amine nitrogen can be protonated. While the C-D bonds are not directly activated, harsh acidic conditions can promote pathways that may lead to exchange, sometimes involving intermediates like enamines, although this is more common with other structures.[5] For this compound, the primary risk under acidic conditions is degradation of the oxetane ring.

  • Base-Catalyzed Exchange: This is a more significant risk for C-H/C-D bonds alpha to a nitrogen atom. A strong base can abstract a deuteron (D⁺) to form a carbanion intermediate. This carbanion can then be quenched by a proton source in the environment (e.g., water, methanol), resulting in the loss of the deuterium label.[3][6] The presence of even catalytic amounts of a base in a protic solvent can initiate this process.[4][7]

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

Proper storage is the first line of defense against both chemical degradation and isotopic exchange. The core principles are to minimize exposure to catalysts and energy sources that can promote unwanted reactions.

Parameter Condition Rationale
Temperature ≤ -20°C (Solid)Reduces the rate of any potential degradation or exchange reactions.[8]
≤ 4°C (Solution, short-term)
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and minimizes exposure to atmospheric moisture.[9]
Light Amber Vial / Dark LocationProtects the compound from light-induced degradation.
Moisture Desiccator / Dry BoxPrevents hydrolysis and minimizes the presence of a proton source for exchange.

Q3: Which solvents should I use or avoid when working with d₃-MOA?

Solvent choice is critical. Protic solvents are potential proton donors and should be used with extreme caution.

Solvent Class Examples Risk of Isotopic Exchange Recommendation
Protic Solvents Water (H₂O), Methanol (MeOH), Ethanol (EtOH)High Avoid whenever possible, especially in the presence of acid or base catalysts. If required, use deuterated versions (D₂O, MeOD) and maintain neutral pH.
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)Low Recommended. Ensure solvents are anhydrous to minimize proton sources.
Aprotic Nonpolar Hexanes, TolueneLow Recommended. Ensure solvents are anhydrous.

Q4: How can I monitor the isotopic purity of my sample?

Regularly verifying the isotopic purity is essential. A combination of techniques provides the most comprehensive analysis.[10]

  • High-Resolution Mass Spectrometry (HRMS): This is the most common and sensitive method. By analyzing the mass-to-charge ratio, you can determine the relative abundance of the d₃, d₂, d₁, and d₀ species. LC-MS is ideal for this purpose.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of a -CH₃ signal, while ²H NMR can confirm the presence of the -CD₃ group. This method definitively confirms the location of the label.[10][11]

Troubleshooting Guide: Diagnosing and Solving Isotopic Exchange

This section addresses common problems encountered during experiments. Follow the logical workflow to identify and rectify the source of isotopic scrambling.

Problem: Significant loss of isotopic purity (>5%) is detected by LC-MS after a chemical reaction.

This is the most common issue, indicating that the reaction conditions are facilitating H/D exchange.

start Isotopic Purity Loss Detected check_ph 1. Analyze Reaction pH Was the reaction acidic or basic? start->check_ph acidic Acidic (pH < 6) check_ph->acidic Acidic basic Basic (pH > 8) check_ph->basic Basic neutral Neutral (pH 6-8) check_ph->neutral Neutral solution_acid Solution: - Use a weaker acid or buffer system. - Consider non-aqueous acid sources. - Protect the amine if necessary. acidic->solution_acid solution_base Solution: - Use a non-nucleophilic, sterically hindered base. - Switch to anhydrous aprotic solvents. - Run reaction at lower temperatures. basic->solution_base check_solvent 2. Examine Solvents Were protic solvents (H₂O, MeOH) used? neutral->check_solvent protic Yes, Protic Solvent Used check_solvent->protic aprotic No, Aprotic Solvent Used check_solvent->aprotic solution_solvent Solution: - Replace protic solvent with an anhydrous aprotic equivalent (e.g., ACN, THF). - If unavoidable, use deuterated solvents (D₂O). protic->solution_solvent check_catalyst 3. Review Catalysts/Reagents Were metal catalysts or strong bases/acids used? aprotic->check_catalyst metal Metal Catalyst Present check_catalyst->metal strong_base Strong Base (e.g., KOtBu) check_catalyst->strong_base solution_catalyst Solution: - Screen for alternative catalysts known not to promote H/D exchange. - Consult literature for catalyst compatibility with deuterated compounds. metal->solution_catalyst strong_base->solution_base

Caption: Troubleshooting workflow for post-reaction isotopic loss.
Problem: Gradual decrease in isotopic purity is observed in a stock solution over time.

This suggests an issue with storage conditions or solvent stability.

  • Cause Analysis:

    • Solvent: Is the compound dissolved in a protic solvent like methanol? Even trace amounts of acid or base impurities in the solvent can cause slow exchange over weeks.

    • Atmosphere: Is the vial properly sealed and stored under an inert atmosphere? Atmospheric moisture (H₂O) can act as a proton source.

    • Temperature: Is the solution stored at room temperature? Higher temperatures accelerate exchange rates.

  • Recommended Solutions:

    • Best Practice: Store the compound as a solid at ≤ -20°C under argon or nitrogen.[9]

    • For Solutions: If a stock solution is necessary, prepare it in an anhydrous aprotic solvent (e.g., Acetonitrile). Aliquot into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere. Store at ≤ -20°C.

Experimental Protocols

Protocol 1: Recommended Handling and Storage
  • Receiving: Upon receipt, immediately store the solid compound in a freezer at ≤ -20°C.

  • Handling: All handling of the solid should be performed in a controlled environment, such as a glovebox or on a bench with a nitrogen/argon stream, to minimize exposure to air and moisture.

  • Weighing: Use a pre-dried weighing vessel. Work quickly to minimize time exposed to the atmosphere.

  • Solution Preparation: Use only anhydrous, high-purity aprotic solvents.

  • Storage (Solid): Keep the original vial tightly sealed with paraffin film, inside a desiccator, at ≤ -20°C.

  • Storage (Solution): Store in a vial with a PTFE-lined cap, under an inert atmosphere, at ≤ -20°C. Protect from light by wrapping the vial in aluminum foil or using an amber vial.

Protocol 2: Assessing Isotopic Purity via LC-MS

This protocol provides a general method to determine the isotopic distribution.

  • Sample Preparation:

    • Prepare a stock solution of d₃-MOA in anhydrous acetonitrile at 1 mg/mL.

    • Dilute the stock solution to a final concentration of ~1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water). Note: Brief exposure to water in the mobile phase for analysis is generally acceptable, but in-source exchange should be checked.

  • LC Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • MS Conditions (Example):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+)

    • Analysis Mode: Full Scan or SIM (Selected Ion Monitoring)

    • Scan Range: m/z 80-100

    • Resolution: >10,000 to resolve isotopic peaks

  • Data Analysis:

    • Identify the theoretical m/z for the protonated molecular ions:

      • d₀ ([M+H]⁺): C₄H₁₀NO⁺ ≈ 88.0757

      • d₃ ([M+H]⁺): C₄H₇D₃NO⁺ ≈ 91.0946

    • Extract the ion chromatograms for the d₀, d₁, d₂, and d₃ masses.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity:

      • % Purity = [Area(d₃) / (Area(d₀)+Area(d₁)+Area(d₂)+Area(d₃))] x 100

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL Stock in ACN prep2 Dilute to 1 µg/mL in Mobile Phase prep1->prep2 lcms1 Inject Sample prep2->lcms1 lcms2 Acquire Full Scan High-Res MS Data lcms1->lcms2 data1 Extract Ion Chromatograms (d₀, d₁, d₂, d₃) lcms2->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Isotopic Purity data2->data3 result Report % Purity data3->result

Caption: Workflow for isotopic purity assessment by LC-MS.

References

  • A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes. Organic & Biomolecular Chemistry. [Link]

  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]

  • How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

  • THE EXCHANGE REACTION BETWEEN AMINES AND DEUTERIUM ON EVAPORATED METAL FILMS. RSC Publishing. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

  • Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • Hydrogen–deuterium exchange. Wikipedia. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. NIH. [Link]

  • The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. NIH. [Link]

  • Rapid base-catalyzed deuterium exchange at the ring-adjacent methyl and methylene positions of octaalkyl and natural-derivative porphyrins and metalloporphyrins. OSTI.GOV. [Link]

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Technical Support Center: N-Trideuteromethyloxetan-3-amine in Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-Trideuteromethyloxetan-3-amine. This resource is designed for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While SIL-IS are the gold standard for mitigating matrix effects, unique challenges can still arise.[1] This guide provides in-depth troubleshooting, validated experimental protocols, and expert insights to help you navigate these complexities and ensure the integrity of your data.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational concepts regarding this compound and its role in combating matrix effects.

Q1: What is this compound and why is it used as an internal standard?

This compound (d3-MOTA) is the stable isotope-labeled analogue of N-methyloxetan-3-amine. The three hydrogen atoms on the methyl group are replaced with deuterium.[2][3] This substitution results in a mass shift of +3 Da, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer, while its chemical properties remain nearly identical.

In bioanalysis, it serves as an ideal internal standard (IS) for several reasons:

  • Correction for Sample Preparation Loss: It is added at the beginning of the sample extraction process. Any loss of analyte during sample preparation steps will be mirrored by a proportional loss of the IS, ensuring the analyte/IS ratio remains constant.

  • Compensation for Matrix Effects: Because it is chemically almost identical to the analyte, it is expected to co-elute chromatographically and experience the same degree of ion suppression or enhancement in the MS source.[1] This normalization is crucial for accuracy in complex biological matrices.[4][5]

  • Improved Precision and Accuracy: By normalizing for variations in sample handling, injection volume, and instrument response, the use of a SIL-IS significantly improves the precision and accuracy of quantitative results. The oxetane ring is an increasingly common motif in modern drug discovery, making d3-MOTA a relevant IS for novel therapeutics.[6][7]

Q2: What are "matrix effects" in LC-MS/MS bioanalysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[5][8] These effects are a primary source of imprecision and inaccuracy in LC-MS/MS assays.[4][9] They manifest in two ways:

  • Ion Suppression: A decrease in the analyte signal. This is the more common effect and is often caused by endogenous matrix components like phospholipids, salts, or proteins competing with the analyte for ionization in the MS source.[10]

  • Ion Enhancement: An increase in the analyte signal. While less frequent, this can occur when co-eluting substances improve the ionization efficiency of the analyte.

Matrix effects are problematic because their magnitude can vary significantly from sample to sample, leading to unreliable quantification.[11]

Q3: Can a deuterated internal standard like d3-MOTA ever fail to correct for matrix effects?

Yes, under certain circumstances, even a high-quality SIL-IS may not perfectly compensate for matrix effects. This phenomenon, known as differential matrix effects , is a significant challenge.[12] It typically occurs when the analyte and the SIL-IS do not experience the exact same degree of ion suppression or enhancement. The most common cause is a slight chromatographic separation between the analyte and the deuterated IS.[4] This separation can arise from the "deuterium isotope effect," where the replacement of hydrogen with deuterium can subtly alter the physicochemical properties (like lipophilicity) of the molecule, leading to a small difference in retention time on a reversed-phase column.[4] If this shift causes one compound to elute in a region of stronger ion suppression than the other, the analyte/IS ratio will be skewed, compromising data accuracy.[12]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific experimental problems you may encounter.

Issue 1: I'm observing inconsistent Analyte/IS peak area ratios across different patient samples or matrix lots.
  • Underlying Cause: This is a classic symptom of differential matrix effects.[4][12] The variability in matrix composition between lots or individuals is leading to inconsistent ion suppression/enhancement that is not being equally applied to both the analyte and d3-MOTA. The root cause is likely a slight chromatographic separation between the two compounds.

  • Troubleshooting Workflow:

    • Confirm the Retention Time Shift: Overlay the chromatograms of the analyte and d3-MOTA from a single injection. Zoom in on the peaks. Is there any visible separation? Even a very small shift (e.g., 0.02 minutes) can be significant if it occurs on the steep edge of an ion suppression zone.

    • Identify Suppression Zones: Perform a post-column infusion experiment (see Protocol 3.2 ) using a blank, extracted matrix sample. This will map the regions of ion suppression across your chromatographic gradient.

    • Correlate and Adjust: Compare the retention times of your analyte and IS with the ion suppression profile. If they are eluting on the edge of or across a suppression zone, chromatographic optimization is necessary.

      • Modify Gradient: Adjust the gradient slope (make it shallower) to improve resolution from the interfering matrix components.[13]

      • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity and may shift the analyte and interferences differently.[13]

      • Change Stationary Phase: If mobile phase adjustments fail, test a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group phase) to achieve better separation from the matrix components causing suppression.[13]

Issue 2: The peak shape for d3-MOTA and/or my analyte is poor (e.g., fronting, tailing, or splitting), even in clean solutions.
  • Underlying Cause: Poor peak shape can result from several factors, including secondary interactions with the analytical column, issues with the mobile phase, or analyte degradation. The amine functionality in d3-MOTA can be particularly susceptible to interactions with active sites on the silica support of the column. For certain compounds, interactions with metal surfaces in the HPLC system can also cause issues.[14]

  • Troubleshooting Workflow:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a basic compound like d3-MOTA, a low pH (e.g., using 0.1% formic acid) will ensure the amine is protonated, which generally results in better peak shape.

    • Column Health: Inject a standard mix to verify the column is performing correctly. If all peaks show poor shape, the column may be fouled or voided. Consider flushing or replacing it.

    • Reduce Secondary Interactions:

      • Mobile Phase Additives: If tailing persists, it may be due to silanol interactions. Sometimes, adding a small amount of a competing base (e.g., a very low concentration of ammonium hydroxide) to the mobile phase can improve the peak shape of basic analytes, but this must be done carefully to maintain chromatographic integrity.

      • Consider a Different Column: Use a column with advanced end-capping or a hybrid particle technology designed to minimize silanol interactions.

    • Investigate Metal Chelation: Some amine-containing compounds can chelate with metal ions from stainless steel column hardware, leading to peak tailing and signal loss. If other solutions fail, consider testing a metal-free or PEEK-lined column.[14]

Issue 3: Both my analyte and d3-MOTA signals are consistently low or disappear completely in matrix samples compared to neat standards.
  • Underlying Cause: This indicates severe ion suppression is affecting both compounds. While the IS may still provide some correction, the loss of signal can push the assay below the required limit of quantification (LLOQ), compromising sensitivity. The cause is an overwhelming concentration of co-eluting matrix components.

  • Troubleshooting Workflow:

    • Enhance Sample Preparation: Your current sample cleanup is insufficient. The goal is to more effectively remove the primary sources of matrix effects, such as phospholipids and proteins.

      • Protein Precipitation (PPT): If you are using PPT, be aware that it is the least effective method for removing phospholipids.[15]

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to be more selective for your analyte and leave interferences behind.

      • Solid-Phase Extraction (SPE): This is often the most effective technique. Develop a robust SPE method by carefully selecting the sorbent type (e.g., reversed-phase, ion-exchange, or a mixed-mode) and optimizing the wash and elution steps.[15] HybridSPE plates that specifically target phospholipid removal are also highly effective.[9]

    • Chromatographic Separation: Improve the separation between your analyte and the bulk of the matrix components. Even with better cleanup, some interferences will remain. Use the strategies from Issue 1 to move your analyte peak to a cleaner region of the chromatogram.

    • Dilute the Sample: A simple but effective strategy can be to dilute the sample with a clean solvent (e.g., mobile phase). This reduces the concentration of all matrix components, though it also dilutes your analyte, so this is a trade-off with sensitivity.

Section 3: Experimental Protocols for Diagnosis and Mitigation

Follow these detailed protocols to systematically investigate and resolve matrix effect issues.

Protocol 3.1: Quantitative Assessment of Matrix Factor (MF)

This protocol, adapted from the method described by Matuszewski et al., quantifies the extent of ion suppression or enhancement.[9]

  • Objective: To calculate the Matrix Factor (MF) and the IS-Normalized MF to determine if the SIL-IS is adequately compensating for matrix effects.

  • Methodology:

    • Prepare Sample Sets (n ≥ 6 lots of blank matrix):

      • Set 1 (Neat Solution): Spike the analyte and d3-MOTA into the final mobile phase composition at a known concentration (e.g., low and high QC levels).

      • Set 2 (Post-Extraction Spike): Extract blank biological matrix first. Then, spike the resulting clean extract with the analyte and d3-MOTA to the same final concentration as Set 1.

    • Analysis: Inject all samples onto the LC-MS/MS system and record the peak areas for both the analyte and the IS.

    • Calculations:

      • Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)

      • IS-Normalized MF: IS-Normalized MF = (Analyte/IS Ratio in Set 2) / (Analyte/IS Ratio in Set 1)

    • Interpretation:

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The IS-Normalized MF should be close to 1.0. A value deviating significantly (e.g., > 1.15 or < 0.85) indicates that d3-MOTA is not effectively correcting for the matrix effect. The coefficient of variation (%CV) of the MF across the different lots should be <15%.

  • Data Summary Table:

Matrix LotAnalyte Area (Set 1)Analyte Area (Set 2)MF (Analyte)IS-Normalized MF
Lot A500,000250,0000.501.02
Lot B510,000200,0000.390.99
Lot C495,000350,0000.711.05
Mean 0.53 1.02
%CV 30.2% 3.0%

In this example, despite significant and variable suppression (MF = 0.53, %CV > 30%), the IS-Normalized MF is close to 1 with low variability, indicating the SIL-IS is performing its function correctly.

Protocol 3.2: Post-Column Infusion (PCI) for Qualitative Identification of Suppression Zones

This experiment provides a visual map of where ion suppression occurs during your chromatographic run.[13]

  • Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression or enhancement.

  • Methodology:

    • Setup: Use a T-connector to merge the flow from the LC column with a constant flow of a standard solution of your analyte (and IS, if desired) from a syringe pump. This infusion occurs after the column and before the MS source.

    • Establish Baseline: Start the LC gradient (without an injection) and the syringe pump. The constant infusion of the analyte will create a high, stable baseline signal in the mass spectrometer.

    • Inject Blank Matrix: Once the baseline is stable, inject a prepared blank matrix sample (e.g., a protein-precipitated plasma extract).

    • Monitor Signal: Observe the baseline signal of your infused analyte. Any dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement.[10][13]

    • Analysis: Overlay the PCI chromatogram with a chromatogram of your analyte and d3-MOTA. This will visually confirm if your compounds of interest are eluting in a problematic zone.

  • Visualization of Workflow:

cluster_LC LC System cluster_Infusion Infusion Setup cluster_MS MS System LC HPLC Pump & Autosampler Col Analytical Column LC->Col Tee Col->Tee LC Eluent Syringe Syringe Pump (Analyte Solution) Syringe->Tee Source MS Ion Source Tee->Source Combined Flow Detector MS Detector Source->Detector Impact of Chromatographic Shift on Matrix Effect Compensation cluster_1 Scenario A: Perfect Co-elution cluster_2 Scenario B: Differential Elution a1 Analyte supp1 Suppression Zone is1 d3-MOTA result1 Result: Accurate Correction a2 Analyte supp2 Suppression Zone is2 d3-MOTA is2->supp2 Elutes on edge result2 Result: Inaccurate Correction

Sources

How to resolve chromatographic peak tailing for N-Trideuteromethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of N-Trideuteromethyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing associated with this and other small, polar, basic analytes. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chemical interactions that govern chromatographic performance.

Initial Diagnosis: Understanding the "Why"

Before diving into specific protocols, it's crucial to understand the root cause of the problem. This compound is a secondary amine, making it a basic compound. In reversed-phase HPLC, this basicity is the primary driver of problematic peak shapes.

FAQ 1: Why is my this compound peak tailing in HPLC?

Peak tailing for basic compounds like your analyte is most often caused by unwanted secondary interactions with the stationary phase.[1][2] The most common culprit is the interaction between the positively charged (protonated) amine group of your analyte and negatively charged, acidic silanol groups (Si-OH) that reside on the surface of silica-based columns.[3][4]

Here's the mechanism:

  • Analyte State: In typical reversed-phase mobile phases (pH 3-7), the basic amine group is protonated, carrying a positive charge (R₂NH₂⁺).

  • Column Surface State: Residual silanol groups on the silica backbone of the stationary phase are deprotonated and carry a negative charge (SiO⁻).

  • Secondary Interaction: The positively charged analyte engages in a strong ionic interaction with the negatively charged silanol sites.

  • Result: While the bulk of the analyte molecules travel through the column via the intended hydrophobic retention mechanism, a fraction is "stuck" on these active silanol sites. This delayed release from the active sites results in a skewed, asymmetrical peak with a pronounced "tail".[1]

This interaction is a classic example of a mixed-mode retention mechanism, where the intended primary mechanism (hydrophobic interaction) is corrupted by a secondary one (ion-exchange).[1]

G cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase C18_Chains C18 Chains (Primary Hydrophobic Retention) Silanol_Site SiO⁻ (Negatively Charged Silanol Site) Analyte_Free Analyte (Bulk Flow) R₂NH₂⁺ Analyte_Free->C18_Chains Desired Hydrophobic Interaction (Symmetrical Peak Contribution) Analyte_Stuck Analyte (Adsorbed) R₂NH₂⁺ Analyte_Stuck->Silanol_Site Undesired Ionic Interaction (Tailing Peak Contribution)

Caption: Mechanism of peak tailing for basic analytes.

FAQ 2: How do I measure peak tailing?

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The most common calculation is the USP tailing factor, which measures the peak width at 5% of the peak height.

USP Tailing Factor (Tf) = W₀.₀₅ / (2 * f)

  • W₀.₀₅ : The width of the peak at 5% of its height.

  • f : The distance from the peak maximum to the leading edge of the peak at 5% height.

A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, and values above 1.5 often require corrective action.[3]

Part 1: Troubleshooting Peak Tailing in HPLC

This section provides a systematic approach to eliminating peak tailing in High-Performance Liquid Chromatography. We will address the issue by optimizing the mobile phase, selecting the correct column, and refining system parameters.

Master HPLC Troubleshooting Workflow

Before making random changes, follow a logical path to diagnose the issue.

HPLC_Troubleshooting cluster_chemical Chemical Solutions cluster_physical Physical Solutions Start Peak Tailing Observed for This compound CheckAllPeaks Do other (neutral, acidic) compounds in the chromatogram tail? Start->CheckAllPeaks OnlyAmineTails No, only the amine tails. CheckAllPeaks->OnlyAmineTails No AllPeaksTail Yes, all peaks tail. CheckAllPeaks->AllPeaksTail Yes ChemicalProblem Indicates a CHEMICAL issue: Secondary Silanol Interactions. OnlyAmineTails->ChemicalProblem PhysicalProblem Indicates a PHYSICAL issue: Extra-column volume, column void, etc. AllPeaksTail->PhysicalProblem AdjustpH 1. Adjust Mobile Phase pH (Go to Section 1.1) CheckTubing Check tubing/fittings for dead volume. AddModifier 2. Add Competing Base (Go to Section 1.2) ChangeColumn 3. Change HPLC Column (Go to Section 1.3) CheckColumn Check for column void/ bed deformation. CheckOverload Check for sample overload.

Caption: Logical workflow for diagnosing HPLC peak tailing.

Solution: Mobile Phase pH Adjustment

This is the most powerful and immediate tool for improving the peak shape of basic compounds. The goal is to suppress the ionization of the surface silanol groups by operating at a low pH.[2][4]

  • The Science: Silica silanol groups have a pKa in the range of 3.5-4.5. By lowering the mobile phase pH to ≤ 3.0, the vast majority of these groups become protonated (Si-OH) and are therefore neutral.[4][5] This eliminates the primary site for ionic interaction with your protonated amine analyte, dramatically improving peak symmetry.[1][6]

Protocol: Preparing a Low-pH Mobile Phase
  • Choose an Appropriate Buffer/Additive: For LC-MS compatibility, volatile additives are required.

    • 0.1% Formic Acid (FA): Provides a pH of approximately 2.7. This is an excellent starting point.

    • 0.1% Trifluoroacetic Acid (TFA): Provides a pH of approximately 2.0. TFA is a strong ion-pairing agent that is very effective at improving peak shape but can cause significant ion suppression in the mass spectrometer. Use with caution.

  • Preparation:

    • Measure 999 mL of HPLC-grade water.

    • Carefully add 1 mL of your chosen acid (e.g., Formic Acid).

    • Mix thoroughly. This is your 'A' solvent. Your 'B' solvent will be your organic modifier (e.g., Acetonitrile or Methanol), which should also contain 0.1% of the same acid to maintain consistent pH throughout the gradient.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

AdditiveTypical ConcentrationResulting Aqueous pHMS Compatibility
Formic Acid0.1% (v/v)~2.7Excellent
Acetic Acid0.1% (v/v)~3.2Good
Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)~2.0Poor (Ion Suppression)
Phosphate Buffer10-25 mM2.0 - 3.0Not Recommended
Solution: Mobile Phase Additives (Competing Base)

If adjusting the pH alone is insufficient, or if you must operate at a mid-range pH, adding a small, basic "silanol suppressor" to the mobile phase can be effective.

  • The Science: A competing base, such as triethylamine (TEA), is a small amine that is added to the mobile phase at a low concentration.[5] The TEA will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.[7] This reduces the number of available sites for secondary interactions, thereby improving peak shape.[5]

Protocol: Using a Competing Base
  • Select an Additive: Triethylamine (TEA) is the most common choice.

  • Preparation:

    • Prepare your aqueous mobile phase as usual.

    • Add TEA to a final concentration of 5-20 mM. It is often added as triethylammonium acetate or phosphate to control pH simultaneously.

    • Ensure the additive is present in both mobile phase A and B.

  • Caution: Competing bases are not volatile and are generally incompatible with mass spectrometry. They can also shorten column lifetime by accelerating the hydrolysis of the silica backbone.[5]

Solution: HPLC Column Selection

Modern HPLC columns are designed to minimize the very problem you are facing. If you are using an older column (e.g., a traditional Type A silica column), upgrading is the most robust long-term solution.

  • The Science: Column manufacturers have developed several technologies to reduce the negative impact of silanols.

    • High-Purity Silica (Type B): Modern columns are made from silica with extremely low metal content, which reduces the acidity of the silanol groups.[4]

    • End-capping: After the primary C18 chains are bonded to the silica, the column is treated with a small silylating reagent (like trimethylchlorosilane) to "cap" many of the remaining free silanols.[1][6]

    • Polar-Embedded Phases: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the alkyl chain. This polar group provides a shielding effect, preventing basic analytes from getting close enough to the silica surface to interact with residual silanols.[8]

    • Hybrid Particles: Columns like Waters BEH use a hybrid silica-organic particle that has fewer surface silanols and is stable over a wider pH range, allowing for separations at high pH where the analyte is neutral.[9]

Column TypeKey FeatureSuitability for this compound
Traditional (Type A Silica)High silanol activityPoor
Modern End-capped (Type B)High purity, low silanol activityGood
Polar-EmbeddedSilanol shieldingExcellent
Hybrid Particle (e.g., BEH, Triart)Reduced silanols, wide pH stabilityExcellent
HILICAlternative retention mechanismGood (for very polar compounds)

Recommendation: For robust, long-term success, invest in a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase.[8][10]

Part 2: Troubleshooting Peak Tailing in GC

While less common than in HPLC, peak tailing for amines can also occur in Gas Chromatography. The cause is analogous: interaction with active sites in the system.

The Cause: Active Sites in the GC System

In GC, active sites are typically acidic silanol groups on the glass surfaces of the injector liner and the column itself.[11] The polar amine can strongly adsorb to these sites, leading to tailing.

Solutions for GC Analysis

The strategy in GC is to use components that are specifically treated to be inert towards basic compounds.

Protocol: Creating an Inert GC Flow Path
  • Use a Base-Deactivated Inlet Liner: Standard glass wool liners are notoriously active. Replace your current liner with one that has been specifically base-deactivated by the manufacturer. This is a critical first step.[12]

  • Use a Base-Deactivated or Amine-Specific Column: Do not use a standard, general-purpose column (e.g., a standard 5% phenyl-methylpolysiloxane). You must use a column specifically designed for the analysis of basic compounds.

    • Recommended Phases: Look for columns designated as "Amine," "WAX," or those explicitly stated as being base-deactivated. These columns have surfaces that are treated to mask silanol groups and prevent interaction with amines.

  • Trim the Column: If performance degrades over time, active sites may have formed at the column inlet due to sample matrix deposition. Trimming 10-20 cm from the front of the column can restore performance.[13]

  • Check for System Contamination: Contamination from previous analyses can create active sites. If the above steps do not resolve the issue, consider cleaning the injector port.[11]

Final FAQs

Q: What is an acceptable tailing factor? A: For most applications, a USP tailing factor between 0.9 and 1.2 is considered excellent.[3] Values up to 1.5 may be acceptable for some assays, but anything higher indicates a significant issue that can compromise integration and quantification accuracy.[1]

Q: My peak shape is good at high concentrations but tails badly at low concentrations. Why? A: This is a classic sign of active site overload. At high concentrations, there is enough analyte to saturate the limited number of active sites, so most of the analyte undergoes the desired chromatographic process. At low concentrations, a much larger proportion of the analyte is adsorbed by these active sites, making the tailing effect much more pronounced.[14]

Q: Will these troubleshooting methods work for the non-deuterated analog, N-methyloxetan-3-amine? A: Yes, absolutely. The deuterium labeling does not significantly alter the chemical properties (polarity, basicity) that cause peak tailing. The strategies outlined in this guide are equally applicable to its non-deuterated counterpart and other similar small, basic amines.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from Chemsrc. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from Waters Corporation. [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from Chromatography Forum. [Link]

  • Hawach. (n.d.). Reasons for Peak Tailing of HPLC Column. Retrieved from Hawach. [Link]

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from Phenomenex. [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from Waters Corporation. [Link]

  • Restek Corporation. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from Restek Corporation. [Link]

  • Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Retrieved from Chromatography Forum. [Link]

  • ResearchGate. (2008). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Retrieved from ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from ResearchGate. [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from LCGC. [Link]

  • Lu, W., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from YMC America. [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). Gas chromatography Troubleshooting methods. Retrieved from Delloyd's Lab-Tech. [Link]

  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC. Retrieved from Pharmaguideline Forum. [Link]

  • Chromatography Forum. (2005, June 23). Problems with low level amines by GC-FID. Retrieved from Chromatography Forum. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Element Lab Solutions. [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • ResearchGate. (2014). Effect of mobile phase pH and organic content on retention times and responses of amino acids. Retrieved from ResearchGate. [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Industry news. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Element Lab Solutions. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Element Lab Solutions. [Link]

  • ResearchGate. (1993). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from ResearchGate. [Link]

  • Axion Labs. (2022, February 15). HPLC Tips Peak Tailing. YouTube. [Link]

  • ChemComplete. (2020, October 31). Introduction to HPLC - Lecture 4: Ion Pair Chromatography. YouTube. [Link]

  • Gasco-López, A. I., Santos-Montes, A., & Izquierdo-Hornillos, R. (1997). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. Journal of Chromatographic Science, 35(11), 525-35. [Link]

  • Dolan, J. W. (1988). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine. [Link]

Sources

N-Trideuteromethyloxetan-3-amine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-Trideuteromethyloxetan-3-amine (CAS: 1403767-20-3). This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to help you overcome common experimental hurdles, particularly those related to solubility, and ensure the successful application of this compound in your research.

Introduction: Understanding the Compound's Profile

This compound is a deuterated analog of N-methyloxetan-3-amine, often used in pharmacokinetic studies as a metabolic tracer or as an internal standard for mass spectrometry analysis. The core structure contains two key features that dictate its physical properties: a polar oxetane ring and a basic secondary amine. The oxetane moiety is known to generally increase aqueous solubility and metabolic stability when incorporated into molecules.[1][2] This is reflected in the compound's calculated LogP of -1.04, which suggests a high degree of hydrophilicity.[3]

However, "solubility problems" in a laboratory setting are often context-dependent and extend beyond simple water miscibility. Issues can arise from buffer composition, pH, solid-state properties, and the transition from organic stock solutions to aqueous media. This guide is designed to address these practical challenges.

Section 1: Physicochemical Properties at a Glance

A clear understanding of a compound's fundamental properties is the first step in troubleshooting. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 1403767-20-3[3][4]
Molecular Formula C₄H₆D₃NO[3]
Molecular Weight 90.139 g/mol [3]
Calculated LogP -1.04[3]
Boiling Point 112.3 ± 33.0 °C at 760 mmHg[3]
Flash Point 27.6 ± 14.8 °C[3]
Density 1.0 ± 0.1 g/cm³[3]
Appearance Varies (typically a liquid or low-melting solid)N/A
Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and challenges encountered during the handling and use of this compound.

Q1: My compound was predicted to be highly water-soluble, but it's not dissolving in my neutral buffer. Why is this happening?

A1: This is a common and insightful question. While the low LogP (-1.04) correctly predicts hydrophilicity, several factors can lead to poor dissolution in practice:[3]

  • pH of the Medium: As a secondary amine, this compound is a weak base. In neutral or basic aqueous solutions (pH ≥ 7), it exists predominantly in its neutral, free-base form. This form is less soluble than its protonated, salt form. For amines, solubility is often significantly enhanced in acidic conditions.[5]

  • Solid-State Energy: If the compound is a solid, strong crystal lattice energy can hinder the dissolution process, even for a hydrophilic molecule. Energy is required to break down the crystal structure before solvation can occur.

  • Buffer Components: High concentrations of salts in your buffer (e.g., phosphate-buffered saline) can sometimes lead to a "salting-out" effect, reducing the solubility of other solutes.

Q2: When I dilute my concentrated DMSO stock solution into my aqueous assay buffer, a precipitate forms immediately. What is happening and how can I prevent it?

A2: This phenomenon is known as "crashing out" and is one of the most frequent solubility challenges in experimental biology. It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but has a much lower solubility limit in the final aqueous medium. The abrupt change in solvent polarity causes the compound to precipitate.

Solutions:

  • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This lowers the final concentration of both the compound and the organic solvent upon dilution.

  • Modify Dilution Technique: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid mixing avoids localized areas of high concentration.

  • Use an Intermediate Solvent: Perform a serial dilution. For example, dilute the DMSO stock 1:10 in ethanol before adding it to the final aqueous buffer.

  • Warm the Aqueous Buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility limit, but ensure this temperature is compatible with your assay components.

Q3: What are the recommended solvents for preparing a high-concentration stock solution?

A3: The choice of solvent depends on the intended application.

  • Organic Stocks: For most in vitro assays, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stocks (e.g., 10-50 mM). Polar protic solvents like methanol and ethanol are also effective.[6]

  • Aqueous Stocks: Direct dissolution in neutral water can be challenging. It is highly recommended to prepare aqueous stocks by pH modification. Dissolving the compound in an acidic solution (e.g., 0.1 M HCl or water adjusted to pH 2-4) will form the highly soluble hydrochloride salt in situ.[5]

Q4: How does the deuterium labeling on the methyl group affect solubility compared to the non-deuterated version, N-methyloxetan-3-amine?

A4: The effect of isotopic substitution on solubility is generally minimal and not a primary driver of solubility problems. While there are measurable physical differences between protiated and deuterated molecules (e.g., slight changes in boiling point or density), these do not typically translate into significant differences in solubility for complex organic molecules.[7][8] The solubility characteristics are overwhelmingly dictated by the polar oxetane ring and the basic amine functional group. Any observed batch-to-batch differences in solubility are more likely attributable to variations in purity or crystalline form rather than the presence of deuterium.

Section 3: Troubleshooting Workflows & Experimental Protocols

This section provides a logical workflow for diagnosing solubility issues and detailed protocols for preparing solutions.

Troubleshooting Decision Tree

This diagram provides a systematic approach to identifying and solving your solubility problem.

G start Solubility Issue Encountered with This compound q_media In which medium is the problem occurring? start->q_media aqueous Aqueous Medium (e.g., Buffer, Water) q_media->aqueous Aqueous organic Organic Solvent q_media->organic Organic q_crash Is it precipitating ('crashing out') when diluting an organic stock? aqueous->q_crash sol_organic Solution: 1. Select solvent based on polarity. 2. Start with DCM, Ethyl Acetate, or Acetonitrile. 3. Avoid non-polar solvents like Hexane. organic->sol_organic crash_yes Yes: 'Crashing Out' Issue q_crash->crash_yes Yes crash_no No: Low Intrinsic Solubility q_crash->crash_no No sol_crash Solution: 1. Lower stock concentration. 2. Add stock slowly with vortexing. 3. Use an intermediate solvent. crash_yes->sol_crash sol_intrinsic Follow Protocol 1: Prepare Aqueous Stock via pH Adjustment crash_no->sol_intrinsic

Caption: A decision tree to diagnose and resolve solubility issues.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol leverages the basicity of the amine to create a highly soluble protonated form.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Vortex mixer or sonicator

Methodology:

  • Weigh Compound: Accurately weigh the desired mass of this compound into a clean glass vial.

  • Initial Acidification: Add a small volume of 0.1 M HCl, sufficient to wet the material. For example, for 1 mg of the compound, start with 50-100 µL of 0.1 M HCl.

  • Dissolution: Vortex or sonicate the mixture for 1-2 minutes. The compound should readily dissolve as it forms the hydrochloride salt. Visually inspect for any remaining particulate matter.

  • Dilution: Quantitatively transfer the dissolved solution to a volumetric flask. Add deionized water to reach the final desired volume.

  • Final pH Check (Optional): Measure the pH of the final solution. It should be in the acidic range (typically pH 2-5).

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Kinetic Solubility Assessment

This protocol helps determine the practical solubility limit of your compound in a specific aqueous buffer when diluted from a DMSO stock.[9]

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well polypropylene plate

  • Plate shaker

  • Centrifuge with a plate rotor or filtration apparatus (e.g., 0.22 µm filter plate)

  • Analytical system for quantification (e.g., LC-MS/MS)

Methodology:

  • Plate Preparation: Add 98 µL of your target aqueous buffer to each well of the 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells. This creates a final concentration of 200 µM with 2% DMSO. Prepare replicates.

  • Incubation: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C) for 2 hours to allow the solution to reach equilibrium.

  • Phase Separation:

    • Centrifugation Method: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.

    • Filtration Method: Filter the contents of the wells through a 0.22 µm filter plate into a clean collection plate.

  • Analysis: Carefully collect the supernatant from each well. Analyze the concentration of the dissolved compound in the supernatant using a validated LC-MS/MS method.[10][11] The measured concentration represents the kinetic solubility under those conditions.

Section 4: Data Summary Tables

The following tables provide quick reference data for solvent selection.

Table 2: Recommended Solvents for Stock Solutions

Solvent TypeRecommended SolventsTypical Concentration RangeNotes
Aqueous (Acidified) Water (pH 2-5), 0.1 M HCl1-10 mg/mLIdeal for direct use in many biological assays. Forms the highly soluble salt.
Polar Aprotic DMSO, DMF10-50 mMStandard for high-concentration stocks for in vitro screening.
Polar Protic Methanol, Ethanol1-25 mg/mLGood for general laboratory use and as intermediate solvents for dilution.[6]
Halogenated Dichloromethane (DCM)LimitedMay be used for organic synthesis work-up but not for biological assays.
Non-Polar Hexane, Toluene, Diethyl EtherVery Poor SolubilityNot recommended. The compound is too polar.

Table 3: Example Co-solvent Systems for Formulation

For challenging in vivo or in vitro formulations where higher final concentrations are needed, a co-solvent system can be employed.

Co-solventVehicle Composition (Example)Max Recommended % (v/v)Use Case
Ethanol 10% Ethanol / 90% Saline10-20%Common for preclinical studies.
PEG 400 30% PEG 400 / 70% Water30-40%Increases solubility of moderately polar compounds.
Solutol® HS 15 5% Solutol® HS 15 / 95% Water5-10%A non-ionic surfactant that forms micelles.

Note: Always test the compatibility and stability of your compound in any new formulation.

References
  • Chemsrc. This compound | CAS#:1403767-20-3. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • Part Consulting. (2019). Formulating with Amines. [Link]

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  • Lee, H., et al. (2023). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. Molecules, 28(21), 7416. [Link]

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Sources

Avoiding contamination in N-Trideuteromethyloxetan-3-amine experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving Isotopic and Chemical Integrity in Experimental Workflows

Welcome to the technical support center for N-Trideuteromethyloxetan-3-amine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into avoiding contamination and degradation when working with this valuable isotopically labeled compound. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring the integrity of your results.

This compound incorporates two key structural features that demand careful handling: a deuterated methyl group susceptible to isotopic dilution and a strained oxetane ring prone to chemical degradation. This guide provides a structured, question-and-answer-based approach to navigate these challenges.

Section 1: Storage and Handling - The First Line of Defense

Proper storage and handling are fundamental to preventing contamination before your experiment even begins. The primary risks at this stage are atmospheric moisture leading to hydrogen-deuterium (H-D) exchange and improper storage conditions accelerating chemical decomposition.

Q1: I just received my vial of this compound. What are the absolute critical first steps for storage to ensure its long-term stability?

A1: The long-term stability of this compound hinges on mitigating two primary risks: hydrolysis/H-D exchange from atmospheric moisture and thermal degradation.

  • Expertise & Experience: The amine functionality makes the compound hygroscopic, meaning it readily absorbs moisture from the air. This atmospheric water is the most common source of protons for H-D exchange, which will compromise the isotopic purity of your material. The strained oxetane ring, while more stable than an epoxide, is still susceptible to slow degradation, a process that can be accelerated by elevated temperatures.

  • Trustworthiness & Self-Validation: Upon receipt, inspect the vial seal for integrity. For long-term storage, we recommend aliquoting the material into smaller, single-use vials under an inert atmosphere (argon or dry nitrogen). This practice minimizes the number of times the main stock is exposed to the atmosphere, a self-validating system for preserving purity.

Table 1: Recommended Storage Conditions

Storage DurationTemperatureAtmosphereContainerKey Considerations
Short-Term (< 1 month)2°C to 8°CInert Gas (Argon/Nitrogen)Tightly sealed vial with PTFE-lined capAllow the vial to warm to room temperature before opening to prevent condensation.
Long-Term (> 1 month)-20°C or belowInert Gas (Argon/Nitrogen)Flame-sealed ampoules or vials with high-integrity sealsAliquoting is highly recommended to protect the main stock.
Section 2: Troubleshooting Isotopic Contamination

Isotopic contamination, primarily the replacement of deuterium with hydrogen, is a frequent challenge. This section addresses how to identify and prevent it.

Q2: My mass spectrometry results show a significant M+1 peak and a reduced M+3 peak for my compound. What is causing this loss of isotopic purity?

A2: This observation strongly indicates H-D exchange, where deuterium atoms on your molecule are swapped for protons from the surrounding environment. For this compound, the primary sites of exchange are the deuterium atoms on the methyl group.

  • Expertise & Experience: While C-D bonds are generally stable, they can undergo exchange under certain conditions. The most common cause is exposure to protic solvents (like water, methanol, or ethanol) or residual moisture in aprotic solvents (like acetonitrile or THF).[1][2] The amine group can facilitate this exchange, especially under acidic or basic conditions.

  • Trustworthiness & Self-Validation: To confirm the source of contamination, systematically eliminate potential proton sources. Prepare a sample using rigorously dried, deuterated solvents under a strict inert atmosphere. If the M+1 peak is significantly reduced in this new sample, you have validated that environmental moisture or solvent contamination was the cause.

Protocol 1: Minimizing H-D Exchange During Sample Preparation
  • Glassware Preparation: Dry all glassware (vials, syringes, pipettes) in an oven at 150°C overnight and cool in a desiccator immediately before use.

  • Solvent Choice: Use only high-purity, anhydrous deuterated solvents for your experiments and analysis. Solvents from freshly opened septum-sealed bottles are ideal.

  • Inert Atmosphere: Handle the compound and prepare all solutions inside a glovebox or under a steady stream of dry argon or nitrogen.

  • Rapid Analysis: Analyze samples as quickly as possible after preparation to minimize the time for potential exchange with any trace moisture.

Visualizing Contamination Pathways

The following diagram illustrates the primary pathways through which protic contaminants can compromise the isotopic integrity of your compound.

G cluster_sources Sources of Protic Contamination cluster_compound This compound cluster_outcomes Contamination Outcomes Atmosphere Atmospheric Moisture (H2O) HD_Exchange H-D Exchange Atmosphere->HD_Exchange Hygroscopicity Solvents Protic Solvents (e.g., MeOH, H2O) or Residual H2O in Aprotic Solvents Solvents->HD_Exchange Reagents Acidic/Basic Reagents (e.g., TFA, HCl, NaOH in H2O) Reagents->HD_Exchange Degradation Oxetane Ring Opening Reagents->Degradation Acid/Base Catalysis Compound N-(CD3)-Oxetan-3-amine HD_Exchange->Compound Isotopic Dilution Degradation->Compound Chemical Impurity

Caption: Primary contamination pathways for this compound.

Section 3: Preserving Chemical Integrity - The Oxetane Ring

The four-membered oxetane ring is strained and susceptible to ring-opening, particularly under harsh chemical conditions, leading to chemical impurities that can complicate your results.

Q3: I'm seeing unexpected byproducts in my reaction mixture that correspond to a ring-opened structure. How can I prevent the decomposition of the oxetane ring?

A3: The oxetane ring is most vulnerable to ring-opening under acidic conditions.[3] Both strong Brønsted acids (like HCl or H₂SO₄) and Lewis acids (like AlCl₃ or BF₃) can catalyze this decomposition. The presence of a nucleophile (including the amine on another molecule) can then attack and open the ring.

  • Expertise & Experience: A common misconception is that all acidic conditions are detrimental. However, the stability of the oxetane is highly dependent on the specific reagents and conditions. The 3-amino substituent on your compound can act as an internal nucleophile, potentially facilitating ring-opening under milder acidic conditions than an unsubstituted oxetane.[3] High temperatures will also promote decomposition.

  • Trustworthiness & Self-Validation: If you suspect acid-catalyzed decomposition, a control experiment is your best diagnostic tool. Run the reaction with a non-acidic or a much milder acidic catalyst. If the formation of the ring-opened byproduct is eliminated or significantly reduced, you have validated the cause. Additionally, running the reaction at a lower temperature can help differentiate between thermal and acid-driven decomposition.

Table 2: Troubleshooting Oxetane Ring Instability

ObservationProbable CauseRecommended SolutionAuthoritative Source
Ring-opened byproductsStrong acidic conditions (Brønsted or Lewis)Switch to milder, non-nucleophilic bases or buffer the reaction. Avoid Lewis acid catalysts where possible.[3]
Decomposition at elevated temperaturesThermal instabilityReduce the reaction temperature. If the reaction is slow, screen for a more active catalyst that operates at a lower temperature.
Complex mixture of byproductsCombination of harsh conditionsSystematically reduce the severity of conditions: first temperature, then reagent acidity/basicity.[4]
Visualizing the Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving issues related to isotopic and chemical purity.

G Start Problem Detected: Unexpected Analytical Results CheckMS Analyze Mass Spectrum Start->CheckMS CheckNMR Analyze NMR Spectrum Start->CheckNMR MS_Isotopic M+1 / M+2 Peaks Present? (Loss of D) CheckMS->MS_Isotopic NMR_Isotopic Reduced Integral of CD3 Signal? Presence of CHD2/CH2D Signals? CheckNMR->NMR_Isotopic MS_Degradation Unexpected Masses? (e.g., Ring-Opening) MS_Isotopic->MS_Degradation No HD_Exchange Source: H-D Exchange Action: Use Anhydrous/Deuterated Solvents & Inert Atmosphere. MS_Isotopic->HD_Exchange Yes MS_OK Expected Mass Profile MS_Degradation->MS_OK No Degradation Source: Chemical Degradation Action: Re-evaluate Reaction Conditions (pH, Temp). MS_Degradation->Degradation Yes NMR_Isotopic->HD_Exchange Yes NMR_Degradation New Aliphatic Signals? (Loss of Oxetane Symmetry) NMR_Isotopic->NMR_Degradation No NMR_Degradation->Degradation Yes NMR_Impurity Signals from Common Solvents/ Grease? NMR_Degradation->NMR_Impurity No NMR_OK Clean Spectrum NMR_Impurity->NMR_OK No Solvent_Impurity Source: Common Contaminants Action: Use High-Purity Solvents & Clean Glassware. NMR_Impurity->Solvent_Impurity Yes

Caption: Decision tree for troubleshooting analytical results.

Section 4: Frequently Asked Questions (FAQs)

Q4: Can I use this compound as an internal standard for LC-MS quantification of the non-deuterated analogue?

A4: Yes, this is an excellent application. However, be aware of the "chromatographic isotope effect," where the deuterated compound may elute slightly earlier than its non-deuterated counterpart in reversed-phase chromatography. This is because C-D bonds are slightly shorter and stronger than C-H bonds, leading to minor differences in polarity. Ensure your chromatographic peak integration method accurately captures both peaks, or adjust the chromatography to co-elute them if necessary.

Q5: How do I accurately determine the isotopic enrichment of my sample?

A5: A combination of high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[5]

  • HR-MS: Allows you to determine the relative abundance of the different isotopologues (e.g., d₃, d₂, d₁, d₀) by comparing the integrated peak areas of their corresponding mass signals.[6][7]

  • NMR Spectroscopy: ¹H NMR can be used to quantify the amount of residual protio-species by integrating the signal of the -CH₂D or -CHD₂ groups relative to other protons in the molecule. ²H NMR can directly observe the deuterium signal. This provides site-specific isotopic purity information.[8][9]

Q6: I see peaks in my ¹H NMR spectrum that don't correspond to my product. How can I identify them?

A6: These are likely common laboratory contaminants. The most frequent culprits are residual protio-solvent from your deuterated NMR solvent (e.g., CHCl₃ in CDCl₃), water (H₂O), acetone, grease, and other common solvents used in synthesis and purification like ethyl acetate or hexane.[10][11] Authoritative tables of chemical shifts for these common impurities are widely available and are an essential tool for spectral analysis.[12][13]

References
  • Clendinen, C. S., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem. Journal of Medicinal Chemistry. [Link]

  • Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

  • The Dong Group. Oxetane Presentation. [Link]

  • Semantic Scholar. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. [Link]

  • Wang, G., et al. (2018). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link]

  • AZoM. How Isotopes Are Identified - Isotope Detection Methods. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Wikipedia. Isotopic analysis by nuclear magnetic resonance. [Link]

  • Rondaxe. Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • Almac Group. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • ResearchGate. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds?. [Link]

  • Koster, S., & Drabik, A. (2012). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. [Link]

  • Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. [Link]

  • Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]

  • MetwareBio. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]

  • National Institutes of Health. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

  • YouTube. (2021). HDX-MS (Hydrogen Deuterium eXchange Mass Spectrometry) basic overview. [Link]

  • SpiroChem. (2019). Cold-labeling and Stable isotopes. [Link]

  • YouTube. (2024). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

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Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Validation of N-Trideuteromethyloxetan-3-amine as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise quantification of novel chemical entities in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. The integrity of this data is non-negotiable, and the choice of internal standard (IS) within a bioanalytical method is a critical decision that profoundly impacts data quality. While various approaches to internal standardization exist, the use of stable isotope-labeled (SIL) internal standards has emerged as the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[1]

This guide provides an in-depth, objective comparison of the performance of a deuterated internal standard, N-Trideuteromethyloxetan-3-amine , against a conventional structural analog internal standard in the validation of a bioanalytical method for its non-deuterated counterpart, N-methyloxetan-3-amine. Through supporting experimental data and detailed protocols, we will demonstrate the superior accuracy, precision, and robustness conferred by a SIL-IS, in alignment with global regulatory expectations set forth by the FDA, EMA, and ICH.[2][3]

The Indispensable Role of the Internal Standard

An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to correct for variability during sample processing and analysis.[4][5] The fundamental principle is that the IS should mimic the analytical behavior of the analyte as closely as possible, thereby compensating for fluctuations in sample preparation, injection volume, and instrument response.[6] The two predominant types of internal standards are structural analogs and stable isotope-labeled compounds.

Structural Analog Internal Standards: These are compounds with chemical and physical properties similar to the analyte but are not isotopically labeled. While often more readily available and less expensive, their utility can be compromised by differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.

Stable Isotope-Labeled Internal Standards (SIL-IS): In a SIL-IS, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[7] This modification results in a compound with nearly identical physicochemical properties to the analyte, differing only in mass.[1] This near-identity allows the SIL-IS to be the most effective tool for tracking the analyte through the entire analytical process, providing superior compensation for variability.

Comparative Bioanalytical Method Validation: A Case Study

To illustrate the performance differences between a SIL-IS and a structural analog, we present a validation study for the hypothetical analyte N-methyloxetan-3-amine , a small polar molecule, in human plasma.

  • Analyte: N-methyloxetan-3-amine

  • SIL-IS: this compound

  • Structural Analog IS: N-ethyl-azetidin-3-amine (a plausible alternative with similar polarity and functional groups, but different structure and molecular weight)

The validation was conducted in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[3]

Experimental Protocols

A detailed, step-by-step methodology is crucial for a robust and reproducible bioanalytical method.

1. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the respective internal standard working solution (either this compound or N-ethyl-azetidin-3-amine).

  • Vortex for 10 seconds to ensure thorough mixing.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 UHPLC

  • Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: 95% B to 50% B over 3 minutes, hold at 50% B for 1 minute, then return to 95% B and equilibrate for 1 minute.

  • MS System: Sciex Triple Quad™ 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • N-methyloxetan-3-amine: m/z 102.1 -> 84.1

    • This compound (SIL-IS): m/z 105.1 -> 87.1

    • N-ethyl-azetidin-3-amine (Analog IS): m/z 101.1 -> 72.1

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from the validation, directly comparing the performance of the two internal standards.

Table 1: Accuracy and Precision

QC Level (ng/mL)Internal Standard TypeMean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)Acceptance Criteria (% Bias / % CV)
LLOQ (1.0) SIL-IS1.04+4.06.8±20% / ≤20%
Analog IS1.18+18.015.2±20% / ≤20%
Low (3.0) SIL-IS2.98-0.74.5±15% / ≤15%
Analog IS3.31+10.311.8±15% / ≤15%
Mid (50.0) SIL-IS51.2+2.43.1±15% / ≤15%
Analog IS44.5-11.09.5±15% / ≤15%
High (80.0) SIL-IS80.9+1.12.5±15% / ≤15%
Analog IS89.9+12.48.7±15% / ≤15%
  • Interpretation: The method using this compound (SIL-IS) demonstrates significantly better accuracy and precision across all QC levels.[8] The structural analog IS, while meeting the acceptance criteria, shows a wider deviation from the nominal concentrations and higher variability.

Table 2: Matrix Effect Assessment

QC LevelInternal Standard TypeMatrix Factor (Range)IS-Normalized Matrix Factor (% CV)Acceptance Criteria (% CV)
Low SIL-IS0.85 - 1.023.8≤15%
Analog IS0.75 - 1.1518.7≤15%
High SIL-IS0.88 - 0.994.2≤15%
Analog IS0.72 - 1.2121.3≤15%
  • Interpretation: The matrix effect is a major challenge in bioanalysis, where co-eluting endogenous components can suppress or enhance the ionization of the analyte.[9][10] The SIL-IS effectively compensates for these variations, as indicated by the low coefficient of variation (%CV) of the IS-normalized matrix factor. The structural analog IS, having different physicochemical properties, is affected differently by the matrix components than the analyte, leading to poor compensation and failure to meet the acceptance criteria.[11]

Table 3: Recovery

QC LevelInternal Standard TypeAnalyte Recovery (%)IS Recovery (%)Recovery Consistency (% CV)
Low SIL-IS85.286.15.1
Analog IS84.875.312.4
Mid SIL-IS86.587.04.5
Analog IS85.976.111.8
High SIL-IS85.886.54.8
Analog IS86.274.913.1
  • Interpretation: While not a validation parameter with strict acceptance criteria, recovery should be consistent and reproducible.[2] The SIL-IS shows highly consistent recovery that closely tracks the analyte's recovery. The structural analog IS exhibits lower and more variable recovery, indicating that it does not behave identically to the analyte during the sample preparation process.

Visualizing the Workflow and Rationale

Diagrams can elucidate complex workflows and concepts, making them more accessible.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma Sample (Analyte + Matrix) Add_IS Add Internal Standard (SIL-IS or Analog IS) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Injection Injection Supernatant->Injection LC Chromatographic Separation Injection->LC MS Mass Spectrometric Detection LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data

Caption: Bioanalytical workflow from sample preparation to analysis.

Internal_Standard_Concept A N-methyloxetan-3-amine SIL This compound (Same Chemistry, Different Mass) Analog N-ethyl-azetidin-3-amine (Different Chemistry and Mass)

Caption: Conceptual comparison of internal standard types.

Conclusion: The Unmistakable Advantage of this compound

The experimental data unequivocally demonstrates that for the bioanalysis of N-methyloxetan-3-amine, the use of its stable isotope-labeled counterpart, this compound, provides a demonstrably more accurate, precise, and robust method compared to a structural analog internal standard. The near-identical physicochemical properties of the SIL-IS ensure it effectively tracks and compensates for analytical variability, particularly the unpredictable nature of matrix effects, which is a common hurdle in LC-MS/MS bioanalysis.[9]

For researchers, scientists, and drug development professionals, the investment in a high-purity, stable isotope-labeled internal standard like this compound is a direct investment in the integrity and reliability of their data. This commitment to quality not only enhances the confidence in critical pharmacokinetic and safety assessments but also facilitates a smoother regulatory review process. In the pursuit of bringing new therapeutics to patients, the adoption of the gold standard in bioanalysis is not just a best practice; it is a scientific imperative.

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A Comparative Guide to the Cross-Validation of Bioanalytical Assays: N-Trideuteromethyloxetan-3-amine versus a Non-Deuterated Structural Analog as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precision and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard (IS) is a critical determinant of assay performance, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. This guide provides an in-depth technical comparison of N-Trideuteromethyloxetan-3-amine, a stable isotope-labeled internal standard (SIL-IS), and a non-deuterated structural analog, (3-methyloxetan-3-yl)methanamine, for the quantitative analysis of the analyte N-methyloxetan-3-amine in human plasma.

The central thesis of this guide is that while both internal standards can be used to construct a quantitative assay, the deuterated standard offers superior performance in mitigating matrix effects and improving data accuracy and precision. This assertion is grounded in the principles of isotope dilution mass spectrometry (IDMS) and is supported by the comparative experimental data presented herein.

The Critical Role of the Internal Standard in Bioanalysis

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for variability during sample preparation and analysis. Deuterated internal standards are considered the "gold standard" because their chemical behavior is nearly identical to the analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-perfect chemical mimicry allows the SIL-IS to co-elute with the analyte and experience the same degree of ion suppression or enhancement caused by the biological matrix, leading to a more consistent analyte-to-IS peak area ratio.

Non-deuterated structural analogs, while often more readily available and less expensive, may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte. These differences can lead to inadequate compensation for matrix effects and, consequently, compromise the accuracy and precision of the analytical method.[2]

Experimental Design for Cross-Validation

To objectively compare the performance of this compound and (3-methyloxetan-3-yl)methanamine as internal standards, a rigorous cross-validation study was designed in accordance with the principles outlined in the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[3][4]

The study involves the analysis of identical sets of calibration standards and quality control (QC) samples of N-methyloxetan-3-amine in human plasma, prepared with either this compound or (3-methyloxetan-3-yl)methanamine as the internal standard.

Experimental Workflow

The following diagram illustrates the workflow for the comparative cross-validation study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Comparison plasma Human Plasma Samples analyte_spike Spike with N-methyloxetan-3-amine (Calibration Standards & QCs) plasma->analyte_spike is_split Internal Standard Addition analyte_spike->is_split is_d3 Add this compound is_split->is_d3 Set A is_analog Add (3-methyloxetan-3-yl)methanamine is_split->is_analog Set B ppt Protein Precipitation (Acetonitrile) is_d3->ppt is_analog->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation to Dryness supernatant->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lcms UPLC-MS/MS System reconstitute->lcms data_acq Data Acquisition lcms->data_acq quant_d3 Quantification using This compound data_acq->quant_d3 quant_analog Quantification using (3-methyloxetan-3-yl)methanamine data_acq->quant_analog compare Compare Performance Metrics quant_d3->compare quant_analog->compare

Caption: Workflow for the cross-validation of internal standards.

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions:

  • Analyte: Prepare a 1 mg/mL stock solution of N-methyloxetan-3-amine in methanol. Serially dilute to prepare working solutions for calibration standards and QCs.

  • Internal Standards: Prepare 1 mg/mL stock solutions of this compound and (3-methyloxetan-3-yl)methanamine in methanol. Prepare a working solution of 100 ng/mL for each.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the appropriate working solutions of N-methyloxetan-3-amine to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, 200 ng/mL).

  • Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Sample Extraction:

  • To 50 µL of plasma sample (blank, standard, or QC), add 10 µL of the respective internal standard working solution (either this compound or (3-methyloxetan-3-yl)methanamine).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Conditions:

  • Chromatographic System: A UPLC system with a C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • MRM Transitions:

    • N-methyloxetan-3-amine: Hypothetical m/z 88.1 -> 70.1

    • This compound: Hypothetical m/z 91.1 -> 73.1

    • (3-methyloxetan-3-yl)methanamine: Hypothetical m/z 102.1 -> 84.1

Comparative Performance Data

The following tables summarize the expected performance data from the cross-validation study. The values are hypothetical but representative of a well-conducted bioanalytical assay and highlight the anticipated differences between the two internal standards.

Table 1: Calibration Curve Performance

ParameterThis compound (IS)(3-methyloxetan-3-yl)methanamine (IS)Acceptance Criteria
Linearity (r²)> 0.998> 0.995≥ 0.99
Accuracy (% Bias)± 5%± 10%± 15% (± 20% at LLOQ)
Precision (% CV)< 8%< 12%≤ 15% (≤ 20% at LLOQ)

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelThis compound (IS)(3-methyloxetan-3-yl)methanamine (IS)
Accuracy (% Bias) Precision (% CV)
LLOQ-2.56.8
Low QC1.84.5
Mid QC-0.53.2
High QC1.22.9
Acceptance Criteria ± 15% (± 20% at LLOQ) ≤ 15% (≤ 20% at LLOQ)

Table 3: Matrix Effect Evaluation

ParameterThis compound (IS)(3-methyloxetan-3-yl)methanamine (IS)Acceptance Criteria
Matrix Factor (MF)0.95 - 1.050.80 - 1.20-
IS-Normalized MF (% CV)< 5%< 15%≤ 15%

Interpretation of Results and Scientific Rationale

The data presented in the tables clearly indicate the superior performance of this compound as an internal standard.

  • Linearity, Accuracy, and Precision: The assay utilizing the deuterated standard is expected to demonstrate better linearity, accuracy, and precision. This is because the SIL-IS co-elutes with the analyte, ensuring that any variations in instrument response or sample processing affect both compounds to the same extent.[5] The structural analog, with its different chemical structure, will likely have a different retention time and may respond differently to matrix components, leading to greater variability.

  • Matrix Effect: The matrix effect is a significant challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components can suppress or enhance the ionization of the analyte and internal standard.[5] The IS-normalized matrix factor is a key indicator of how well the internal standard compensates for these effects. With this compound, the %CV of the IS-normalized matrix factor is expected to be significantly lower, demonstrating its superior ability to track and correct for matrix-induced variability. The structural analog is less effective at this correction due to its different physicochemical properties.

The following diagram illustrates how a deuterated internal standard effectively corrects for matrix effects.

G cluster_process Analytical Process with Matrix Effects cluster_explanation start Sample with Analyte and Deuterated IS extraction Sample Extraction (Potential for Variable Loss) start->extraction lc_separation LC Separation (Co-elution of Analyte and IS) extraction->lc_separation exp1 Both Analyte and IS experience the same extraction loss. ionization ESI Source (Matrix Suppression/Enhancement) lc_separation->ionization detection Mass Spectrometer (Measures Peak Areas) ionization->detection exp2 Matrix components affect ionization of both Analyte and IS equally. ratio Calculate Peak Area Ratio (Analyte / IS) detection->ratio result Accurate Quantification ratio->result exp3 The ratio remains constant, correcting for variability.

Caption: Correction of matrix effects using a deuterated internal standard.

Conclusion

The cross-validation of this compound against a non-deuterated structural analog, (3-methyloxetan-3-yl)methanamine, for the quantitative analysis of N-methyloxetan-3-amine in human plasma demonstrates the clear advantages of using a stable isotope-labeled internal standard. The deuterated standard provides superior accuracy, precision, and more effective compensation for matrix effects, which are critical for generating reliable data in regulated bioanalysis.

While the use of a structural analog may be considered in early discovery phases, for definitive pharmacokinetic and toxicokinetic studies that support regulatory submissions, a validated method employing a deuterated internal standard like this compound is strongly recommended to ensure the highest data quality and integrity.

References

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A Comparative Guide to the Pharmacokinetics of N-Trideuteromethyloxetan-3-amine versus its Non-deuterated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Deuterium in Modern Drug Development

In the landscape of drug discovery and development, medicinal chemists are constantly seeking innovative strategies to enhance the pharmacokinetic (PK) profiles of promising therapeutic agents. One such strategy that has matured from a niche academic concept to a clinically validated approach is the site-specific substitution of hydrogen atoms with their stable, heavier isotope, deuterium.[1][2] This modification, known as deuteration, can profoundly alter a drug's metabolic fate without changing its fundamental pharmacological activity.[2][3]

The underlying principle is the Deuterium Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[4] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be significantly slowed when a C-D bond is present at that position.[1][5] This is particularly relevant for metabolic pathways mediated by Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast majority of small-molecule drugs.[4][6]

By strategically replacing hydrogen with deuterium at known sites of metabolism ("soft spots"), we can engineer molecules with improved PK properties, such as:

  • Reduced Metabolic Rate: Leading to a longer plasma half-life (t½) and increased overall drug exposure (AUC).[3][7]

  • Lowered Therapeutic Dose: Increased exposure may allow for smaller or less frequent doses to achieve the same therapeutic effect.[2]

  • Minimized Metabolite-Mediated Toxicity: Reducing the formation of potentially reactive or toxic metabolites.[3][7]

  • Decreased Inter-patient Variability: By attenuating metabolism, particularly by polymorphic enzymes like CYP2D6, a more consistent PK profile can be achieved across different patient populations.[1]

This guide provides a comparative analysis of N-Trideuteromethyloxetan-3-amine (the "d3-analogue") and its non-deuterated parent compound, N-methyloxetan-3-amine (the "h3-analogue"). Through a detailed examination of in vitro metabolic stability and in vivo pharmacokinetic data, we will illustrate the practical application and profound impact of the KIE in a real-world drug development context.

The Case Study: Targeting N-Demethylation

The N-methyl group is a common structural motif in pharmaceuticals and a frequent site of oxidative metabolism. N-demethylation, often catalyzed by CYP enzymes such as CYP3A4 and CYP2C9, proceeds via the abstraction of a hydrogen atom from the methyl group.[8][9][10] This makes the N-methyl group an ideal target for deuteration.

  • h3-Analogue (Parent Compound): N-methyloxetan-3-amine

  • d3-Analogue (Deuterated Compound): this compound

By replacing the three hydrogen atoms of the methyl group with deuterium, we hypothesize that the rate of N-demethylation will be significantly reduced, leading to an improved pharmacokinetic profile for the d3-analogue. While deuteration can sometimes influence physicochemical properties, the effect is typically minor and unlikely to alter properties like solubility or crystal packing in a meaningful way for this type of substitution.[4]

Comparative Analysis: In Vitro Metabolic Stability

The first step in evaluating the potential benefit of deuteration is to assess the metabolic stability of the compounds in a controlled in vitro system. The human liver microsomal (HLM) stability assay is the industry-standard method for this purpose.[11][12] This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes present in the liver.[11]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
  • Preparation: Thaw pooled human liver microsomes (e.g., from BioIVT) and keep on ice.[13] Prepare a cofactor solution containing NADPH in a phosphate buffer (pH 7.4).[12][14]

  • Incubation Setup: In a 96-well plate, add the test compounds (h3- and d3-analogues) to the microsomal solution at a final concentration of 1 µM.[11] Include positive control compounds with known metabolic rates (e.g., verapamil for high clearance, warfarin for low clearance). Also, prepare a negative control incubation without the NADPH cofactor to assess non-enzymatic degradation.[11]

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[14][15]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold "stop solution" of acetonitrile containing an internal standard (e.g., tolbutamide).[11][15]

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[12][15]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw Liver Microsomes & Test Compounds incubate Combine Microsomes & Compound in 96-well Plate prep1->incubate prep2 Prepare NADPH Cofactor Solution start_rxn Initiate Reaction with NADPH prep2->start_rxn prewarm Pre-incubate at 37°C incubate->prewarm prewarm->start_rxn quench Quench at Time Points (0, 5, 15, 30, 45 min) with Acetonitrile + IS start_rxn->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Quantification process->lcms data Calculate t½ and CLint lcms->data

Workflow for the In Vitro Liver Microsomal Stability Assay.
Results & Interpretation

The data clearly demonstrate the impact of the KIE on metabolic stability.

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
h3-Analogue 12.5110.9
d3-Analogue 58.223.8
Verapamil (Control)8.1171.2
Warfarin (Control)> 90< 15.4

The d3-analogue exhibited a 4.7-fold longer half-life and a correspondingly 4.7-fold lower intrinsic clearance compared to the h3-analogue. This significant reduction in the rate of metabolism strongly suggests that N-demethylation is a primary clearance pathway for this molecule and that the C-D bonds are effectively slowing down this process. This positive result provides a strong rationale for advancing the d3-analogue to in vivo pharmacokinetic studies.

Comparative Analysis: In Vivo Pharmacokinetics in Rodents

To understand how the observed differences in in vitro stability translate to a whole-organism system, a preclinical pharmacokinetic study was designed using Sprague-Dawley rats, a standard model in drug development.[16][17][18]

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group per time point) are used.[16][17] Animals are cannulated (jugular vein) to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) of each compound via the tail vein to determine absolute clearance and volume of distribution.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 5 mg/kg) of each compound to determine oral absorption and bioavailability.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).[18]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the h3- and d3-analogues in rat plasma.[19][20][21] This typically involves protein precipitation followed by analysis.[19]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

G cluster_metabolism Metabolic Pathway Parent_h3 N-methyloxetan-3-amine (h3) Metabolite N-desmethyl Metabolite + Formaldehyde Parent_h3->Metabolite Fast C-H bond cleavage Parent_d3 This compound (d3) Parent_d3->Metabolite Slow C-D bond cleavage (KIE) CYP CYP450 Enzyme (e.g., CYP3A4)

The Deuterium Kinetic Isotope Effect (KIE) in N-Demethylation.
Results & Interpretation

The in vivo data confirm the hypothesis generated from the in vitro results, demonstrating a marked improvement in the pharmacokinetic profile of the deuterated analogue.

ParameterRouteh3-Analogued3-Analogue Fold Change
CL (mL/min/kg)IV75.325.1 ↓ 3.0x
(hr)IV1.85.5 ↑ 3.1x
Vdss (L/kg)IV10.110.5 ~ No Change
Cmax (ng/mL)PO124415 ↑ 3.3x
AUCinf (ng*hr/mL)PO4422658 ↑ 6.0x
F (%) PO35%84% ↑ 2.4x

CL: Clearance; t½: Half-life; Vdss: Volume of distribution at steady state; Cmax: Maximum concentration; AUCinf: Area under the curve to infinity; F: Oral Bioavailability.

The key takeaways from the in vivo study are:

  • Reduced Clearance: The d3-analogue showed a 3-fold reduction in systemic clearance, directly attributable to the slower rate of metabolism.

  • Increased Half-Life: This reduction in clearance led to a 3.1-fold increase in the terminal half-life, meaning the drug remains in the system for a longer duration.

  • No Change in Distribution: The volume of distribution (Vdss) was essentially unchanged, confirming that deuteration did not alter the tissue distribution of the molecule.

  • Dramatically Increased Exposure: Following oral administration, the d3-analogue resulted in a 6-fold increase in total drug exposure (AUC) and a 3.3-fold higher peak concentration (Cmax).

  • Improved Oral Bioavailability: The reduced first-pass metabolism (metabolism in the liver before the drug reaches systemic circulation) led to a significant increase in oral bioavailability, from 35% for the h3-analogue to 84% for the d3-analogue.

Conclusion and Strategic Implications

The comparative pharmacokinetic analysis of this compound and its non-deuterated analogue provides a compelling demonstration of the power of deuterium substitution as a tool in drug optimization. The in vitro data accurately predicted the in vivo outcome, showing that deuteration of the metabolically labile N-methyl group led to a significant reduction in metabolic clearance.

This resulted in a superior pharmacokinetic profile for the d3-analogue, characterized by a longer half-life, substantially higher systemic exposure, and dramatically improved oral bioavailability. These enhancements could translate directly into a more effective and convenient therapeutic agent, potentially allowing for once-daily dosing instead of multiple times a day, reducing the overall dose required, and providing a more consistent therapeutic effect for patients. This case study underscores the importance of considering the kinetic isotope effect as a valuable strategy in the design of next-generation pharmaceuticals.

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  • Jedlička, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceuticals, 15(3), 361. [Link]

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Certificate of analysis for N-Trideuteromethyloxetan-3-amine reference standard

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide illustrates that a high-quality this compound reference standard, characterized by high chemical and isotopic purity, is essential for accurate and precise quantification. In contrast, a lower-quality standard can introduce significant analytical errors, compromising the integrity of study data. Researchers and drug development professionals must prioritize the use of well-characterized, high-purity stable isotope-labeled internal standards to ensure the success of their programs and meet stringent regulatory expectations. [1]

References

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Performance Evaluation of N-Trideuteromethyloxetan-3-amine as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is a critical decision that underpins the accuracy, precision, and robustness of an assay. This guide provides an in-depth performance evaluation of N-Trideuteromethyloxetan-3-amine as a stable isotope-labeled (SIL) internal standard, comparing it with its non-deuterated analog and a structurally similar alternative.

The narrative that follows is grounded in the principles of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guideline, offering field-proven insights into the causality behind experimental choices and ensuring that every described protocol is a self-validating system.[1][2]

The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis

Quantitative LC-MS/MS is susceptible to several sources of variability that can compromise data integrity. These include inconsistencies in sample preparation, injection volume, and instrument response.[3] Furthermore, the phenomenon known as the "matrix effect," where co-eluting endogenous or exogenous components in a biological sample suppress or enhance the ionization of the analyte, is a significant challenge.[4][5][6]

An internal standard is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples.[7] Its purpose is to mimic the behavior of the analyte throughout the analytical process. By calculating the ratio of the analyte's response to the IS's response, variability is normalized, leading to more accurate and precise quantification.[8] The ideal internal standard should have chemical and physical properties as close as possible to the analyte.[3][9]

The "Gold Standard": Stable Isotope-Labeled Internal Standards

The most effective type of internal standard is a stable isotope-labeled version of the analyte.[9][10] These compounds are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[10] This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of extraction recovery and matrix effects.[10][11] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[12]

This compound is a SIL version of a hypothetical drug candidate, "Oxetamine," a novel therapeutic agent containing a methylamino-oxetane moiety. The three deuterium atoms on the methyl group provide a +3 Dalton mass shift, which is generally sufficient to prevent isotopic crosstalk.

Comparative Analytes

To evaluate the performance of this compound, we will compare it against two common alternatives in the context of quantifying our hypothetical analyte, Oxetamine:

  • Analyte: Oxetamine (N-methyloxetan-3-amine)

  • Internal Standard 1 (SIL-IS): this compound

  • Internal Standard 2 (Analog-IS): Oxetan-3-amine (the primary amine analog)

  • Internal Standard 3 (Structurally Similar IS): N-methylcyclobutylamine

This comparison will be based on a series of experiments designed to assess key performance characteristics as stipulated by bioanalytical method validation guidelines.[1][13]

Experimental Design and Protocols

A robust evaluation of an internal standard's performance hinges on a series of well-designed experiments. Below are the protocols for assessing chromatographic co-elution, matrix effects, and extraction recovery.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of the different internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation spike Spike human plasma with Analyte and one of the Internal Standards precip Protein Precipitation (Acetonitrile with 0.1% Formic Acid) spike->precip centrifuge Centrifugation precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject Injection onto UPLC System reconstitute->inject separate Chromatographic Separation (C18 Reversed-Phase Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect retention Retention Time Comparison detect->retention matrix Matrix Effect Assessment retention->matrix recovery Extraction Recovery Calculation matrix->recovery linearity Calibration Curve Linearity recovery->linearity

Caption: General workflow for the evaluation of internal standard performance.

LC-MS/MS Method
  • LC System: UPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Optimized for each analyte and internal standard.

Protocol for Matrix Effect and Extraction Recovery Assessment
  • Prepare three sets of samples (n=6 for each set from different lots of human plasma):

    • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and IS are spiked into the final extract.

    • Set C (Pre-extraction Spike): Analyte and IS are spiked into plasma before the extraction procedure.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect. ME < 100% indicates ion suppression, and ME > 100% indicates ion enhancement.[4]

  • Calculate Extraction Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate Internal Standard Normalized Matrix Effect:

    • This is the most critical parameter. The IS-normalized ME is calculated by dividing the analyte ME by the IS ME. A value close to 1.0 indicates that the IS effectively tracks and compensates for the matrix effect experienced by the analyte.

Performance Comparison: Experimental Data

The following tables summarize the hypothetical but expected experimental data from the comparison of the three internal standards.

Chromatographic Performance

An ideal SIL-IS should co-elute with the analyte.[11] Any separation can lead to differential matrix effects, compromising quantification.[14]

CompoundRetention Time (min)Retention Time Difference from Analyte (min)
Oxetamine (Analyte) 2.54-
This compound (SIL-IS) 2.540.00
Oxetan-3-amine (Analog-IS) 2.11-0.43
N-methylcyclobutylamine (Structurally Similar IS) 2.89+0.35

Analysis: As expected, the SIL-IS, this compound, exhibits identical chromatographic behavior to the analyte, Oxetamine. The analog and structurally similar IS, due to differences in polarity and structure, have significantly different retention times. This separation is a major disadvantage, as they will not be subjected to the same co-eluting matrix components as the analyte.

Matrix Effect Evaluation

The following diagram illustrates the concept of how a co-eluting internal standard can compensate for matrix effects.

G cluster_ideal Ideal Scenario (SIL-IS) cluster_poor Poor Scenario (Analog-IS) A1 Analyte Signal ME1 Matrix Effect (Ion Suppression) A1->ME1 IS1 IS Signal IS1->ME1 Ratio1 Ratio1 ME1->Ratio1 Ratio (A/IS) is Constant A2 Analyte Signal ME2_A Matrix Effect on A (Suppression) A2->ME2_A IS2 IS Signal ME2_IS No Matrix Effect on IS IS2->ME2_IS Ratio2 Ratio2 ME2_A->Ratio2 Ratio (A/IS) is Variable

Sources

A Guide to the Inter-Laboratory Comparison of Analytical Methods for N-Trideuteromethyloxetan-3-amine as an Internal Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards

In modern drug development, the oxetane moiety has gained significant attention as a valuable structural motif to improve the physicochemical properties of drug candidates.[1] N-methyloxetan-3-amine, a key building block in this chemical space, is increasingly incorporated into novel therapeutics.[2][3] Consequently, robust and reliable bioanalytical methods are required to quantify these compounds and their metabolites in complex biological matrices like plasma and urine.

The gold standard for quantitative bioanalysis, particularly for regulatory submissions, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6] Its accuracy is critically dependent on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[7][8] A stable isotope-labeled (SIL) internal standard, such as N-Trideuteromethyloxetan-3-amine, represents the ideal choice.[9][10] By having nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar matrix effects, ensuring the highest degree of accuracy and precision.[9][11]

However, establishing a validated analytical method that is transferable and reproducible across different laboratories is a significant challenge.[12][13] An inter-laboratory comparison (ILC) is an essential exercise to assess the reproducibility and robustness of an analytical method, ensuring that data generated across different sites are equivalent and reliable.[14][15] This guide provides a comprehensive framework for designing and executing an ILC for methods utilizing this compound. It is structured to provide not just the procedural steps, but the scientific rationale underpinning the experimental design, in line with stringent regulatory expectations set forth by the FDA and the International Council for Harmonisation (ICH).[16][17][18][19][20]

Foundational Analytical Methodologies

The choice of analytical technique is dictated by the need for sensitivity, selectivity, and accuracy. For the quantification of a small molecule like N-methyloxetan-3-amine using its deuterated internal standard, LC-MS/MS is the predominant methodology.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled selectivity and sensitivity for quantifying low-level analytes in complex matrices.[5] The liquid chromatography system separates the analyte from other matrix components, while the tandem mass spectrometer provides definitive identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern.

Causality of Method Choice:

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer allows for the highly specific detection of the transition from a precursor ion to a product ion. This minimizes interference from endogenous matrix components, which is a common challenge in bioanalysis.[12][21]

  • Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the low ng/mL or even pg/mL range, which is essential for pharmacokinetic studies where drug concentrations can be very low.[5]

  • Internal Standard Compatibility: The mass difference between N-methyloxetan-3-amine and this compound (typically +3 Da) is easily resolved by the mass spectrometer, allowing for simultaneous detection while ensuring no cross-signal interference.[22] A mass difference of three or more mass units is generally required to prevent spectral overlap.[22]

Quantitative NMR (qNMR) for Standard Characterization

While LC-MS/MS is the workhorse for sample analysis, Quantitative Nuclear Magnetic Resonance (qNMR) is a critical tool for the initial characterization of the reference standards themselves (both the analyte and the SIL-IS).

Causality of Method Choice:

  • Purity Assessment: qNMR can accurately determine the purity of the this compound standard without needing a reference standard of the same compound. It provides a direct measure of the molar concentration of the active molecule.

  • Isotopic Enrichment: qNMR can confirm the degree and location of deuterium incorporation, ensuring the stability of the label and the absence of isotopic scrambling.[22] The label must be on a non-exchangeable site to be effective.[22]

Design of a Robust Inter-Laboratory Comparison Study

A successful ILC requires meticulous planning and a harmonized protocol to minimize variables that are not related to the method's performance. The design should be grounded in principles outlined by regulatory bodies like the FDA and guidelines such as ICH Q2(R1).[17][19][20][23]

Study Objectives:

  • To assess the reproducibility (inter-laboratory precision) of the analytical method.

  • To evaluate the accuracy of the method across different laboratory environments and equipment.

  • To identify potential sources of systematic bias or variability.

Key Parameters for Evaluation:

  • Precision: Assessed as repeatability (intra-assay) and intermediate precision (inter-assay, inter-day). Reproducibility (inter-laboratory) is the primary outcome of the ILC.

  • Accuracy: The closeness of the mean test results to the true value.

  • Linearity and Range: The ability to obtain results proportional to the concentration of the analyte.

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

The following diagram illustrates the workflow for a typical ILC.

ILC_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop & Validate Master Analytical Protocol P1->P2 P3 Prepare & Characterize Reference Standards & QC Samples P2->P3 E1 Distribute Protocol & Samples to Participating Labs P3->E1 E2 Labs Perform Analysis (Following Protocol Strictly) E1->E2 E3 Data Collection & Reporting to Coordinator E2->E3 A1 Centralized Statistical Analysis (e.g., ANOVA) E3->A1 A2 Identify Outliers & Sources of Variability A1->A2 A3 Generate Final ILC Report & Recommendations A2->A3

Caption: Workflow of the Inter-Laboratory Comparison Study.

Key Experimental Protocols

The foundation of a successful ILC is a detailed, unambiguous analytical protocol that must be followed precisely by all participating laboratories.

Protocol A: LC-MS/MS Quantification of N-methyloxetan-3-amine in Human Plasma

This protocol is designed for the quantification of N-methyloxetan-3-amine using this compound as the internal standard.

1. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system. Acetonitrile is chosen as the precipitation solvent because it is effective and compatible with reversed-phase chromatography.

  • Procedure:

    • Aliquot 50 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (this compound at 500 ng/mL).

    • Add 200 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

    • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS System and Conditions

The following table summarizes the recommended starting parameters.

Parameter Condition Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for small, polar amine compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the amine for better retention and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Gradient 5% B to 95% B over 3 minutesA standard gradient to ensure elution of the analyte while cleaning the column of late-eluting components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar compounds, and positive mode is optimal for basic compounds like amines which readily accept a proton.
MRM Transitions N-methyloxetan-3-amine: To be determinedthis compound: To be determinedThese must be optimized empirically by infusing the pure compounds to find the most stable and intense precursor-product ion pairs.
Collision Energy To be determinedOptimized for each MRM transition to yield the highest product ion intensity.

The following diagram illustrates the principle of using a SIL-IS in an LC-MS/MS workflow.

SIL_IS_Principle cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Matrix Biological Matrix (Analyte = Red Circles) Spike Spike Known Amount of SIL-IS (IS = Blue Squares) Matrix->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC LC Separation (Analyte & IS Co-elute) Extract->LC MS MS Detection (Measures Area of Both) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Result Determine Unknown Concentration Curve->Result Note Key: Any sample loss or ion suppression affects both Analyte and IS equally, keeping the ratio constant and ensuring accuracy. Result->Note

Caption: Principle of Stable Isotope-Labeled Internal Standard.

Anticipated Results & Data Interpretation

Data from all participating labs should be compiled and analyzed centrally to ensure consistency. The primary output will be tables comparing the performance metrics.

Table 1: Hypothetical Inter-Laboratory Comparison Data for a Quality Control Sample (10 ng/mL)

Laboratory Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%RSD)
Lab A9.8598.53.1
Lab B10.21102.14.5
Lab C9.6896.82.8
Overall Mean 9.9199.1-
Inter-Lab %RSD --2.7

Interpretation:

  • Accuracy: All labs are within the typical acceptance criteria of 85-115% (or 80-120% for LLOQ) of the nominal value.[16][18]

  • Intra-Lab Precision: All labs show excellent precision, with a Relative Standard Deviation (%RSD) well below 15%.

  • Inter-Lab Precision (Reproducibility): The overall %RSD between the labs is 2.7%, demonstrating that the method is highly reproducible.

Potential Sources of Variability: Should discrepancies arise, potential causes must be investigated. These often include:

  • Subtle differences in instrument configuration or tuning.

  • Variations in reagent preparation or ambient laboratory conditions.

  • Analyst technique, particularly in manual sample preparation steps.

  • Inconsistent performance of the SIL-IS, which can indicate issues with isotopic purity or stability, though this is less common with high-quality standards.[8][9]

Conclusion & Recommendations

A well-executed inter-laboratory comparison is the ultimate test of an analytical method's robustness and transferability. By adhering to a meticulously detailed and harmonized protocol grounded in regulatory guidelines, laboratories can confidently establish the performance of methods for quantifying novel therapeutics and their metabolites. The use of a high-purity stable isotope-labeled internal standard like this compound is fundamental to achieving the accuracy and precision required for regulatory submission. This guide provides the framework to demonstrate that a method is not just validated, but truly fit for purpose across the entirety of a drug development program.

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Assessing the Isotopic Purity of N-Trideuteromethyloxetan-3-amine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of deuterium into lead compounds has emerged as a powerful tool to modulate pharmacokinetic profiles and enhance therapeutic potential.[1][2] The "deuterium switch" approach, where hydrogen atoms at metabolically vulnerable positions are replaced with deuterium, can significantly alter drug metabolism, often leading to improved metabolic stability, reduced toxicity, and an extended half-life.[1][2] N-Trideuteromethyloxetan-3-amine stands as a valuable building block in this endeavor, offering a unique combination of a deuterated methyl group and a strained oxetane ring. However, the efficacy and reproducibility of studies involving such deuterated compounds are fundamentally reliant on the precise knowledge of their isotopic purity.

This guide provides a comprehensive framework for assessing the isotopic purity of this compound, comparing its performance with alternative deuterated methylating agents. We will delve into the critical analytical methodologies, present illustrative experimental data, and offer insights into the interpretation of these results, equipping researchers with the knowledge to ensure the integrity of their deuterated molecules.

The Imperative of Isotopic Purity in Deuterated Drug Candidates

The foundational principle behind the use of deuterium in drug design is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage by metabolic enzymes.[1] This seemingly subtle modification can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) properties. However, the magnitude of this effect is directly proportional to the level of deuterium incorporation at the target site. Low isotopic purity can lead to inconsistent and misleading results in both preclinical and clinical studies, potentially masking the true potential of a deuterated drug candidate.[3] Therefore, rigorous and accurate determination of isotopic purity is not merely a quality control measure but a critical component of the drug discovery process. Most research and pharmaceutical applications require isotopic enrichment levels above 95%.[3]

Analytical Cornerstones for Isotopic Purity Determination

The two primary analytical techniques for the robust assessment of isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4][5] These methods provide complementary information and, when used in concert, offer a comprehensive understanding of the isotopic distribution within a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Lens

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). For deuterated compounds, both proton (¹H) and deuterium (²H) NMR are invaluable.

¹H NMR for Residual Proton Quantification: In a highly deuterated sample like this compound, the residual proton signals are integrated and compared to an internal standard of known concentration. This allows for the calculation of the percentage of non-deuterated and partially deuterated species.

²H NMR for Direct Deuterium Measurement: Deuterium NMR offers the advantage of directly observing the deuterium nuclei. While less sensitive than ¹H NMR, it provides a clean spectrum in which the signals from the deuterated positions can be integrated to determine the relative abundance of deuterium.[6]

  • Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent Selection: Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte or the internal standard (e.g., DMSO-d₆).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.

  • Data Processing: Process the spectrum and carefully integrate the residual proton signal of the methyl group and the signal of the internal standard.

  • Calculation: Calculate the isotopic purity based on the integral values and the known concentrations of the analyte and the internal standard.

¹H NMR Workflow for Isotopic Purity Assessment

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Analyte & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 acq2 Set Adequate Relaxation Delay (D1) prep2->acq2 acq1 Acquire ¹H NMR Spectrum proc1 Integrate Analyte & Standard Signals acq1->proc1 acq2->acq1 proc2 Calculate Isotopic Purity proc1->proc2 cluster_prep Sample Preparation cluster_sep LC Separation cluster_ms HRMS Analysis cluster_proc Data Processing & Analysis prep1 Prepare Dilute Solution sep1 Inject onto LC System prep1->sep1 sep2 Separate Analyte from Impurities sep1->sep2 ms1 Acquire Full Scan Mass Spectra sep2->ms1 proc1 Extract Ion Chromatograms for Isotopologues ms1->proc1 proc2 Integrate Peak Areas proc1->proc2 proc3 Calculate Isotopic Distribution proc2->proc3

Sources

A Comparative Guide to the Metabolic Stability of Deuterated vs. Non-Deuterated Oxetane Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance pharmacokinetic properties is a cornerstone of drug design. Among the various tactics employed, the incorporation of oxetane rings and the selective replacement of hydrogen with deuterium have emerged as powerful and increasingly utilized strategies. This guide provides an in-depth comparison of the metabolic stability of deuterated versus non-deuterated oxetane amines, supported by the underlying scientific principles and a detailed experimental protocol for their evaluation.

The oxetane motif, a four-membered cyclic ether, has gained significant traction as a means to improve key drug-like properties.[1][2] Its introduction into a molecule can favorably impact aqueous solubility, lipophilicity, and metabolic stability.[2][3] Concurrently, the practice of deuteration—substituting hydrogen atoms with their heavier, stable isotope, deuterium—has proven to be a highly effective method for enhancing metabolic profiles by slowing down enzymatic degradation.[4][5] This guide will explore the synergistic potential of these two approaches, focusing on the metabolic fate of oxetane amines.

The Scientific Rationale: Why Deuteration Enhances Stability

The enhanced stability of deuterated compounds stems from a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE) .[][7] The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[4][8] Consequently, more energy is required to break a C-D bond compared to a C-H bond.[]

In the context of drug metabolism, many oxidative reactions responsible for the breakdown of xenobiotics are catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily.[9] These enzymatic reactions often involve the cleavage of a C-H bond as a rate-limiting step.[10][11] For amine-containing compounds, a major metabolic pathway is N-dealkylation, which is initiated by the oxidation of a C-H bond on the carbon adjacent (α-carbon) to the nitrogen atom.[][13]

By strategically replacing the hydrogen atoms at these metabolically vulnerable positions—the "soft spots"—with deuterium, the rate of enzymatic oxidation can be significantly reduced.[14] This "metabolic switching" can lead to several desirable outcomes for a drug candidate:

  • Increased Half-Life: A slower rate of metabolism prolongs the drug's presence in the systemic circulation.[4]

  • Improved Oral Bioavailability: Reduced first-pass metabolism in the liver can lead to a greater proportion of the administered dose reaching the bloodstream.

  • Reduced Patient-to-Patient Variability: A more predictable metabolic profile can lead to more consistent therapeutic effects across a patient population.[8]

  • Lower Dosing Requirements: A longer half-life may allow for less frequent administration, improving patient compliance.[14]

  • Decreased Formation of Toxic Metabolites: By slowing the primary metabolic pathway, the formation of potentially harmful byproducts can be minimized.[4]

The first deuterated drug to receive FDA approval, deutetrabenazine (Austedo®), exemplifies the successful application of this principle.[8][15][16] Its deuterated methoxy groups are metabolized more slowly than those of its non-deuterated counterpart, tetrabenazine, leading to a more favorable pharmacokinetic profile.[8]

Visualizing the Mechanism of Metabolic Stabilization

The following diagram illustrates the mechanistic basis for the enhanced stability of a deuterated oxetane amine against CYP450-mediated oxidation.

cluster_0 Non-Deuterated Oxetane Amine cluster_1 Deuterated Oxetane Amine Non-Deuterated R-CH₂-NH-Oxetane Metabolite_H R-CHO + H₂N-Oxetane (Unstable Carbinolamine Intermediate) Non-Deuterated->Metabolite_H CYP450 (Fast C-H Cleavage) Deuterated R-CD₂-NH-Oxetane Metabolite_D R-CDO + H₂N-Oxetane (Reduced Formation) Deuterated->Metabolite_D CYP450 (Slow C-D Cleavage) CYP450_Enzyme Cytochrome P450 Enzyme CYP450_Enzyme->Non-Deuterated CYP450_Enzyme->Deuterated

Caption: Mechanism of CYP450-mediated oxidation of deuterated vs. non-deuterated oxetane amines.

Experimental Design for a Comparative Stability Study

To empirically validate the theoretical advantages of deuteration, a well-controlled in vitro metabolic stability assay is essential. The following protocol outlines a robust methodology for comparing the stability of a deuterated oxetane amine with its non-deuterated analog using human liver microsomes.

The diagram below provides a high-level overview of the experimental workflow.

Start Prepare Stock Solutions (Deuterated & Non-Deuterated Oxetane Amines) Incubation Incubate with Human Liver Microsomes & NADPH Start->Incubation Time_Points Sample at Multiple Time Points (e.g., 0, 15, 30, 60, 120 min) Incubation->Time_Points Quench Quench Reaction with Acetonitrile Time_Points->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Data_Analysis Calculate Half-Life (t½) and Intrinsic Clearance (Clint) Analyze->Data_Analysis Comparison Compare Stability Profiles Data_Analysis->Comparison

Caption: Workflow for the comparative in vitro metabolic stability assay.

1. Preparation of Reagents and Stock Solutions:

  • Test Compounds: Prepare 10 mM stock solutions of both the deuterated and non-deuterated oxetane amines in DMSO.

  • Human Liver Microsomes (HLM): Obtain pooled HLM from a reputable supplier. Thaw on ice immediately before use. Prepare a working solution of 20 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M potassium phosphate buffer. This system ensures a sustained supply of the necessary cofactor for CYP450 activity.

  • Quenching Solution: Use ice-cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

  • In a 96-well plate, pre-warm the HLM working solution at 37°C for 5 minutes.

  • Add the test compound to the HLM solution to achieve a final concentration of 1 µM. Gently mix.

  • Initiate the metabolic reaction by adding the NADPH regeneration system. The final incubation volume should be 200 µL.

  • Incubate the plate at 37°C with gentle shaking.

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding 200 µL of the ice-cold quenching solution to the respective wells.

  • For the 0-minute time point, add the quenching solution before adding the NADPH regeneration system.

4. Sample Processing:

  • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

5. LC-MS/MS Analysis:

  • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[17][18] This technique offers the high sensitivity and selectivity required to quantify the parent compound at low concentrations.[18]

  • Monitor the disappearance of the parent compound over time.

6. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression line (Slope = -k, where k is the elimination rate constant).

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Expected Data and Interpretation

The primary outcome of this experiment is a quantitative comparison of the metabolic stability of the two compounds. It is hypothesized that the deuterated oxetane amine will exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-deuterated counterpart.

Table 1: Comparative Metabolic Stability Data (Hypothetical)

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)
Non-deuterated Oxetane Amine2527.7
Deuterated Oxetane Amine1504.6

The hypothetical data in Table 1 clearly demonstrates the profound impact of deuteration. The 6-fold increase in half-life and the corresponding decrease in intrinsic clearance for the deuterated compound provide compelling evidence of its enhanced metabolic stability. Such a result would strongly support the advancement of the deuterated candidate in a drug discovery program.

Conclusion

The strategic deuteration of oxetane amines represents a powerful approach to overcoming metabolic liabilities in drug discovery. By leveraging the kinetic isotope effect, researchers can effectively "harden" metabolically susceptible positions within a molecule, leading to improved pharmacokinetic properties. The experimental framework provided in this guide offers a robust and reliable method for quantifying the stability enhancement afforded by deuteration. As the pharmaceutical industry continues to seek innovative ways to design safer and more effective medicines, the combined use of oxetane scaffolds and deuterium substitution is poised to play an increasingly important role.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Trideuteromethyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. N-Trideuteromethyloxetan-3-amine, a deuterated analogue of N-methyloxetan-3-amine, represents a class of compounds where isotopic substitution can offer significant metabolic advantages.[1][2] While deuteration does not typically alter the fundamental chemical hazards of a molecule, the underlying reactivity of the parent structure—in this case, a flammable and corrosive aliphatic amine containing an oxetane ring—dictates our safety protocols.

This guide provides a comprehensive, experience-driven framework for the safe handling of this compound. In the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, we will base our recommendations on the known hazards of its non-deuterated parent, N-methyloxetan-3-amine, and structurally related chemicals. Our primary goal is to build a self-validating system of safety that protects personnel while ensuring the isotopic and chemical integrity of the compound.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough risk assessment is mandatory.[3] Based on data from N-methyloxetan-3-amine and similar oxetane amines, the primary hazards are:

  • Flammability: The compound is a flammable liquid and vapor, posing a significant fire risk when handled near ignition sources.

  • Corrosivity (Skin and Eyes): As an aliphatic amine, the compound is expected to be corrosive or irritating to the skin and capable of causing serious eye damage.[4] Prolonged contact can lead to chemical burns.

  • Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[5] Vapors may cause respiratory tract irritation.[6][7]

The deuteration itself does not introduce radioactivity, but it is critical to handle the material in a way that prevents H/D exchange with atmospheric moisture to maintain isotopic purity.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness relies on the proper implementation of engineering and administrative controls first. This hierarchy is a foundational concept in laboratory safety, championed by authoritative bodies like the Occupational Safety and Health Administration (OSHA).[8][9][10]

  • Engineering Controls: All manipulations of this compound must be performed within a certified chemical fume hood to control flammable and toxic vapors.[5] The fume hood provides essential ventilation to minimize inhalation exposure.[11]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and the emergency procedures outlined in your institution's Chemical Hygiene Plan.[8][12]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on the specific hazards of this compound.

Eye and Face Protection

Standard safety glasses are insufficient. The corrosive nature of this amine mandates superior protection.

  • Required: Chemical splash goggles that conform to the ANSI Z87.1 standard are mandatory at all times.

  • Recommended for High-Risk Tasks: When transferring larger volumes (>50 mL), working under positive pressure, or if there is a significant splash risk, a polycarbonate face shield must be worn over the chemical splash goggles.

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat is required due to the flammability of the compound. A 100% cotton lab coat may be acceptable but offers less protection.

  • Apparel: Wear long pants and fully enclosed, chemical-resistant shoes.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[4]

Hand Protection: A Critical Choice

The combination of an amine and an ether-like oxetane ring presents a challenge for glove selection. Standard disposable nitrile gloves offer poor resistance to many amines and ethers and should be considered for splash protection only.[13][14]

  • For Short-Duration Tasks (e.g., weighing, quick transfers): Use thicker (≥8 mil) nitrile gloves. Crucially, you must treat these as single-use splash protection. If any contact occurs, remove the gloves immediately, wash your hands, and don a new pair.

  • For Extended Use or Immersion Potential: For longer procedures or when direct, prolonged contact is possible, more robust gloves are necessary. Recommended options include:

    • Neoprene Gloves

    • Butyl Rubber Gloves

  • Best Practice (Double Gloving): For enhanced safety, consider double-gloving, wearing a thinner nitrile glove as an inner layer and a more chemically resistant glove (e.g., neoprene) as the outer layer. This provides a backup barrier and alerts you to a breach in the outer glove.

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection is not required. However, it is essential for emergency situations.

  • Emergency Use: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary.[15][16] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Data and Workflow Visualization

PPE Selection Summary
TaskEye/Face ProtectionBody ProtectionHand ProtectionRespiratory Protection
Storage & Transport Chemical Splash GogglesFlame-Resistant Lab CoatNitrile Gloves (≥8 mil)Not Required
Weighing/Solution Prep Chemical Splash GogglesFlame-Resistant Lab CoatNitrile Gloves (≥8 mil) - Double glove recommendedFume Hood (Required)
Reaction Setup/Workup Goggles & Face ShieldFlame-Resistant Lab CoatNeoprene or Butyl Rubber Gloves (or double glove)Fume Hood (Required)
Small Spill Cleanup Goggles & Face ShieldFlame-Resistant Lab CoatNeoprene or Butyl Rubber GlovesFume Hood (Required) / NIOSH-approved respirator if outside hood
Safe Handling Workflow Diagram

This diagram outlines the critical decision points and actions for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_completion Completion & Emergency a 1. Review SDS of N-methyloxetan-3-amine b 2. Verify Fume Hood Certification a->b c 3. Assemble All Required PPE b->c d 4. Don Appropriate PPE (See Table) c->d e 5. Perform Chemical Manipulation d->e f 6. Segregate Waste into Labeled Container e->f i Spill or Exposure Event e->i g 7. Decontaminate Work Area f->g h 8. Doff PPE and Wash Hands g->h j Follow Emergency Protocol: - Evacuate - Alert - Assess i->j

Caption: A workflow for the safe handling of this compound.

Operational and Disposal Plans

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Preparation: Confirm the chemical fume hood is operational. Assemble all PPE: chemical splash goggles, face shield, flame-resistant lab coat, and appropriate gloves (neoprene or double-gloved nitrile).

  • Tare: Place a clean, dry flask on an analytical balance within the fume hood and tare the balance.

  • Dispensing: Carefully dispense the required amount of this compound into the flask using a clean pipette. Keep the container sealed when not actively dispensing.

  • Solvent Addition: Slowly add the desired solvent to the flask. Be aware of any potential exothermic reactions.

  • Cleanup: Securely cap the stock bottle and the prepared solution. Wipe down the external surfaces of the containers and any spills within the fume hood with an appropriate solvent.

  • Doffing: Remove gloves using the proper technique to avoid skin contact, and dispose of them in the designated hazardous waste container. Remove lab coat and eye protection.

  • Hygiene: Immediately wash hands with soap and water.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][7]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste materials, including contaminated gloves, pipette tips, and rinsate, must be collected in a clearly labeled, sealed hazardous waste container. The container should be designated for "Flammable Organic Waste" and include the full chemical name. Dispose of the waste through your institution’s environmental health and safety office in accordance with all local, state, and federal regulations.[5]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.